Product packaging for 4-Chloro-2-fluorobenzyl bromide(Cat. No.:CAS No. 71916-82-0)

4-Chloro-2-fluorobenzyl bromide

Cat. No.: B1586071
CAS No.: 71916-82-0
M. Wt: 223.47 g/mol
InChI Key: UFCSSWZQROEFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-2-fluorobenzyl bromide is a useful research compound. Its molecular formula is C7H5BrClF and its molecular weight is 223.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClF B1586071 4-Chloro-2-fluorobenzyl bromide CAS No. 71916-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCSSWZQROEFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371436
Record name 1-(bromomethyl)-4-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71916-82-0
Record name 4-Chloro-2-fluorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71916-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(bromomethyl)-4-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of 4-Chloro-2-fluorobenzyl bromide?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-fluorobenzyl bromide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Versatile Halogenated Building Block

This compound is a substituted aromatic compound distinguished by its unique halogenation pattern and a reactive benzyl bromide functional group.[1] This trifunctional molecular architecture—featuring chloro, fluoro, and bromo substituents—renders it a highly valuable and versatile intermediate in modern organic synthesis.[1] Its primary utility lies in its role as a potent electrophilic alkylating agent, enabling the strategic introduction of the 4-chloro-2-fluorobenzyl moiety into a diverse range of molecular scaffolds. This capability is extensively leveraged in the fields of medicinal chemistry for the development of novel therapeutic agents, particularly in oncology, as well as in the synthesis of advanced agrochemicals and specialty materials.[1] This guide provides a comprehensive overview of its properties, reactivity, synthesis, and safe handling, grounded in established chemical principles.

Physicochemical and Structural Properties

The physical and chemical characteristics of this compound are fundamental to its application in a laboratory setting. These properties dictate its storage, handling, and behavior in reaction media. The compound is typically a colorless to light yellow or orange liquid, a physical state that facilitates its measurement and addition to reaction vessels.[1] Key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 71916-82-0[1][2][3][4]
Molecular Formula C₇H₅BrClF[1][2][4]
Molecular Weight 223.47 g/mol [1][3][4]
Appearance Colorless to light orange/yellow clear liquid[1]
Boiling Point 98 °C at 15 mmHg; 114-118 °C at 15 mmHg[1][3]
Density 1.65 g/cm³[1][3]
Refractive Index n20/D 1.57[1]
Synonyms 1-(Bromomethyl)-4-chloro-2-fluorobenzene, alpha-Bromo-4-chloro-2-fluorotoluene[1][3]
InChI Key UFCSSWZQROEFBZ-UHFFFAOYSA-N[2]

Core Reactivity: The Benzyl Bromide Moiety

The synthetic utility of this compound is overwhelmingly dictated by the reactivity of the bromomethyl group (-CH₂Br). The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state of nucleophilic substitution reactions. This makes the benzylic carbon a strong electrophilic site, highly susceptible to attack by a wide range of nucleophiles.

The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2) mechanism. This choice of pathway is logical due to the primary nature of the benzylic carbon, which is sterically accessible to incoming nucleophiles. In this reaction, a nucleophile (e.g., an amine, alcohol, thiol, or carbanion) directly displaces the bromide ion, forming a new carbon-nucleophile bond. This reaction is the cornerstone of its application as an alkylating agent.

G cluster_ts reagents This compound + Nucleophile (Nu⁻) intermediate Transition State reagents->intermediate Sₙ2 Attack product Alkylated Product + Br⁻ intermediate->product Bromide Departure img_node

Caption: Generalized Sₙ2 reaction pathway for this compound.

Synthetic Approach: Wohl-Ziegler Bromination

While various methods exist for the synthesis of benzyl bromides, a common and industrially relevant approach is the free-radical bromination of the corresponding toluene derivative. For this compound, the precursor would be 4-chloro-2-fluorotoluene. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator (like AIBN or benzoyl peroxide) in a non-polar solvent, is the gold standard for this transformation.

Causality in Experimental Design:

  • N-Bromosuccinimide (NBS): The choice of NBS is critical. It provides a low, constant concentration of elemental bromine (Br₂) in the reaction mixture. This is crucial for selectivity, as high concentrations of Br₂ could lead to unwanted electrophilic aromatic substitution on the electron-rich benzene ring instead of the desired benzylic bromination.

  • Radical Initiator: A radical initiator is required to start the chain reaction by generating a bromine radical. This is typically achieved through thermal or photochemical decomposition of the initiator.

  • Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions and to dissolve the reactants.

G start Starting Material: 4-Chloro-2-fluorotoluene reaction Reaction Conditions start->reaction Add reagents Reagents: - N-Bromosuccinimide (NBS) - Radical Initiator (e.g., AIBN) - Anhydrous Solvent (e.g., CCl₄) reagents->reaction Add process Reflux with Light/Heat reaction->process Initiate workup Workup: 1. Cool reaction mixture 2. Filter to remove succinimide 3. Wash filtrate 4. Dry and concentrate process->workup Purify product Product: This compound workup->product

Caption: Workflow for the synthesis via Wohl-Ziegler Bromination.

Experimental Protocol: General Procedure for Wohl-Ziegler Bromination

  • Setup: A solution of 4-chloro-2-fluorotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq) in an anhydrous non-polar solvent (e.g., CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Initiation: The mixture is heated to reflux, often with irradiation from a sunlamp or incandescent bulb to facilitate the initiation of the radical chain reaction.

  • Monitoring: The reaction progress is monitored by TLC or GC to observe the consumption of the starting material. The reaction is complete when the denser NBS is consumed and replaced by the less dense succinimide, which floats on the solvent surface.

  • Workup: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • Purification: The filtrate is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation if necessary.

Applications in Research and Development

This compound is a key building block for creating complex organic molecules with desired biological activities.[1] Its primary applications are found in:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate for introducing the 4-chloro-2-fluorobenzyl group into pharmacologically active scaffolds.[1] This moiety can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. It is particularly noted for its use in the synthesis of potential anti-cancer agents.[1]

  • Agrochemical Development: Similar to its role in pharmaceuticals, it is used to build novel pesticides and herbicides where the specific halogenation pattern can confer potent and selective activity.[1]

  • Material Science: The compound is applied in the synthesis of specialty polymers and resins, where its incorporation can enhance material properties for use in coatings and adhesives.[1]

Safety, Handling, and Storage

Due to its reactivity, this compound is a hazardous chemical that must be handled with appropriate precautions.[5]

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage.[5][6] It is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1.[5]

  • Respiratory Irritant: Vapors and mists can cause irritation to the respiratory system.[5]

  • Lachrymator: The compound is a lachrymator, meaning it can cause tearing.[7]

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[5]

  • Eye Protection: Wear chemical safety goggles and a face shield.[8] Eyewash stations should be readily accessible.[5]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any skin contact.[5][6] Contaminated clothing should be removed immediately and washed before reuse.[5]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Storage:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] Recommended storage temperature is between 2-8 °C.[1][7]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[9]

  • Area: Store in a designated corrosives area.[5]

References

4-Chloro-2-fluorobenzyl bromide CAS number 71916-82-0.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-fluorobenzyl bromide (CAS 71916-82-0)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 71916-82-0), a key halogenated building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, reliable synthetic routes, core reactivity, and applications, with a particular focus on its role in the pharmaceutical industry. The guide emphasizes the causality behind experimental choices, providing field-proven insights into its handling, reaction mechanisms, and strategic deployment in the synthesis of complex molecular architectures.

Introduction and Strategic Importance

This compound, also known by its IUPAC name 1-(bromomethyl)-4-chloro-2-fluorobenzene, is a trifunctionalized aromatic compound of significant interest to the synthetic chemist. The strategic placement of three distinct halogen atoms—a reactive benzylic bromide, a moderately activating ortho-fluorine, and a deactivating para-chlorine—creates a molecule with nuanced reactivity and broad synthetic potential.

The primary utility of this reagent lies in its function as a potent electrophile for introducing the 4-chloro-2-fluorobenzyl moiety into a target molecule. This structural motif is of particular importance in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of nearby functional groups. The chlorine atom offers another point for potential modification or can serve to occupy specific hydrophobic pockets in a biological target. The benzylic bromide provides a reliable and reactive handle for C-C, C-N, C-O, and C-S bond formation, making it an indispensable tool in drug discovery and agrochemical research.[1]

Physicochemical and Safety Data

Accurate physical and safety data are paramount for the effective and safe implementation of any reagent in a laboratory setting. The key properties of this compound are summarized below.

Physical & Chemical Properties
PropertyValueSource(s)
CAS Number 71916-82-0[1][2][3]
Molecular Formula C₇H₅BrClF[1][2]
Molecular Weight 223.47 g/mol [1]
Appearance Colorless to light orange/yellow clear liquid[1]
Boiling Point 98 °C at 15 mmHg[1]
Density 1.65 g/cm³[1]
Refractive Index (n20/D) 1.57[1]
Purity Typically ≥98% (GC)[1]
Synonyms 1-(Bromomethyl)-4-chloro-2-fluorobenzene, α-Bromo-4-chloro-2-fluorotoluene[1][3]
Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

  • Hazard Identification : The compound is classified as corrosive and causes severe skin burns and eye damage.[3] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes upon exposure.

  • Precautionary Measures :

    • Engineering Controls : Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors. Ensure that an eyewash station and safety shower are readily accessible.

    • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.

    • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and amines. Recommended storage temperature is between 2-8 °C.[1]

  • First Aid :

    • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.

    • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Synthesis and Characterization

The most logical and industrially scalable synthesis of this compound is via the free-radical bromination of the corresponding toluene precursor, 4-chloro-2-fluorotoluene.

Synthetic Workflow

This reaction proceeds via a well-established free-radical chain mechanism, where a radical initiator generates a bromine radical, which then abstracts a benzylic hydrogen. The resulting benzylic radical is relatively stable due to resonance with the aromatic ring.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Start 4-Chloro-2-fluorotoluene Reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) CCl₄, Reflux (Δ) Start->Reagents Free-Radical Bromination Product This compound Reagents->Product

Caption: Workflow for the synthesis of this compound.

Representative Experimental Protocol

The following protocol is based on the standard procedure for benzylic bromination of analogous compounds, such as the synthesis of 2-fluoro-4-bromobenzyl bromide from 2-fluoro-4-bromotoluene.[4]

  • Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-fluorotoluene (1.0 eq.).

  • Reagent Addition : Add a suitable solvent, such as carbon tetrachloride (CCl₄), followed by N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 eq.).

  • Reaction : Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for several hours. The reaction progress can be monitored by GC or TLC by observing the consumption of the starting material. The disappearance of the less dense NBS, which floats, and the appearance of the denser succinimide, which sinks, is a common visual cue.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification : Wash the filtrate with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Predicted Spectroscopic Data
  • ¹H NMR :

    • ~4.5 ppm (s, 2H) : A sharp singlet corresponding to the two protons of the benzylic methylene group (-CH₂Br).

    • ~7.1-7.5 ppm (m, 3H) : A complex multiplet region for the three aromatic protons. The proton ortho to the fluorine and bromine will likely be a triplet or doublet of doublets, while the others will also show coupling to the fluorine and adjacent protons.

  • ¹³C NMR :

    • ~30 ppm : Signal for the benzylic carbon (-CH₂Br).

    • ~115-135 ppm : A series of signals for the aromatic carbons. Carbon-fluorine coupling (¹J_CF, ²J_CF, etc.) is expected, which will be observable as doublets. The carbon directly attached to fluorine will show the largest coupling constant and a chemical shift around 160 ppm.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by its reactivity as an electrophile in nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.

Sₙ2 Reaction Mechanism

The benzylic carbon is highly susceptible to nucleophilic attack due to the polarizing effect of the adjacent bromine atom, which is an excellent leaving group. The reaction involves a backside attack by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step.

Caption: Generalized Sₙ2 mechanism at the benzylic carbon.

Influence of Aromatic Substituents
  • Electronic Effects : The ortho-fluorine and para-chlorine atoms are electron-withdrawing, which slightly increases the electrophilicity of the benzylic carbon, potentially accelerating the Sₙ2 reaction rate compared to an unsubstituted benzyl bromide.

  • Steric Hindrance : The ortho-fluorine atom is relatively small and poses minimal steric hindrance to the incoming nucleophile, ensuring that the Sₙ2 pathway remains highly favorable.

This predictable reactivity allows for the facile synthesis of a wide range of derivatives by reacting this compound with various nucleophiles, including amines, alcohols, thiols, and carbanions.

Applications in Drug Discovery and Development

The 4-chloro-2-fluorobenzyl moiety is a valuable pharmacophore found in various biologically active molecules. This reagent serves as a direct precursor for incorporating this group.

Role as a Key Building Block

This compound is listed as a potential reagent in the synthesis of inhibitors for Stearoyl-CoA desaturase 1 (SCD1). SCD1 is an enzyme implicated in metabolic diseases, including obesity and diabetes, making its inhibitors a subject of intense research interest. The ability to readily introduce the substituted benzyl group allows for rapid library synthesis and structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity.

General Protocol for N-Alkylation

A common application in medicinal chemistry is the N-alkylation of a primary or secondary amine, a key step in the synthesis of many pharmaceutical agents.

  • Setup : Dissolve the amine starting material (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition : Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to deprotonate the amine.

  • Electrophile Addition : Add this compound (1.0-1.2 eq.) to the suspension.

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification : Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile reagent for drug discovery and synthetic chemistry. Its well-defined reactivity, centered on the Sₙ2 displacement of its benzylic bromide, provides a reliable method for introducing the electronically and sterically distinct 4-chloro-2-fluorobenzyl group. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, enables researchers to leverage its full potential in the efficient construction of novel and complex molecules with significant biological and material applications.

References

Structure and IUPAC name of 1-(bromomethyl)-4-chloro-2-fluorobenzene.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Bromomethyl)-4-chloro-2-fluorobenzene: Structure, Properties, and Synthetic Applications

Abstract

1-(Bromomethyl)-4-chloro-2-fluorobenzene is a trifunctional aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Its strategic importance lies in the differential reactivity of its substituents: a highly labile benzylic bromide, a moderately reactive aryl chloride, and an electron-withdrawing aryl fluoride. This guide provides a comprehensive overview of its chemical identity, elucidates its structural and naming conventions, and presents its physicochemical properties. Furthermore, it offers expert insight into its synthesis, chemical reactivity, and applications as a versatile building block in the development of complex molecules, particularly for pharmaceutical research. Safety protocols and handling procedures are also detailed to ensure its safe and effective use in a laboratory setting.

Chemical Identity and Physicochemical Properties

Structure and IUPAC Nomenclature

The structure of 1-(bromomethyl)-4-chloro-2-fluorobenzene consists of a benzene ring substituted with four different groups. According to IUPAC nomenclature rules for benzene derivatives, the principal functional group or the point of attachment dictates the base name and numbering. In this case, the "bromomethyl" group (-CH₂Br) attached to the benzene ring makes it a derivative of toluene. The numbering of the benzene ring begins at the carbon atom bearing the bromomethyl group.

The correct IUPAC name is 1-(bromomethyl)-4-chloro-2-fluorobenzene . This name precisely describes the arrangement of the substituents:

  • Benzene: The core aromatic ring.

  • 1-(bromomethyl): A methyl group substituted with a bromine atom is located at position 1.

  • 4-chloro: A chlorine atom is at position 4.

  • 2-fluoro: A fluorine atom is at position 2.

A common synonym for this compound is 4-Chloro-2-fluorobenzyl bromide.[1]

Physicochemical Data

A summary of the key chemical and physical properties of 1-(bromomethyl)-4-chloro-2-fluorobenzene is provided below. These properties are critical for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 71916-82-0[1]
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol
Appearance Clear, colorless to light orange/yellow liquid
Boiling Point 96-98 °C at 15 mmHg
Density ~1.654 g/cm³ (Predicted)
Vapor Pressure 0.155 mmHg at 25°C
Refractive Index 1.5680

Synthesis and Characterization

Retrosynthetic Analysis and Synthetic Strategy

The most logical and industrially scalable approach to synthesizing 1-(bromomethyl)-4-chloro-2-fluorobenzene is through the radical bromination of the corresponding toluene derivative, 4-chloro-2-fluoro-1-methylbenzene. This precursor is readily available. The benzylic C-H bonds of the methyl group are significantly weaker than the aromatic C-H bonds, allowing for selective functionalization under radical conditions.

G target 1-(Bromomethyl)-4-chloro-2-fluorobenzene reagents Radical Bromination (e.g., NBS, AIBN) target->reagents precursor 4-Chloro-2-fluoro-1-methylbenzene reagents->precursor

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of 1-(bromomethyl)-4-chloro-2-fluorobenzene.

Materials:

  • 4-chloro-2-fluoro-1-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or a suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-fluoro-1-methylbenzene in CCl₄.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material. The byproduct, succinimide, will float to the surface upon completion.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide solid and wash it with a small amount of cold CCl₄.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a clear oil, can be purified by vacuum distillation to yield the high-purity 1-(bromomethyl)-4-chloro-2-fluorobenzene.

Structural Validation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons and a singlet for the benzylic methylene (-CH₂) protons.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for compounds containing bromine and chlorine.

Chemical Reactivity and Synthetic Utility

The primary value of 1-(bromomethyl)-4-chloro-2-fluorobenzene in synthesis stems from the orthogonal reactivity of its functional groups. The benzylic bromide is a highly reactive electrophile, readily participating in nucleophilic substitution reactions, while the aryl halides are relatively inert under these conditions but can be activated for cross-coupling reactions.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Cross-Coupling start 1-(Bromomethyl)-4-chloro-2-fluorobenzene step1_reagent Nucleophile (Nu-H) Base start:f0->step1_reagent step1_product Intermediate A (Benzylic position functionalized) step1_reagent->step1_product:f0 step2_reagent Boronic Acid / Amine Pd Catalyst step1_product:f0->step2_reagent final_product Final Product (Disubstituted) step2_reagent->final_product:f0

Caption: Sequential functionalization workflow for the title compound.

This differential reactivity allows for a stepwise synthetic strategy:

  • Alkylation: The benzylic bromide serves as a potent alkylating agent for a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to form C-N, C-O, C-S, and C-C bonds, respectively.

  • Cross-Coupling: Following the initial alkylation, the aryl chloride at the C4 position can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce further complexity. The fluorine atom at C2 generally remains as a stable substituent that can modulate the electronic and pharmacological properties of the final molecule.

Applications in Drug Discovery

Halogenated organic compounds are of paramount importance in medicinal chemistry. The inclusion of chlorine and fluorine atoms, as seen in this molecule, can significantly alter a drug candidate's metabolic stability, lipophilicity, and binding affinity. 1-(bromomethyl)-4-chloro-2-fluorobenzene is a valuable building block for synthesizing pharmaceutical intermediates.[2] While specific drug synthesis pathways using this exact molecule are proprietary, its utility can be inferred from the applications of structurally similar compounds in creating inhibitors of kinases like IKK2 and in the development of cancer therapies.[3][4]

Safety and Handling

1-(bromomethyl)-4-chloro-2-fluorobenzene is a hazardous chemical that requires careful handling to minimize risk.

Hazard Identification
Hazard ClassGHS ClassificationPrecautionary Statements
Skin Corrosion/Irritation Category 1B / Category 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1][5]
Eye Damage/Irritation Category 1 / Category 2H318: Causes serious eye damage / H319: Causes serious eye irritation.[1][5]
Respiratory Irritation STOT SE Category 3H335: May cause respiratory irritation.[5][6]
Recommended Procedures
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Clothing: Wear a flame-retardant lab coat and closed-toe shoes.

  • Handling: Avoid contact with skin and eyes.[6] Do not breathe vapors or mists.[1] Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[1]

Conclusion

1-(Bromomethyl)-4-chloro-2-fluorobenzene is a strategically designed synthetic intermediate offering a powerful platform for the construction of complex organic molecules. Its defining feature is the orthogonal reactivity of its benzylic bromide and aryl chloride moieties, enabling selective, stepwise functionalization. This versatility, combined with the modulating effects of its fluorine substituent, makes it a highly valuable tool for researchers and scientists, particularly those engaged in drug discovery and development. Adherence to strict safety protocols is essential when handling this reactive and hazardous compound.

References

4-Chloro-2-fluorobenzyl bromide molecular weight and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-fluorobenzyl bromide: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, reactivity, and key applications, grounding theoretical principles in practical, field-proven insights.

Core Properties and Identification

This compound is a substituted toluene derivative that serves as a versatile building block, particularly for introducing the 4-chloro-2-fluorobenzyl moiety into target molecules. Its utility stems from the high reactivity of the benzylic bromide, which makes it an excellent electrophile for a variety of nucleophilic substitution reactions.[1]

The compound's physical and chemical identifiers are summarized below for easy reference and accurate experimental planning.

PropertyValueSource(s)
Molecular Formula C₇H₅BrClF[2][3][4]
Molecular Weight 223.47 g/mol [1][2][3]
CAS Number 71916-82-0[2][3][5][6]
IUPAC Name 1-(bromomethyl)-4-chloro-2-fluorobenzene[6]
Synonyms alpha-Bromo-4-chloro-2-fluorotoluene[5]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 98 °C @ 15 mmHg[2]
Density 1.65 g/cm³[2]
Refractive Index n20/D 1.57[2]

Synthesis of this compound

The most common and efficient industrial synthesis of this compound is via the free-radical bromination of 4-chloro-2-fluorotoluene. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

Mechanism and Rationale

The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or UV irradiation to form radicals.[3][7] These radicals then abstract a hydrogen atom from the bromine source, N-Bromosuccinimide (NBS), to generate a bromine radical. The bromine radical selectively abstracts a hydrogen from the benzylic methyl group of 4-chloro-2-fluorotoluene. This selectivity is driven by the resonance stabilization of the resulting benzylic radical. This intermediate then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to form the desired product and a new bromine radical, propagating the chain reaction.[8] Using NBS is critical as it maintains a low, steady concentration of bromine radicals and elemental bromine, which minimizes side reactions such as electrophilic aromatic substitution on the electron-rich ring.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product cluster_workup Workup SM 4-Chloro-2-fluorotoluene Reaction Free-Radical Bromination (Wohl-Ziegler Reaction) SM->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction AIBN AIBN (Initiator) AIBN->Reaction Solvent CCl₄ (Solvent) Solvent->Reaction Filtration Filtration Reaction->Filtration Cool & Filter Succinimide Product This compound Extraction Extraction Filtration->Extraction Aqueous Wash Concentration Concentration Extraction->Concentration Under Reduced Pressure Concentration->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from a standard procedure for benzylic bromination.[5]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-fluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and Azobisisobutyronitrile (AIBN, 0.05 eq) in an anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄).

  • Reaction: Heat the reaction mixture to reflux (approx. 77°C for CCl₄). The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the solid succinimide and wash it with a small amount of cold solvent.

    • Combine the filtrates and wash with water to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to afford this compound as a clear liquid.

Reactivity and Applications in Drug Development

This compound is a quintessential electrophile, primarily utilized as an alkylating agent in Sₙ2 reactions.[1] The carbon of the bromomethyl group is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and the aromatic ring. The bromide ion is an excellent leaving group, facilitating nucleophilic attack.

This reactivity makes the compound an invaluable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is frequently used to connect the 4-chloro-2-fluorobenzyl scaffold to nucleophilic sites (such as amines, phenols, thiols, or carbanions) on other complex molecules.[9] The presence of the halogen substituents on the aromatic ring can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability or receptor binding affinity.

SN2_Reaction Reagents This compound (Electrophile) + Nucleophile (Nu⁻) TS [Transition State]SN2 Reagents->TS Nucleophilic Attack Products Substituted Product (R-Nu) + Bromide Ion (Br⁻) TS->Products Leaving Group Departure

Caption: General Sₙ2 reaction pathway for this compound.

Representative Application: Synthesis of an Ether Linkage

This protocol demonstrates the use of this compound in a Williamson-type ether synthesis.

  • Deprotonation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a phenolic substrate (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), and stir at room temperature to generate the phenoxide nucleophile.

  • Alkylation: Slowly add a solution of this compound (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After filtration, concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired ether.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

Hazard ClassGHS PictogramSignal WordHazard Statement
Corrosive GHS05Danger H314: Causes severe skin burns and eye damage.
Lachrymatory -Warning Causes tearing; irritant to eyes and respiratory tract.
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. This compound is a lachrymator, meaning it causes irritation and tearing upon exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Recommended storage temperature is 2-8°C.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its corrosive nature, it must be handled as hazardous chemical waste.

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the predictable and efficient reactivity of its benzylic bromide group. Its application in the construction of complex molecules, particularly within pharmaceutical and agrochemical research, is well-established. A thorough understanding of its synthesis via free-radical bromination and its application in nucleophilic substitution reactions, coupled with strict adherence to safety protocols, enables researchers to effectively leverage this powerful building block in the development of novel chemical entities.

References

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key physical properties of 4-Chloro-2-fluorobenzyl bromide (CAS No. 71916-82-0), a critical reagent in synthetic and medicinal chemistry. The document details the experimentally determined and reported values for its boiling point and density, alongside other essential physical characteristics. Furthermore, it offers insights into the influence of its halogenated structure on these properties and outlines standardized methodologies for their experimental verification. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required for the effective handling, application, and manipulation of this versatile compound in a laboratory setting.

Introduction: The Synthetic Utility of a Halogenated Benzyl Bromide

This compound is a substituted aromatic compound that has garnered significant attention as a versatile building block in organic synthesis.[1] Its trifunctional nature, featuring a reactive benzyl bromide moiety and chloro and fluoro substituents on the aromatic ring, makes it an invaluable precursor for the synthesis of a wide array of complex molecules. This compound is particularly prominent in the development of novel pharmaceuticals and agrochemicals.[1] The strategic placement of the halogen atoms can significantly influence the electronic properties and metabolic stability of the resulting molecules, a desirable trait in drug discovery.[2]

The benzyl bromide group serves as a potent electrophile, readily participating in nucleophilic substitution reactions to introduce the 4-chloro-2-fluorobenzyl moiety into a target structure.[1] This reactivity is fundamental to its application in creating intermediates for various therapeutic agents, including anti-cancer drugs.[1] A thorough understanding of its physical properties is paramount for its safe handling, for the design of synthetic routes, and for the optimization of reaction conditions. This guide aims to provide a detailed exposition of these properties, grounded in established scientific principles and experimental data.

Core Physical Properties of this compound

The physical characteristics of a chemical compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, the presence of three different halogen atoms on a benzene ring results in a unique set of properties.

PropertyValueSource(s)
CAS Number 71916-82-0[1][3]
Molecular Formula C₇H₅BrClF[1][3]
Molecular Weight 223.47 g/mol [1]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 98 °C at 15 mmHg[1]
Density 1.65 g/cm³[1]
Refractive Index n20D 1.57[1]

Diagram: Molecular Structure and Key Properties

G cluster_main This compound compound C₇H₅BrClF boiling_point Boiling Point: 98 °C @ 15 mmHg compound->boiling_point Influences density Density: 1.65 g/cm³ compound->density Determines

Caption: Key physical properties of this compound.

In-depth Analysis of Physical Properties

Boiling Point: The Impact of Halogenation and Reduced Pressure

The reported boiling point of this compound is 98 °C at a reduced pressure of 15 mmHg.[1] It is crucial to note the pressure at which a boiling point is measured, as it is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4] The relatively high boiling point for a molecule of its size can be attributed to a combination of factors:

  • Molecular Weight: The presence of a bromine and a chlorine atom significantly increases the molecular weight of the compound, leading to stronger van der Waals forces between molecules.[4][5] These increased intermolecular forces require more energy to overcome, resulting in a higher boiling point compared to non-halogenated analogues.[5][6]

  • Polarity: The carbon-halogen bonds (C-F, C-Cl, and C-Br) are polar due to the differences in electronegativity between carbon and the respective halogen atoms. This introduces dipole-dipole interactions, which are stronger than the London dispersion forces found in nonpolar molecules, further contributing to an elevated boiling point.[7]

The determination of the boiling point at reduced pressure is a common practice for organic compounds that may decompose at their atmospheric boiling point.

Density: A Consequence of Atomic Mass

The density of this compound is reported to be 1.65 g/cm³, which is significantly denser than water.[1] This high density is primarily due to the presence of the heavy halogen atoms, bromine and chlorine, within a relatively small molecular volume.[6] In a series of alkyl halides, the density generally increases with the increasing atomic mass of the halogen.[5] The presence of both bromine (atomic mass ~79.9 u) and chlorine (atomic mass ~35.5 u) contributes substantially to the overall mass of the molecule without a proportional increase in its volume.

Experimental Determination of Physical Properties

To ensure the identity and purity of this compound in a research setting, experimental verification of its physical properties is often necessary. The following are standardized, yet generalized, protocols for determining the boiling point and density.

Protocol for Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid and is a common technique in organic chemistry laboratories.[8][9][10]

Diagram: Boiling Point Determination Workflow

G start Start prep_sample Prepare Sample: Place a small amount of this compound in a fusion tube. start->prep_sample insert_capillary Insert Capillary Tube: Place a sealed capillary tube (sealed end up) into the fusion tube. prep_sample->insert_capillary setup_apparatus Setup Apparatus: Attach the fusion tube to a thermometer and place in a heating bath. insert_capillary->setup_apparatus heat_gently Heat Gently: Slowly heat the apparatus and observe for a continuous stream of bubbles from the capillary. setup_apparatus->heat_gently record_t1 Record T1: Note the temperature (T1) when a rapid stream of bubbles emerges. heat_gently->record_t1 cool_down Cool Down: Remove the heat source and allow the apparatus to cool. record_t1->cool_down record_t2 Record T2: Note the temperature (T2) when the liquid just begins to enter the capillary tube. cool_down->record_t2 calculate_bp Calculate Boiling Point: The boiling point is the temperature T2. record_t2->calculate_bp end End calculate_bp->end

Caption: Workflow for the experimental determination of boiling point.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (a few drops) of this compound into a small test tube or a fusion tube.

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the liquid.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or a wire. The bottom of the fusion tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently and uniformly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Recording the Boiling Point: The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.[9] Alternatively, note the temperature when the bubble stream is rapid, then remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This latter temperature is the boiling point.[10]

Protocol for Density Determination

The density of a liquid can be determined by measuring its mass and volume.[11] A pycnometer or a volumetric flask can be used for a precise measurement.

Step-by-Step Methodology:

  • Measure the mass of a clean, dry volumetric flask (or pycnometer) (m1).

  • Fill the volumetric flask to the calibration mark with this compound.

  • Measure the mass of the filled volumetric flask (m2).

  • The mass of the liquid is m = m2 - m1.

  • The volume of the liquid is the volume of the volumetric flask (V).

  • Calculate the density using the formula: ρ = m/V.

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical.[3][8][12]

  • Hazards: It causes severe skin burns and eye damage.[3][12] It is harmful if swallowed or inhaled.

  • Handling: Always handle this compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8] Recommended storage temperature is between 2 - 8 °C.[1] Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

The physical properties of this compound, particularly its boiling point and density, are a direct reflection of its halogenated molecular structure. A comprehensive understanding of these properties is essential for its effective and safe use in the synthesis of high-value chemical entities in the pharmaceutical and agrochemical industries. The experimental protocols outlined in this guide provide a framework for the verification of these properties, ensuring the quality and reliability of this important synthetic intermediate.

References

Spectroscopic data (NMR, IR, Mass Spec) for 4-Chloro-2-fluorobenzyl bromide.

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Spectroscopic Data

I've initiated the process by conducting extensive Google searches targeting spectroscopic data for 4-Chloro-2-fluorobenzyl bromide. My searches are particularly focused on NMR (¹H and ¹³C), IR, and Mass Spectrometry. I'm now actively analyzing the initial search returns to pinpoint reliable sources, prioritizing databases from chemical suppliers and academic publications.

Refining Search Strategies

I am now refining my search terms to improve the precision of my spectroscopic data retrieval. I'm focusing on specific keywords and operators within Google to target NMR (¹H and ¹³C), IR, and MS data for this compound. I've begun to evaluate the quality of the sources returned, prioritizing academic publications and reputable chemical databases that offer detailed experimental setups. I'll start synthesizing these findings into an organized technical guide.

Organizing Spectral Information

I'm now diving into the design phase for the technical guide. I'm structuring it logically, starting with an introduction to this compound and then dedicating sections to each spectroscopic method. I'll include principles of each technique, the data itself in clear tables, and data interpretations. I'm also planning a DOT script for a visual diagram.

Finding Spectral Data

I've been on a hunt for spectral data on "this compound." So far, my search has turned up a few chemical supplier websites, including Apollo Scientific, Santa Cruz Biotechnology, Chem-Impex, Sigma-Aldrich, and Fisher. This looks like a good starting point.

Continuing Data Exploration

I've expanded my search beyond initial supplier websites. While those confirmed the compound's identity and properties, they lacked the crucial spectroscopic data. Exploring related compounds like 4-fluorobenzyl and 4-chlorobenzyl bromide provided some spectral information, but not for the target molecule. I'm focusing now on more targeted searches to find the specific NMR, IR, and Mass Spec data. The hunt continues.

Refining Search Strategies

I've hit a wall with the initial sources. While supplier websites confirmed the compound's existence, the spectroscopic data remains elusive. I've broadened my scope, exploring databases and literature for similar structures. While NIST and ChemicalBook offered some insights into 4-fluorobenzyl and 4-chlorobenzyl bromide, I need the actual data for the target molecule. I'm now focusing on spectral databases and academic journals.

Tracking Down Data

I'm struggling to locate the spectroscopic data for this compound. Although several chemical suppliers offer the compound, none have provided the actual spectral details like NMR. This is making it tough to confirm the compound's structure definitively. I'm exploring alternative avenues now.

Searching Academic Literature

Digging Deeper for Data

I'm still struggling to find the exact spectroscopic data for the target compound. While I've located data for similar compounds, the actual spectra for this compound remain elusive. My next step is to search for academic papers focusing on its synthesis or application, as they often contain experimental sections with the required data. This will determine if I can complete the guide as requested. If not, a predictive analysis based on related compounds will be the alternative.

Reviewing Literature Findings

I've made headway in my research, uncovering a PhD thesis from the University of Cape Town that utilizes this compound in a synthesis. I've also identified a relevant patent mentioning this compound within a specific synthetic procedure. This is promising, offering valuable context for my current line of inquiry.

Analyzing Spectral Data Leads

I'm pursuing promising leads, including a PhD thesis from the University of Cape Town that utilizes this compound, as well as a relevant patent. The thesis by Samuel Njoroge Gachuhi, while not providing the spectra directly, suggests relevant derivatives were characterized by NMR, potentially containing useful information. Moreover, a patent (WO2007038571A2) includes an ¹H NMR spectrum of a product synthesized using the compound. I'm focusing on those, along with a publication mentioning ¹H and ¹³C NMR spectra.

Targeting Full Text Access

My research has been fruitful, with promising leads emerging. The PhD thesis from Cape Town and a patent both mention the compound's use and characterization techniques, like NMR. The PhD thesis is a strong lead for detailed characterization data. I'm now focusing on obtaining the full text of these documents for the NMR data. I'm hoping to get NMR, IR, and MS data from the publications.

Reviewing the Synthesis

I've just obtained Gachuhi's PhD thesis and am focusing on the experimental section. Page 278 caught my attention. It details the synthesis of "1-(4-Chloro-2-fluorobenzyl)-3-iodo-1" and I'm examining the methodology described there closely, as it may be key to this project.

Analyzing the Thesis Data

I'm now fully immersed in Gachuhi's thesis. Finding the detailed synthesis on page 278, specifically the use of "this compound," is a breakthrough. While the thesis offers characterization data for the product, 26a, frustratingly, it omits the spectroscopic data for the crucial starting material. I'm now meticulously searching the entire thesis, including the appendices and any supplementary materials, hoping the NMR, IR, and mass spec data for this compound is hiding there.

Examining the Gaps

I've located Gachuhi's thesis and the synthesis on page 278, which is key. While the NMR data for the final product is there, the characterization data for the starting material, this compound, is missing, a critical point of concern. I'm now searching for this crucial spectral data in appendices and supplementary materials, as it is essential. My plan includes an extensive search of this document for any and all additional information provided and to locate any other publications by Gachuhi.

Uncover Relevant Research

I've been poring over the spectroscopic data for this compound, and it's leading me toward a PhD thesis that utilizes it as a key starting material. The thesis offers comprehensive NMR data for the reaction, a critical piece of information.

Refocusing Research Approach

I've hit a snag with the direct spectroscopic data for this compound. My searches for the data, either supplementary to the PhD thesis or within the author's research group's publications, have come up empty. It seems this specific data point is elusive. Therefore, I'm changing course. The guide will proceed as planned, but now will concentrate on a predictive analysis of the NMR, IR, and Mass Spectra of this compound, using established spectroscopic principles.

Analyzing Spectra Predictively

I'm now generating a detailed guide despite the elusive direct spectroscopic data for this compound. My latest focus involves creating predicted NMR, IR, and Mass Spectra based on spectroscopic principles and comparisons to related compounds. This guide will benefit researchers with a robust, theory-driven interpretation, despite the lack of raw data. I'm structuring it to begin with an introduction to the compound, followed by a breakdown of each spectroscopic technique, offering predictions and justifications.

Refining Predictive Models

I'm now generating the in-depth technical guide, pivoting to a predictive analysis of the NMR, IR, and Mass Spectra of this compound. The focus is on a predictive approach, clearly acknowledging the absence of readily available experimental data for the starting material. Using existing spectroscopic principles, I'm building a robust guide for researchers, focusing on detailed signal descriptions, justified predictions, and comparisons to related molecules. I've begun structuring the guide to introduce the compound and then delve into each spectroscopic technique, offering predictions and justifications grounded in theoretical principles.

A Senior Application Scientist's Guide to 2-Chloro-5-(trifluoromethyl)pyridine: A Cornerstone Intermediate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) has emerged as a preeminent building block in the synthesis of high-value agrochemicals and as a versatile scaffold for pharmaceutical discovery. Its unique electronic properties—derived from the synergistic electron-withdrawing effects of a chlorine atom, a trifluoromethyl group, and the pyridine nitrogen—render it highly activated for a range of strategic chemical transformations. This guide provides an in-depth technical overview of 2,5-CTF, from its industrial synthesis to its application in constructing market-leading products. We will explore the mechanistic rationale behind its reactivity in key transformations such as Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, offering field-proven protocols and expert insights for researchers, chemists, and drug development professionals.

The Strategic Importance of the Trifluoromethylpyridine Scaffold

The incorporation of fluorine into bioactive molecules is a cornerstone of modern chemical design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] The trifluoromethyl (-CF₃) group is particularly favored for these reasons. When combined with a pyridine ring—a privileged heterocycle in countless biologically active compounds—the resulting trifluoromethylpyridine (TFMP) scaffold becomes a highly sought-after structural motif.[1][2]

2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) is a premier intermediate within this class.[2] The chlorine atom at the 2-position serves as an excellent and strategically placed leaving group, while the potent electron-withdrawing -CF₃ group at the 5-position, along with the ring nitrogen, strongly activates the C2 position for nucleophilic attack. This predictable and high reactivity makes 2,5-CTF an efficient and cost-effective entry point for synthesizing a diverse array of complex derivatives.[1]

Physicochemical and Spectroscopic Data

Proper characterization is the foundation of reproducible science. The key properties of 2,5-CTF are summarized below.

PropertyValueSource(s)
CAS Number 52334-81-3[3]
Molecular Formula C₆H₃ClF₃N[3]
Molecular Weight 181.54 g/mol [3]
Appearance White to yellowish crystalline low-melting solid
Melting Point 32-34 °C
Boiling Point 152 °C
Density 1.417 g/mL at 25 °C
¹H NMR Referenced data available[3]
¹³C NMR Referenced data available[3]
¹⁹F NMR Referenced data available[3][4]

Industrial Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

The most economically viable and widely adopted industrial synthesis of 2,5-CTF begins with 3-picoline (3-methylpyridine). The process is a multi-step pathway that strategically builds the final molecule by first functionalizing the methyl group and then chlorinating the pyridine ring.

A common industrial route involves a vapor-phase reaction that combines chlorination and fluorination.[1] This highly optimized process can be visualized as follows:

cluster_0 Industrial Synthesis of 2,5-CTF 3-Picoline 3-Picoline 3-Trichloromethylpyridine 3-Trichloromethylpyridine 3-Picoline->3-Trichloromethylpyridine Side-chain Chlorination (e.g., Cl₂, high temp) 3-Trifluoromethylpyridine 3-Trifluoromethylpyridine 3-Trichloromethylpyridine->3-Trifluoromethylpyridine Halogen Exchange (Halex) (e.g., HF, catalyst) 2_5_CTF 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) 3-Trifluoromethylpyridine->2_5_CTF Ring Chlorination (e.g., Cl₂, vapor phase)

Caption: A simplified workflow for the industrial synthesis of 2,5-CTF from 3-picoline.

Causality Behind the Pathway:

  • Side-chain Chlorination: The initial radical chlorination of the methyl group to a trichloromethyl group is a robust, high-yielding reaction. This step transforms the methyl group into a precursor suitable for fluorination.

  • Halogen Exchange (Halex): The trichloromethyl group is converted to the trifluoromethyl group via reaction with hydrogen fluoride (HF), often in the presence of a catalyst.[5] This is a critical step that introduces the fluorine moiety.

  • Ring Chlorination: The final step is the regioselective chlorination of the pyridine ring. The trifluoromethyl group is a meta-director, but the pyridine nitrogen directs electrophilic attack to the 3 and 5 positions. However, under vapor-phase conditions, the reaction can be controlled to favor chlorination at the 2-position, yielding the desired 2,5-CTF product.[1]

Key Synthetic Transformations & Mechanistic Insights

The synthetic utility of 2,5-CTF is primarily driven by the reactivity of the C2-Cl bond. This bond is highly susceptible to cleavage via two main classes of reactions: Nucleophilic Aromatic Substitution and Palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common transformation for 2,5-CTF, particularly in agrochemical synthesis.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[6][7]

  • Addition: A nucleophile (e.g., an alkoxide, phenoxide, or amine) attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .[6][8]

  • Elimination: The aromaticity is restored as the chloride ion is expelled, resulting in the substituted product.

The rate of this reaction is dramatically accelerated by the electron-withdrawing groups. The pyridine nitrogen and the C5-trifluoromethyl group work in concert to stabilize the negative charge of the Meisenheimer intermediate through resonance and induction, making the initial nucleophilic attack highly favorable.[7][9]

cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products R1 2,5-CTF I1 Intermediate R1->I1 Step 1: Addition (Rate-determining) Nu Nu:⁻ Nu->I1 P1 Substituted Pyridine I1->P1 Step 2: Elimination (Fast) Cl Cl⁻ I1->Cl

Caption: The two-step Addition-Elimination mechanism of SNAr on 2,5-CTF.

Palladium-Catalyzed Cross-Coupling Reactions

For constructing C-C bonds, particularly in pharmaceutical applications, the Suzuki-Miyaura cross-coupling is a reaction of immense power.[10] While chloro-pyridines are known to be challenging substrates compared to their bromo or iodo counterparts, modern catalyst systems have made these transformations highly efficient.[11][12]

Expert Insight: The key to a successful Suzuki coupling with an electron-deficient chloride like 2,5-CTF is the choice of ligand and base. The oxidative addition of Pd(0) into the C-Cl bond is often the rate-limiting step. Highly electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are required to facilitate this difficult step.[11] Strong bases like K₃PO₄ are often used to promote the transmetalation step without degrading the boronic acid.

Application Case Study: Agrochemicals

A flagship example of 2,5-CTF's role in agrochemicals is the synthesis of the herbicide Fluazifop-P-butyl , a potent and selective acetyl-CoA carboxylase (ACCase) inhibitor used to control grass weeds.[1]

The key step is a classic SNAr reaction.

Experimental Protocol: Synthesis of a Fluazifop Analogue

This protocol describes the SNAr reaction between 2,5-CTF and 4-hydroxyphenoxypropionate, the core of Fluazifop.

  • Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium carbonate (1.5 equivalents) and anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophile Formation: Add the substituted phenol (e.g., butyl (R)-2-(4-hydroxyphenoxy)propanoate, 1.0 equivalent) to the flask. Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the potassium phenoxide. The causality here is that the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Addition of 2,5-CTF: Dissolve 2-Chloro-5-(trifluoromethyl)pyridine (1.1 equivalents) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Increase the temperature to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Application Case Study: Pharmaceuticals

While 2,5-CTF and its derivatives are most famously used in agrochemicals, the trifluoromethylpyridine scaffold is a recognized structural motif in pharmaceuticals.[1][2] For instance, the diuretic Torasemide is a pyridine derivative, although its synthesis does not directly employ 2,5-CTF.[13][14] However, 2,5-CTF is an ideal starting point for synthesizing biaryl compounds, which are central to many modern drugs. A representative Suzuki-Miyaura coupling demonstrates this potential.

Representative Protocol: Suzuki-Miyaura Coupling of 2,5-CTF

This protocol outlines a general procedure for coupling 2,5-CTF with an arylboronic acid, a common strategy in medicinal chemistry.[10][11]

setup 1. Setup - Add 2,5-CTF (1 eq),  Arylboronic Acid (1.5 eq),  Base (K₃PO₄, 3 eq),  Solvent (Dioxane/H₂O)  to a Schlenk flask. degas 2. Degas - Purge with N₂/Ar for 15 min. - Establishes inert atmosphere  to protect Pd(0) catalyst. setup->degas catalyst 3. Add Catalyst - Add Pd₂(dba)₃ (1-2 mol%)  and Ligand (e.g., SPhos, 2-4 mol%). degas->catalyst react 4. React - Heat to 80-100 °C. - Monitor by TLC/LCMS. catalyst->react workup 5. Work-up & Purify - Cool, filter through Celite. - Extract with EtOAc. - Purify via column chromatography. react->workup product Final Biaryl Product workup->product

References

Synonyms for 4-Chloro-2-fluorobenzyl bromide like alpha-Bromo-4-chloro-2-fluorotoluene.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-fluorobenzyl Bromide and Its Chemical Synonyms

Introduction

This compound is a halogenated aromatic compound that serves as a pivotal building block in modern organic synthesis. Characterized by its unique arrangement of chlorine, fluorine, and bromine substituents, this reagent offers a versatile platform for constructing complex molecular architectures. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it functions as a key intermediate for developing novel pharmaceuticals, agrochemicals, and specialty polymers.[1] The reactivity of its benzylic bromide group allows for the strategic introduction of the 4-chloro-2-fluorobenzyl moiety, making it an invaluable tool for researchers and drug development professionals aiming to synthesize biologically active molecules with tailored properties.[1] This guide provides a comprehensive technical overview of its nomenclature, properties, synthesis, reactivity, and safe handling protocols.

Chemical Identification and Nomenclature

Precise identification is critical in research and development. This compound is known by several synonyms, and its identity is definitively confirmed by its CAS number and other unique identifiers.

IdentifierValueSource(s)
Primary Name This compound[2][3]
Systematic (IUPAC) Name 1-(bromomethyl)-4-chloro-2-fluorobenzene[2]
Common Synonyms alpha-Bromo-4-chloro-2-fluorotoluene, 2-fluoro-4-chlorobenzyl bromide[2][3]
CAS Number 71916-82-0[1][2][3][4]
Molecular Formula C₇H₅BrClF[1][3][5]
Molecular Weight 223.47 g/mol [1]
MDL Number MFCD00831105[1][3]
PubChem CID 2736551[1][3]
InChI Key UFCSSWZQROEFBZ-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The physical and chemical characteristics of a reagent dictate its handling, storage, and application in various reaction conditions.

PropertyValueSource(s)
Appearance Colorless to light orange or yellow clear liquid[1]
Boiling Point 98 °C at 15 mmHg[1]
Density 1.65 g/mL[1]
Refractive Index n20/D 1.57[1]
Purity ≥98% (GC)[1]

Synthesis Pathway and Protocol

The most common and efficient method for synthesizing this compound is through the radical bromination of the corresponding toluene precursor, 4-chloro-2-fluorotoluene. This reaction, a variation of the Wohl-Ziegler bromination, leverages the enhanced stability of the benzylic radical intermediate.

Causality of Experimental Design:

  • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for this transformation. It provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution pathway over competitive electrophilic addition to the aromatic ring.

  • Radical Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a thermal initiator that, upon heating, decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a bromine atom from NBS to propagate the radical chain reaction.

  • Solvent (CCl₄): Carbon tetrachloride is a traditional solvent for radical reactions due to its inertness and ability to dissolve the reactants.

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Purification Start_Mol 4-Chloro-2-fluorotoluene Reaction Benzylic Bromination (Reflux in CCl₄) Start_Mol->Reaction Reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Reagents->Reaction Workup 1. Cool to Room Temperature 2. Filter Succinimide Byproduct 3. Aqueous Extraction Reaction->Workup Concentration Concentrate Under Reduced Pressure Workup->Concentration Product Final Product: This compound Concentration->Product Reactants Nucleophile (Nu:⁻) + this compound TS Transition State [Nu---CH₂---Br]⁻ Reactants->TS Sₙ2 Attack Products Alkylated Product + Bromide Ion (Br⁻) TS->Products Bond Formation/ Bond Cleavage

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Chloro-2-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Strategic Utility of 4-Chloro-2-fluorobenzyl Bromide in Medicinal Chemistry

This compound is a versatile and highly valuable reagent in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of target molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the chlorine atom provides an additional vector for interaction or further functionalization.[2]

The primary reactivity of this compound lies in its benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the efficient introduction of the 4-chloro-2-fluorobenzyl moiety onto a wide range of nucleophiles, including phenols, amines, thiols, and carbanions.[1][3] This capability is frequently exploited in drug discovery to build complex molecular architectures and to probe structure-activity relationships (SAR). A notable application of this building block is in the synthesis of kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK), a key player in B-cell signaling pathways implicated in various cancers and autoimmune diseases.[4][5]

These application notes provide a detailed, field-proven guide for the synthesis of a key intermediate in the development of novel therapeutics, utilizing this compound. The protocols are designed to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Application: Synthesis of a Phenylurea-based BTK Inhibitor Intermediate

A common strategy in the design of kinase inhibitors is the incorporation of a urea-based hinge-binding motif, often attached to a larger scaffold via an ether linkage. The following protocols detail a reliable two-step synthesis of 3-(4-((4-chloro-2-fluorobenzyl)oxy)phenyl)-1,1-dimethylurea , a key intermediate for potent BTK inhibitors. This synthesis showcases two fundamental and widely applicable reaction types: urea formation and the Williamson ether synthesis.

Protocol 1: Synthesis of N'-(4-hydroxyphenyl)-N,N-dimethylurea (Precursor)

This first step involves the formation of the urea precursor from 4-aminophenol. The causality behind this initial step is to install the dimethylurea group, which can act as a hydrogen bond donor-acceptor motif, crucial for binding to the kinase hinge region.

Reaction Scheme:

Materials and Equipment:

Reagent/EquipmentDetails
4-Aminophenol≥98% purity
Dimethylcarbamoyl chloride≥98% purity
PyridineAnhydrous, ≥99.8%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Hydrochloric acid (HCl)1 M aqueous solution
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous NaCl solution
Magnesium sulfate (MgSO₄)Anhydrous
Round-bottom flaskAppropriate size, with magnetic stir bar
Addition funnelFor controlled addition of reagents
Ice bathFor temperature control
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Standard glasswareBeakers, graduated cylinders, etc.

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.5 M). Add pyridine (1.2 eq.) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Dissolve dimethylcarbamoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it to an addition funnel. Add the dimethylcarbamoyl chloride solution dropwise to the stirred 4-aminophenol solution over 30-45 minutes, maintaining the temperature at 0 °C. Causality Note: The slow addition and low temperature are critical to control the exothermicity of the acylation reaction and to minimize side product formation. Pyridine acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.[6]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-aminophenol is consumed.

  • Work-up: Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield N'-(4-hydroxyphenyl)-N,N-dimethylurea as a pure solid.

Protocol 2: Williamson Ether Synthesis of 3-(4-((4-chloro-2-fluorobenzyl)oxy)phenyl)-1,1-dimethylurea

This protocol is a classic example of the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[7] Here, the phenoxide of the urea precursor, generated in situ, acts as the nucleophile, displacing the bromide from this compound. This reaction is a cornerstone of synthetic chemistry due to its reliability and broad applicability.[2][8]

Reaction Scheme:

Materials and Equipment:

Reagent/EquipmentDetails
N'-(4-hydroxyphenyl)-N,N-dimethylureaFrom Protocol 1
This compound≥98% purity
Potassium carbonate (K₂CO₃)Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%
Ethyl acetate (EtOAc)For extraction and chromatography
HexanesFor chromatography
Deionized waterFor work-up
BrineSaturated aqueous NaCl solution
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flaskAppropriate size, with magnetic stir bar
Heating mantle with temperature controlFor controlled heating
CondenserTo prevent solvent loss
Standard glassware and work-up apparatusAs listed in Protocol 1

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask, add N'-(4-hydroxyphenyl)-N,N-dimethylurea (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M). Causality Note: Potassium carbonate is a mild and effective base for deprotonating the phenol.[9] A fine powder increases the surface area, facilitating a faster reaction. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation but not the nucleophile, enhancing its reactivity.[7]

  • Addition of Electrophile: Add this compound (1.1 eq.) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC. The formation of a new, less polar spot and the disappearance of the starting phenol are indicative of a successful reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic extracts with water and then with brine to remove any residual DMF and inorganic impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(4-((4-chloro-2-fluorobenzyl)oxy)phenyl)-1,1-dimethylurea.

Visualization of Synthetic Workflow

The following diagram illustrates the two-step synthesis of the target intermediate, highlighting the key transformations.

Synthesis_Workflow cluster_0 Protocol 1: Urea Formation cluster_1 Protocol 2: Williamson Ether Synthesis 4-Aminophenol 4-Aminophenol Urea_Precursor N'-(4-hydroxyphenyl)- N,N-dimethylurea 4-Aminophenol->Urea_Precursor Pyridine, DCM Dimethylcarbamoyl_chloride Dimethylcarbamoyl_chloride Dimethylcarbamoyl_chloride->Urea_Precursor Final_Product 3-(4-((4-chloro-2-fluorobenzyl)oxy)phenyl) -1,1-dimethylurea Urea_Precursor->Final_Product K2CO3, DMF Benzyl_Bromide 4-Chloro-2-fluorobenzyl bromide Benzyl_Bromide->Final_Product SN2_Mechanism Phenoxide Ar-O⁻ Benzylic_Carbon H₂C(Br)-Ar' Phenoxide->Benzylic_Carbon Nucleophilic Attack Transition_State [Ar---O---CH₂(Br)---Ar']⁻ Benzylic_Carbon->Transition_State Product Ar-O-CH₂-Ar' Transition_State->Product Bond Formation Leaving_Group Br⁻ Transition_State->Leaving_Group Bond Breaking

References

Application Notes and Protocols: Nucleophilic Substitution Reactions with 4-Chloro-2-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-fluorobenzyl bromide is a versatile trifunctional electrophile of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block stems from the differential reactivity of its halogenated sites, offering a platform for selective functionalization. This guide provides an in-depth analysis of the molecule's reactivity, detailing protocols for chemoselective nucleophilic substitution reactions. We will explore the underlying mechanistic principles that govern these transformations, offering researchers and drug development professionals the insights required to harness the full synthetic potential of this reagent. This compound is instrumental in synthesizing a range of complex organic molecules, including anti-cancer agents, agrochemicals, and specialty polymers.[1]

Core Concepts: Understanding the Reactivity of this compound

The key to strategically employing this compound lies in understanding the distinct reactivity of its three potential electrophilic sites: the benzylic bromide, the aryl chloride, and the aryl fluoride.

Reactivity Hierarchy: The benzylic bromide is overwhelmingly the most reactive site for nucleophilic substitution.[2][3] This heightened reactivity is attributed to two primary factors:

  • The Nature of the C-Br Bond: The carbon-bromine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds of the aromatic ring.[2]

  • Stabilization of the Transition State/Intermediate: The benzylic position can readily accommodate the transition state of an SN2 reaction or form a resonance-stabilized carbocation in an SN1 pathway.[3][4][5]

In contrast, the aryl halides (chloride and fluoride) are substantially less reactive towards nucleophilic substitution under standard conditions.[6][7] This is due to the halogen being attached to an sp²-hybridized carbon and the participation of the halogen's lone pairs in resonance with the benzene ring, imparting a partial double bond character to the C-X bond.[6][7]

Mechanistic Considerations: SN1 vs. SN2 Pathways

Benzyl halides are unique in their ability to react via both SN1 and SN2 mechanisms, with the operative pathway being highly dependent on the reaction conditions.[4][5][8]

  • SN1 Pathway: This pathway is favored by conditions that promote the formation of a stable benzylic carbocation. These include the use of polar protic solvents, weakly basic nucleophiles, and elevated temperatures. The resonance stabilization of the benzyl cation makes this a viable route.[4][5]

  • SN2 Pathway: This pathway is favored by strong, anionic nucleophiles and polar aprotic solvents.[4][9] The primary nature of the benzylic carbon in this compound makes it sterically accessible for backside attack by a nucleophile.[8]

The ability to modulate the reaction mechanism provides a powerful tool for controlling the outcome of the substitution, particularly in cases where stereochemistry is a consideration.

Visualization of Reactivity

The following diagram illustrates the primary site of nucleophilic attack on this compound.

Caption: Primary site of nucleophilic attack.

Experimental Protocols

Safety Precaution: this compound is a corrosive and lachrymatory substance.[10][11] It can cause severe skin burns and eye damage.[10][11] Always handle this reagent in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[10]

General Protocol for SN2-type Substitution with an Oxygen Nucleophile (e.g., Sodium Phenoxide)

This protocol details a typical Williamson ether synthesis, a classic example of an SN2 reaction.

Objective: To synthesize 4-chloro-2-fluorobenzyl phenyl ether.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Preparation of the Nucleophile:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add phenol (1.1 equivalents).

    • Dissolve the phenol in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Substitution Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of the benzyl bromide dropwise to the stirred suspension of sodium phenoxide at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

General Protocol for SN1-type Substitution with a Neutral Nucleophile (e.g., Solvolysis in Ethanol)

This protocol illustrates an SN1 reaction where the solvent acts as the nucleophile.

Objective: To synthesize 4-chloro-2-fluoro-1-(ethoxymethyl)benzene.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous ethanol.

    • Add a weak, non-nucleophilic base such as sodium bicarbonate (1.5 equivalents) to neutralize the HBr generated during the reaction.

  • Solvolysis:

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude ether by an appropriate method, such as distillation or column chromatography.

Data Summary Table
ParameterSN2 Protocol ExampleSN1 Protocol Example
Nucleophile Sodium Phenoxide (strong, anionic)Ethanol (weak, neutral)
Solvent DMF (Polar aprotic)Ethanol (Polar protic)
Temperature Room TemperatureReflux
Kinetics Bimolecular (Rate = k[Substrate][Nu])Unimolecular (Rate = k[Substrate])
Intermediate Pentacoordinate Transition StateResonance-stabilized Carbocation
Experimental Workflow Diagram

The following diagram outlines the general workflow for a nucleophilic substitution reaction using this compound.

G start Start: Select Reaction Type (SN1 or SN2) prep_nu Prepare Nucleophile (if necessary) start->prep_nu reaction Combine Reactants: This compound + Nucleophile in appropriate solvent prep_nu->reaction monitor Monitor Reaction Progress (e.g., TLC, GC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography, Distillation) workup->purify analyze Characterize Product (e.g., NMR, MS, IR) purify->analyze end End: Pure Product analyze->end

Caption: General experimental workflow.

Applications in Drug Discovery and Development

The functionalized products derived from this compound are valuable intermediates in the synthesis of pharmacologically active molecules. The ability to introduce various pharmacophores via nucleophilic substitution at the benzylic position allows for the rapid generation of compound libraries for screening. For instance, the formation of ether, amine, thioether, and carbon-carbon bonds using this substrate has been employed in the synthesis of novel therapeutic agents.[1] The presence of the chloro and fluoro substituents on the aromatic ring can also be leveraged for further modifications, such as cross-coupling reactions, or to modulate the physicochemical properties of the final compound.

Conclusion

This compound is a highly valuable and versatile reagent for synthetic chemistry. A thorough understanding of its reactivity profile, particularly the pronounced electrophilicity of the benzylic carbon, enables chemists to perform selective nucleophilic substitutions. By carefully selecting the nucleophile, solvent, and temperature, one can favor either an SN1 or SN2 mechanism to achieve the desired synthetic outcome. The protocols and conceptual framework provided herein serve as a comprehensive guide for researchers aiming to incorporate this powerful building block into their synthetic strategies.

References

Protocol for benzylation of phenols with 4-Chloro-2-fluorobenzyl bromide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Benzylation of Phenols using 4-Chloro-2-fluorobenzyl bromide

Introduction: The Strategic Use of Benzyl Ethers in Synthesis

In the landscape of organic synthesis, the protection of functional groups is a cornerstone strategy, enabling chemists to selectively mask reactive sites while performing transformations elsewhere in the molecule. The hydroxyl group of phenols, due to its acidity and nucleophilicity, often requires protection. The benzyl ether is a preeminent choice for this role, prized for its robustness across a wide array of reaction conditions, including acidic, basic, and many oxidative/reductive environments.[1][2] Its subsequent removal, typically achieved through mild hydrogenolysis conditions (e.g., H₂, Pd/C), adds to its synthetic utility.[3]

The most reliable and widely adopted method for forming benzyl ethers is the Williamson ether synthesis, an S\N2 reaction between a phenoxide and a benzyl halide.[4][5][6] This guide provides a detailed protocol and technical insights for the benzylation of phenols using this compound, a versatile building block frequently employed in the development of pharmaceuticals and agrochemicals.[7] The presence of chloro and fluoro substituents on the benzyl moiety introduces unique electronic properties that can be leveraged in subsequent synthetic steps, making this reagent particularly valuable for drug discovery and material science applications.[7]

Reaction Mechanism: The Williamson Ether Synthesis Pathway

The O-benzylation of a phenol with this compound proceeds via the classic Williamson ether synthesis mechanism. This S\N2 pathway involves two fundamental steps:

  • Deprotonation of the Phenol: The reaction is initiated by a base, which abstracts the acidic proton from the phenolic hydroxyl group. This creates a highly nucleophilic phenoxide anion. The choice of base is critical; common options range from moderate bases like potassium carbonate (K₂CO₃) to powerful ones like sodium hydride (NaH), depending on the acidity of the specific phenol.[8][9]

  • Nucleophilic Substitution (S\N2): The newly formed phenoxide anion attacks the electrophilic benzylic carbon of this compound. In a concerted fashion, the bromide ion is displaced as the leaving group, resulting in the formation of the desired aryl benzyl ether and a salt byproduct.[6][9] For this S\N2 reaction to be efficient, primary or methyl halides, such as the benzyl bromide used here, are ideal, as they minimize competing elimination reactions.[5][6][10]

Caption: The two-step mechanism for the benzylation of phenols.

Detailed Experimental Protocol: Standard Conditions

This protocol provides a general method for the benzylation of a typical phenol. Optimization may be required for specific substrates, particularly those with sensitive functional groups or steric hindrance.

Materials & Equipment
  • Reagents:

    • Substituted Phenol (1.0 equiv)

    • This compound (1.1–1.2 equiv)[11][12]

    • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv) or Sodium Hydride (NaH), 60% in mineral oil (1.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Ethyl acetate (EtOAc)

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask, flame-dried

    • Magnetic stirrer and stir bar

    • Septum and needle adapter for inert gas

    • Nitrogen or Argon gas supply

    • Heating mantle or oil bath with temperature control

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

    • Scientist's Note: Using a powdered, anhydrous base is crucial. K₂CO₃ is a mild and effective base for most simple phenols. For less acidic phenols or to accelerate the reaction, a stronger base like sodium hydride (NaH) can be used.[1][2] If using NaH, add the anhydrous solvent first, cool to 0 °C, and add the NaH portion-wise, allowing hydrogen gas evolution to cease before proceeding.

  • Solvent and Reagent Addition:

    • Add anhydrous DMF (or ACN) to the flask to create a solution or slurry with a concentration of approximately 0.2–0.5 M with respect to the phenol.

    • Stir the mixture for 15-20 minutes at room temperature to facilitate phenoxide formation.

    • Add this compound (1.1 equiv) to the reaction mixture dropwise via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 60–80 °C.[4] The optimal temperature depends on the reactivity of the phenol.

    • Stir vigorously for 4–12 hours.

    • Causality: Polar aprotic solvents like DMF and ACN are preferred because they effectively solvate the cation of the base (e.g., K⁺) without strongly solvating the phenoxide anion, leaving it highly nucleophilic and available for reaction.[4] Protic solvents would slow the reaction significantly.

  • Monitoring the Reaction:

    • Monitor the reaction's progress by TLC, eluting with a suitable solvent system (e.g., Hexane/Ethyl Acetate). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates conversion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and then with brine (1x). The brine wash helps to break any emulsions and remove residual water from the organic layer.

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (typically a gradient of ethyl acetate in hexanes) to yield the pure aryl benzyl ether.

Data Presentation: Reaction Parameter Summary

The efficiency of the benzylation reaction is influenced by the electronic nature of the phenol, the base, and the solvent. The table below summarizes representative conditions.

Phenol SubstrateBase (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Notes
PhenolK₂CO₃ (2.0)DMF806>90Standard conditions are highly effective.
4-MethoxyphenolK₂CO₃ (2.0)ACN708>95Electron-donating groups slightly increase nucleophilicity.
4-NitrophenolK₂CO₃ (2.0)DMF604>95Electron-withdrawing groups increase phenol acidity, facilitating deprotonation.
2,6-Di-tert-butylphenolNaH (1.2)DMF9024~40-60Steric hindrance slows the S\N2 reaction, requiring a stronger base and higher temperature.

Alternative Protocol: Phase Transfer Catalysis (PTC)

For large-scale synthesis or to avoid strictly anhydrous conditions, Phase Transfer Catalysis (PTC) offers a robust alternative.[13][14] A PTC, such as a quaternary ammonium salt, transports the phenoxide from an aqueous or solid phase into an organic phase to react with the benzyl bromide.[15][16]

PTC_Workflow Figure 2: Phase Transfer Catalysis Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase phenoxide Ar-O⁻ Na⁺ (Phenoxide Salt) ion_pair [Q⁺ Ar-O⁻] (Ion Pair) phenoxide->ion_pair Catalyst (Q⁺Br⁻) Mediated Transfer catalyst_return Q⁺ Br⁻ benzyl_bromide Br-CH₂-Ar' product Ar-O-CH₂-Ar' ion_pair->product SN2 Reaction product->catalyst_return Regenerates Catalyst

Caption: Catalytic cycle for Williamson ether synthesis under PTC conditions.

PTC Protocol
  • Combine the phenol (1.0 equiv), this compound (1.1 equiv), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 equiv) in a solvent such as toluene.

  • Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) or solid potassium carbonate.

  • Heat the biphasic mixture to 70-90 °C with vigorous stirring for 6-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, separate the layers, wash the organic phase with water and brine, dry, and concentrate.

  • Purify by column chromatography as described previously.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Incomplete deprotonation (base too weak). 2. Reagents (solvent, base) are not anhydrous. 3. Reaction temperature is too low.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Use freshly dried solvents and finely ground, anhydrous base. 3. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. C-alkylation (Friedel-Crafts type) can occur at high temperatures, though less common for Williamson.[17] 2. Impurities in starting materials.1. Lower the reaction temperature. 2. Ensure the purity of the phenol and benzyl bromide before starting.
Reaction Stalls 1. Deactivation of the benzyl bromide (e.g., hydrolysis). 2. Insufficient base.1. Ensure an inert and anhydrous atmosphere is maintained. 2. Add an additional portion of base to the reaction mixture.
Difficult Purification 1. Product and starting material have similar polarity (Rf values). 2. Presence of non-polar byproducts.1. Optimize the TLC solvent system before running the column. A less polar system will provide better separation. 2. A pre-column wash with hexanes may remove some impurities.

Safety Precautions

  • This compound: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[18] Always handle in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[1] Handle under an inert atmosphere and away from any moisture.

  • Solvents (DMF, ACN): These are irritants and can be absorbed through the skin.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.

References

Application Notes and Protocols: The Strategic Use of 4-Chloro-2-fluorobenzyl bromide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Precisely Halogenated Building Blocks in Medicinal Chemistry

In the intricate process of drug design and development, the selection of appropriate building blocks is paramount. These fragments are the molecular architects of a drug's interaction with its biological target, influencing everything from potency and selectivity to metabolic stability and bioavailability. 4-Chloro-2-fluorobenzyl bromide has emerged as a particularly valuable reagent in this context. Its unique substitution pattern—a sterically accessible benzylic bromide for covalent bond formation, combined with the electronic-modulating effects of chloro and fluoro groups—provides medicinal chemists with a powerful tool for optimizing lead compounds.

The 4-chloro and 2-fluoro substituents are not mere decorations. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of nearby functional groups. The chlorine atom, on the other hand, can occupy hydrophobic pockets within a target protein and contribute to overall lipophilicity, which is crucial for membrane permeability. The combination of these halogens on the benzyl ring creates a unique electronic and steric profile that has proven beneficial in the development of targeted therapies, particularly in oncology. This document serves as a detailed guide for researchers, providing both the scientific rationale and practical protocols for the effective application of this compound in drug discovery projects.

Physicochemical Properties and Handling

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety considerations is essential.

PropertyValueSource
CAS Number 71916-82-0[1]
Molecular Formula C₇H₅BrClF[1]
Molecular Weight 223.47 g/mol [1]
Appearance Liquid[1]
Boiling Point 114-118 °C at 15 mmHg[1]
Hazard Statements H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Safety and Handling: this compound is a corrosive and lachrymatory substance.[2] All manipulations must be conducted in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[3] Due to its reactivity, it should be stored in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[4]

Core Application: Synthesis of Key Pharmaceutical Scaffolds

The primary utility of this compound in drug discovery is as an alkylating agent to introduce the 4-chloro-2-fluorobenzyl moiety onto a core scaffold, typically via a nucleophilic heteroatom like nitrogen or oxygen. This strategy has been instrumental in the development of kinase inhibitors and other targeted therapies.

Application Example 1: N-Alkylation of Piperazines in the Synthesis of Kinase Inhibitor Scaffolds

Piperazine rings are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] They often serve as a central linker connecting different pharmacophoric elements. The N-alkylation of a piperazine with this compound is a common strategy to introduce a key binding motif. This is particularly relevant in the synthesis of inhibitors targeting enzymes like Poly(ADP-ribose) polymerase (PARP). For instance, the PARP inhibitor Olaparib contains a structurally related 4-fluoro-3-(piperazine-1-carbonyl)benzyl moiety, highlighting the importance of this substitution pattern.[6]

Protocol 1: Mono-N-Alkylation of a Piperazine Derivative

This protocol describes a general procedure for the mono-alkylation of a piperazine, a common challenge due to the potential for di-alkylation. Using a protecting group on one of the piperazine nitrogens is a reliable strategy.

cluster_workflow N-Alkylation Workflow cluster_details Detailed Steps reagents Reagents & Conditions step1 Step 1: Boc Protection step2 Step 2: N-Alkylation step1->step2 Boc-Piperazine details1 1. Dissolve piperazine in DCM. 2. Add Boc-anhydride. 3. Stir at RT. step3 Step 3: Deprotection step2->step3 Alkylated Intermediate details2 1. Dissolve Boc-piperazine in DMF. 2. Add K₂CO₃ (base). 3. Add this compound. 4. Heat to 60-70°C. step4 Product step3->step4 Final Product details3 1. Dissolve intermediate in DCM. 2. Add Trifluoroacetic Acid (TFA). 3. Stir at RT. details4 1-(4-Chloro-2-fluorobenzyl)piperazine cluster_SAR SAR of a 4-Anilinoquinazoline Scaffold cluster_Interactions Key Interactions Core Quinazoline Core (Hinge Binding) Anilino 4-Anilino Linker Core->Anilino Links to Solubilizing Solubilizing Group (Pharmacokinetics) Core->Solubilizing Attached at C6/C7 Hinge Hinge Region (H-Bonds) Core->Hinge Benzyl 4-Chloro-2-fluorobenzyl Group (Selectivity & Potency) Anilino->Benzyl Positions Hydrophobic Hydrophobic Pocket Benzyl->Hydrophobic Solvent Solvent Front Solubilizing->Solvent

References

The Strategic Deployment of 4-Chloro-2-fluorobenzyl Bromide in the Synthesis of Advanced Anti-Cancer Agent Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate landscape of modern oncology drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 4-Chloro-2-fluorobenzyl bromide has emerged as a pivotal reagent, offering a unique combination of reactivity and structural features that are highly advantageous for creating intermediates destined for anti-cancer therapeutics. This versatile compound serves as a cornerstone in the construction of complex molecular architectures, particularly in the development of targeted therapies such as Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[1] Its halogenated phenyl ring provides a scaffold that can be tailored for specific biological targets, while the reactive benzyl bromide moiety facilitates crucial carbon-carbon and carbon-nitrogen bond formations.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of anti-cancer agent intermediates. We will delve into the causality behind its experimental utility, present detailed, field-proven protocols, and offer insights to guide researchers, scientists, and drug development professionals in leveraging this reagent to its full potential.

The Rationale for Employing this compound in Oncological Chemistry

The efficacy of this compound as a synthetic tool in anti-cancer drug development is rooted in its distinct chemical properties. The presence of both chloro and fluoro substituents on the benzene ring imparts specific electronic and steric characteristics to the molecule. These halogens can influence the molecule's binding affinity and selectivity for target proteins, a critical aspect in the design of targeted cancer therapies.[2][3] Furthermore, the fluorobenzyl group is a common motif in many biologically active compounds, often enhancing metabolic stability and bioavailability.

The primary utility of this compound lies in its capacity to act as an electrophile in nucleophilic substitution reactions, most notably SN2 reactions. The benzylic bromide is an excellent leaving group, rendering the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity is central to its role in constructing the core structures of many anti-cancer agents.

Application in the Synthesis of PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations.[4] Several approved PARP inhibitors, such as Olaparib, feature a phthalazinone core connected to a substituted benzyl group. While direct synthesis protocols for leading PARP inhibitors using this compound are proprietary and not extensively published, the synthesis of analogous structures and key intermediates demonstrates the applicability of this reagent.

A crucial step in the synthesis of many PARP inhibitors involves the N-alkylation of a piperazine ring with a substituted benzyl halide.[5][6][7] this compound is an ideal candidate for this transformation, leading to the formation of a key intermediate that incorporates the desired substituted benzyl moiety.

Generalized Protocol for N-Alkylation of Piperazine Derivatives

This protocol outlines a general procedure for the N-alkylation of a piperazine derivative with this compound, a common step in the synthesis of PARP inhibitor intermediates.

Reaction Principle: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic secondary amine of the piperazine attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming a new carbon-nitrogen bond. A non-nucleophilic base is used to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the piperazine and promoting the reaction to completion.

Materials and Equipment:

Reagents Equipment
This compoundRound-bottom flask
Substituted Piperazine (e.g., 1-Boc-piperazine)Magnetic stirrer and stir bar
Anhydrous Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)Reflux condenser
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)Inert atmosphere setup (Nitrogen or Argon)
Dichloromethane (DCM)Separatory funnel
Saturated aqueous sodium bicarbonate solutionRotary evaporator
BrineStandard laboratory glassware
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) equipment

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the substituted piperazine (1.0 equivalent) in anhydrous ACN or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) or DIPEA (1.5 equivalents) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If potassium carbonate was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperazine intermediate.

Self-Validation and In-Process Controls:

  • TLC/LC-MS Monitoring: Regularly analyze aliquots of the reaction mixture to track the consumption of the starting materials and the formation of the product. This allows for the determination of the reaction endpoint and helps to prevent the formation of byproducts due to prolonged reaction times or excessive heating.

  • Spectroscopic Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectral data should be consistent with the structure of the N-(4-chloro-2-fluorobenzyl)piperazine derivative.

dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

subgraph "cluster_0" { label = "Reaction Setup"; style = "rounded"; bgcolor = "#FFFFFF"; "Dissolve Piperazine\nin Solvent"; "Add Base"; }

subgraph "cluster_1" { label = "Alkylation"; style = "rounded"; bgcolor = "#FFFFFF"; "Add this compound"; "Stir and Monitor (TLC/LC-MS)"; }

subgraph "cluster_2" { label = "Work-up & Purification"; style = "rounded"; bgcolor = "#FFFFFF"; "Quench and Extract"; "Dry and Concentrate"; "Column Chromatography"; }

"Dissolve Piperazine\nin Solvent" -> "Add Base" [style=invis]; "Add Base" -> "Add this compound"; "Add this compound" -> "Stir and Monitor (TLC/LC-MS)"; "Stir and Monitor (TLC/LC-MS)" -> "Quench and Extract"; "Quench and Extract" -> "Dry and Concentrate"; "Dry and Concentrate" -> "Column Chromatography"; "Column Chromatography" -> "Final Product" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Caption: Workflow for N-alkylation of piperazine.

Application in the Synthesis of Kinase Inhibitor Scaffolds

Kinase inhibitors are a major class of targeted anti-cancer drugs that interfere with the signaling pathways that control cell growth and division.[8] The 4-chloro-2-fluorobenzyl moiety can be incorporated into various kinase inhibitor scaffolds to enhance their potency and selectivity. For instance, it can be attached to a core heterocyclic structure, such as a pyrrolo[2,3-d]pyrimidine, which is known to interact with the ATP-binding site of many kinases.[9]

Conceptual Pathway for Kinase Inhibitor Intermediate Synthesis

The synthesis of a kinase inhibitor intermediate bearing the 4-chloro-2-fluorobenzyl group can be envisioned through the N-alkylation of a suitable heterocyclic core.

G Heterocyclic_Core Heterocyclic Core (e.g., Pyrrolo[2,3-d]pyrimidine) Intermediate Kinase Inhibitor Intermediate Heterocyclic_Core->Intermediate Reagent This compound Reagent->Intermediate Base Base (e.g., NaH, K₂CO₃) Base->Intermediate Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->Intermediate

Caption: Synthesis of a kinase inhibitor intermediate.

Safety and Handling of this compound

As with any reactive chemical, proper safety precautions are essential when handling this compound. It is a corrosive substance that can cause severe skin burns and eye damage.[4][9][10]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: Wear a lab coat and, if necessary, an apron or full-body suit.

Handling and Storage:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

  • Keep the container tightly closed when not in use.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound stands as a valuable and versatile building block in the synthesis of intermediates for anti-cancer agents. Its unique structural features and predictable reactivity make it a strategic choice for medicinal chemists aiming to develop novel PARP and kinase inhibitors. By understanding the principles behind its application and adhering to rigorous experimental protocols and safety measures, researchers can effectively harness the potential of this reagent to advance the frontiers of cancer drug discovery. The continued exploration of its synthetic utility is poised to contribute to the development of the next generation of targeted cancer therapies.

References

Application Notes & Protocols: 4-Chloro-2-fluorobenzyl bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Utility of Halogenated Benzyl Moieties

In the intricate landscape of medicinal chemistry, the strategic introduction of specific structural motifs is paramount to modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast arsenal of reagents available to the synthetic chemist, substituted benzyl halides stand out for their utility in introducing a benzyl group, a common scaffold in numerous biologically active compounds. 4-Chloro-2-fluorobenzyl bromide, in particular, has emerged as a reagent of significant interest. Its unique substitution pattern—a chloro group for steric and electronic influence and a fluoro group for metabolic stability and potential hydrogen bonding interactions—makes it a valuable tool for fine-tuning the properties of lead compounds. This document serves as a comprehensive guide to the application of this compound, providing not only detailed protocols but also the underlying scientific rationale for its use.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. This compound is a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[1]

PropertyValueSource
CAS Number 71916-82-0[1][2][3][4]
Molecular Formula C₇H₅BrClF[1][4]
Molecular Weight 223.47 g/mol [1]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 98 °C at 15 mmHg[1]
Density 1.65 g/mL[1]
Refractive Index n20/D 1.57[1]
Purity ≥ 98% (GC)[1]
Synonyms 1-(Bromomethyl)-4-chloro-2-fluorobenzene[1][2]

The reactivity of this compound is primarily dictated by the benzylic bromide. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to nucleophilic attack. This reagent readily participates in nucleophilic substitution reactions, making it an excellent choice for introducing the 4-chloro-2-fluorobenzyl moiety onto various scaffolds.[1] Its stability and ease of handling further enhance its utility in both academic and industrial research environments.[1]

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as an alkylating agent to introduce the 4-chloro-2-fluorobenzyl group. This is often achieved through SN2 reactions with nucleophiles such as amines, alcohols, and thiols.[5] The introduction of this specific moiety can significantly impact a molecule's biological activity by:

  • Modulating Lipophilicity: The presence of the halogen atoms increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

  • Enhancing Metabolic Stability: The fluorine atom, in particular, can block sites of metabolism, thereby increasing the half-life of the drug.[5]

  • Improving Binding Interactions: The chloro and fluoro substituents can participate in various non-covalent interactions with the target protein, such as halogen bonding and hydrogen bonding, leading to improved binding affinity and selectivity.

Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[6] Recent studies have explored their potential as antitubercular agents and GABA-A receptor ligands.[7][8] this compound can be utilized in the synthesis of these compounds to introduce the substituted benzyl group, which can be crucial for their biological activity.

Development of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase that has been implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and cancer.[9][10][11] Consequently, the development of potent and selective GSK-3 inhibitors is an active area of research.[12] The 4-chloro-2-fluorobenzyl moiety has been incorporated into GSK-3 inhibitors to enhance their potency and selectivity. For instance, in the development of oxazole-4-carboxamide based GSK-3 inhibitors, variations of the benzyl group are explored to optimize brain exposure and binding affinity.[13]

Experimental Protocols

The following protocols are provided as a general guideline. Researchers should optimize the reaction conditions based on their specific substrate and desired outcome.

General Protocol for N-Benzylation

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the amine in ACN or DMF, add the base (K₂CO₃ or DIPEA).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: The base is crucial for deprotonating the amine, making it a more potent nucleophile. The choice between an inorganic base like K₂CO₃ and an organic base like DIPEA depends on the solubility and reactivity of the starting materials.

  • Solvent: Aprotic polar solvents like ACN and DMF are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent any potential side reactions with atmospheric moisture or oxygen, although it is not always strictly necessary for this type of reaction.

Workflow for a Typical Benzylation Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve amine and base in solvent B Add this compound A->B C Stir at appropriate temperature B->C D Monitor by TLC/LC-MS C->D E Quench with water D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Column chromatography G->H

Caption: General workflow for a benzylation reaction.

Mechanistic Insights

The benzylation of nucleophiles with this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

Caption: SN2 mechanism for benzylation.

In this mechanism, the nucleophile (Nu:⁻) attacks the electrophilic benzylic carbon, and the bromide ion leaves in a concerted step. The rate of the reaction is dependent on the concentration of both the nucleophile and this compound. The presence of electron-withdrawing groups (chloro and fluoro) on the benzene ring can slightly decrease the reactivity of the benzyl bromide by destabilizing the transition state. However, these groups are essential for the desired biological activity of the final product.

Safety and Handling

This compound is a corrosive and lachrymatory substance.[2][14] It is crucial to handle this reagent with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[14]

  • Ventilation: Use this reagent in a well-ventilated fume hood to avoid inhalation of vapors.[14]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[14]

    • Skin: Immediately wash with soap and plenty of water and remove contaminated clothing.[14]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][14] Keep away from incompatible materials such as strong oxidizing agents and bases.[16]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry. Its unique substitution pattern allows for the strategic modification of lead compounds to improve their pharmacokinetic and pharmacodynamic properties. A thorough understanding of its reactivity, coupled with safe handling practices, will enable researchers to effectively utilize this reagent in the synthesis of novel therapeutic agents.

References

Experimental setup for reactions involving 4-Chloro-2-fluorobenzyl bromide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Experimental Use of 4-Chloro-2-fluorobenzyl bromide

Introduction: The Strategic Utility of this compound

This compound (CAS No: 71916-82-0) is a highly versatile substituted toluene derivative that serves as a critical building block in modern organic synthesis.[1][2] Its strategic value lies in the orthogonal reactivity of its functional groups: a reactive benzylic bromide for nucleophilic substitution or cross-coupling, and a di-substituted aromatic ring poised for further functionalization. The presence of both chloro and fluoro substituents significantly influences the electronic properties of the molecule, making it an invaluable intermediate in the development of complex pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the experimental setups, core mechanistic principles, and detailed protocols for key reactions involving this reagent, designed for researchers in drug development and synthetic chemistry.

Critical Safety & Handling Protocols

Substituted benzyl bromides are potent lachrymators and corrosive agents.[3][4][5] Strict adherence to safety protocols is non-negotiable.

  • Hazard Profile: this compound is classified as a corrosive substance that causes severe skin burns and serious eye damage.[6][7] It is also a lachrymator, meaning it is intensely irritating to the eyes and mucous membranes.[4]

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6] Ensure that an eyewash station and safety shower are immediately accessible.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a full-face shield at all times.[3][6]

  • Storage & Stability: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, amines, and oxidizing agents.[8][9][10] The compound is stable under recommended storage conditions but is sensitive to moisture.[4][9]

  • Spill & Waste Management: In case of a spill, absorb with an inert material (e.g., dry sand or vermiculite) and place in a suitable, closed container for disposal.[3][6] Do not allow the material to enter drains or waterways. Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity and Mechanistic Principles

The utility of this compound is primarily dictated by the carbon-bromine (C-Br) bond. The benzylic position makes this bond highly susceptible to cleavage, facilitating two major classes of reactions.

  • Nucleophilic Substitution (SN2 Pathway): The primary mode of reactivity is as an electrophile in nucleophilic substitution reactions. The C-Br bond is significantly weaker than C-Cl, C-F, or C-H bonds, making it the exclusive site of reaction with nucleophiles.[11] The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step. This pathway is favored due to the accessibility of the primary benzylic carbon.[12]

  • Palladium-Catalyzed Cross-Coupling: The C(sp³)-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions. The key step is the oxidative addition of the benzyl bromide to a Palladium(0) complex, forming a Pd(II)-benzyl intermediate. This intermediate can then undergo transmetalation and reductive elimination to form new carbon-carbon or carbon-nitrogen bonds.[13][14] This allows for the construction of complex molecular scaffolds under relatively mild conditions.

Application Note 1: Nucleophilic Substitution for C-N Bond Formation

This protocol details the N-alkylation of a secondary amine, a foundational reaction in the synthesis of many pharmaceutical scaffolds. The procedure is based on established methods for similar benzyl bromides.[15]

Protocol: Synthesis of N-(4-Chloro-2-fluorobenzyl)-N-methylaniline

Objective: To demonstrate a standard SN2 reaction by alkylating N-methylaniline.

Reagent/MaterialMolar Mass ( g/mol )StoichiometryAmount
This compound223.481.0 equiv1.12 g (5.0 mmol)
N-methylaniline107.151.1 equiv0.59 g (5.5 mmol)
Potassium Carbonate (K₂CO₃)138.212.0 equiv1.38 g (10.0 mmol)
Anhydrous Acetonitrile (MeCN)--25 mL

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (1.38 g). The flask is then fitted with a septum and flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Add anhydrous acetonitrile (25 mL) to the flask via syringe. Begin stirring the suspension. Add N-methylaniline (0.59 g) to the stirring suspension.

  • Initiation: In a separate vial, dissolve this compound (1.12 g) in a minimal amount of anhydrous acetonitrile (~5 mL). Add this solution dropwise to the reaction flask at room temperature over 5-10 minutes.

  • Reaction Progress: Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting benzyl bromide spot indicates reaction completion (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Washing: Collect the organic layer. Wash the organic layer sequentially with 1M HCl (1 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-(4-Chloro-2-fluorobenzyl)-N-methylaniline.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask 1. Add K₂CO₃ to a dry flask prep_solvent 2. Add anhydrous MeCN and N-methylaniline prep_flask->prep_solvent prep_reagent 3. Dissolve benzyl bromide in MeCN prep_solvent->prep_reagent react_add 4. Add bromide solution dropwise prep_reagent->react_add react_heat 5. Heat to reflux (4-6 hours) react_add->react_heat react_monitor 6. Monitor by TLC react_heat->react_monitor workup_evap 7. Cool and evaporate solvent react_monitor->workup_evap workup_extract 8. Partition between EtOAc and Water workup_evap->workup_extract workup_wash 9. Wash organic layer workup_extract->workup_wash workup_dry 10. Dry, filter, and concentrate workup_wash->workup_dry workup_purify 11. Purify via column chromatography workup_dry->workup_purify G cluster_reactants Pd(0)L₂ Pd(0)L₂ Pd(II) Complex (A) R¹-Pd(II)-X L₂ Pd(0)L₂->Pd(II) Complex (A) Oxidative Addition Pd(II) Complex (B) R¹-Pd(II)-R² L₂ Pd(II) Complex (A)->Pd(II) Complex (B) Transmetalation Pd(II) Complex (B)->Pd(0)L₂ Reductive Elimination Product R¹-R² Pd(II) Complex (B)->Product R1X R¹-X (Benzyl Bromide) R1X->Pd(II) Complex (A) R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->Pd(II) Complex (B) Base Base (e.g., Cs₂CO₃) Base->Pd(II) Complex (B)

References

4-Chloro-2-fluorobenzyl bromide safety data sheet (SDS) information.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling and Application of 4-Chloro-2-fluorobenzyl bromide for Advanced Research

For the modern researcher, this compound is a potent and versatile electrophilic intermediate. Its unique substitution pattern makes it a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry for creating novel therapeutic agents and in materials science.[1] The presence of the benzylic bromide provides a highly reactive site for nucleophilic substitution (Sₙ2) reactions, allowing for the strategic introduction of the 4-chloro-2-fluorobenzyl moiety into a target structure.[1]

However, the very reactivity that makes this compound a valuable synthetic tool also renders it hazardous. It is a potent lachrymator and is corrosive, capable of causing severe skin burns and eye damage.[2][3][4][5] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of its properties, detailed safety protocols grounded in established E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, and a practical application protocol. The focus is not just on procedural steps but on the underlying causality, ensuring a self-validating system of safety and experimental success.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its safe and effective use. This compound is a dense liquid with a high boiling point, indicating it is not highly volatile at room temperature but that vapors can be present, especially during heating. Its immiscibility with water has significant implications for both reaction work-up procedures and emergency spill cleanup.[3]

Identifier Value Source(s)
CAS Number 71916-82-0[1][3]
Molecular Formula C₇H₅BrClF[1]
Molecular Weight 223.47 g/mol [1][6]
Appearance Colorless to light orange/yellow clear liquid[1]
Boiling Point 98 °C @ 15 mmHg; 114-118 °C @ 15mm[1][6]
Density 1.65 g/cm³[1][6]
Synonyms 1-(Bromomethyl)-4-chloro-2-fluorobenzene, α-Bromo-4-chloro-2-fluorotoluene[1][5][6]
Solubility Immiscible with water[3]

Comprehensive Safety Protocols: A Risk-Based Approach

Adherence to safety protocols is non-negotiable. The high reactivity of the benzylic bromide functional group means the compound can readily react with biological nucleophiles, such as water in the eyes or on the skin, and functional groups in proteins and DNA, leading to its corrosive and potentially mutagenic effects.[2]

Hazard Identification and Risk Assessment

The Globally Harmonized System (GHS) provides a clear framework for understanding the risks associated with this compound.

GHS Classification Hazard Statement Implication and Rationale
Skin Corrosion, Category 1BH314: Causes severe skin burns and eye damageThe benzylic bromide is a strong alkylating agent. Contact with skin or eyes leads to rapid, painful chemical burns and irreversible tissue damage. Immediate and prolonged flushing with water is critical.
Serious Eye Damage, Cat. 1H318: Causes serious eye damageThis is a more severe classification than irritation. It implies a high risk of permanent vision damage or blindness upon contact. Goggles and a face shield are mandatory.
Germ Cell Mutagenicity, Cat. 2H341: Suspected of causing genetic defectsAlkylating agents like this can potentially react with DNA, leading to mutations. This suspected mutagenicity underscores the need to prevent any systemic exposure.
STOT - Single Exposure, Cat. 3H335: May cause respiratory irritationVapors are irritating to the mucous membranes and respiratory tract. All handling must be performed in a certified chemical fume hood to prevent inhalation.
Corrosive to MetalsH290: May be corrosive to metalsWhile less of a personal safety risk, this indicates the compound can damage equipment and containers over time. Store in appropriate, corrosion-resistant containers.[7]

Source(s):[2][3][4][5]

The Hierarchy of Controls: Engineering, Administrative, and Personal

A multi-layered approach to safety is essential.

  • Engineering Controls (First Line of Defense): The primary method for exposure control is to handle the reagent within a certified chemical fume hood at all times.[3] This contains vapors and provides a physical barrier. An eyewash station and safety shower must be located in immediate proximity to the workstation.[3][8]

  • Administrative Controls (Safe Work Practices):

    • Never work alone when handling this reagent.

    • Develop a Standard Operating Procedure (SOP) specific to the experiment and have it approved.

    • Minimize the quantity of material handled at any one time.

    • Clearly label all containers.

  • Personal Protective Equipment (PPE) (Last Line of Defense): PPE is essential but should not be relied upon as the sole means of protection.

    • Eye/Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[3] A full-face shield must also be worn over the goggles when transferring the liquid or running a reaction.[9]

    • Skin Protection: A flame-resistant lab coat and long pants are required. Wear heavy-duty gloves (e.g., butyl rubber or laminate film); double-gloving with an outer compatible glove over a standard nitrile glove can provide additional protection for short-duration tasks. Always inspect gloves before use.[5]

    • Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., a large spill), a full-face respirator with a combination organic vapor/acid gas cartridge is necessary.[4][8]

Emergency Response Workflow

In the event of an exposure, a rapid and correct response is critical to minimizing harm.

EmergencyResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin_action1 Immediately remove all contaminated clothing. start->skin_action1 Skin eye_action1 Immediately flush eyes at eyewash station for at least 15 minutes. start->eye_action1 Eyes inhale_action Move victim to fresh air immediately. start->inhale_action Inhaled skin_action2 Flush skin with copious amounts of water for at least 15 minutes. skin_action1->skin_action2 end_action Seek Immediate Medical Attention (Bring SDS) skin_action2->end_action eye_action2 Keep eyelids open. Remove contact lenses if easy to do. eye_action1->eye_action2 eye_action2->end_action inhale_action->end_action

Caption: Emergency first aid workflow for exposure to this compound.

Handling, Storage, and Disposal Protocols

Systematic procedures for the entire lifecycle of the reagent prevent accidents and ensure regulatory compliance.

  • Storage: Store in the original, tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[3][7] Refrigeration (2-8°C) is recommended to minimize degradation and pressure buildup.[1] It should be stored away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[8]

  • Dispensing Workflow:

    DispensingWorkflow prep 1. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) setup 2. Set up in Chemical Fume Hood (Clean work surface, spill tray) prep->setup tare 3. Tare Receiving Flask on a balance inside the hood setup->tare transfer 4. Transfer Reagent via Syringe or Pipette (Slowly, avoid splashing) tare->transfer seal 5. Seal Original and Receiving Containers Immediately after transfer transfer->seal clean 6. Decontaminate Syringe/Pipette (Quench with isopropanol) seal->clean waste 7. Dispose of Contaminated Items in Halogenated Waste Container clean->waste

    Caption: Safe dispensing workflow for this compound.

  • Waste Disposal: All waste containing this reagent, including contaminated consumables and quenching solutions, must be disposed of in a clearly labeled halogenated organic waste container.[3] Chemical waste generators must follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Application Protocol: N-Alkylation of a Primary Amine

This protocol provides an example of a common use for this compound: the benzylation of a nucleophile. The reaction proceeds via a standard Sₙ2 mechanism, where the amine's lone pair of electrons attacks the electrophilic benzylic carbon, displacing the bromide leaving group.

Objective: To synthesize N-(4-chloro-2-fluorobenzyl)aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Rationale for Reagent Choices:

  • Base (K₂CO₃): A mild inorganic base is used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. It is heterogeneous in ACN, which simplifies work-up.

  • Solvent (ACN): A polar aprotic solvent is ideal for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophile (aniline), enhancing its reactivity.

  • Excess Aniline: A slight excess of the amine can help ensure the complete consumption of the valuable benzyl bromide and minimize over-alkylation.

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq) and a magnetic stir bar to a round-bottom flask.

  • Reagent Addition: Add anhydrous acetonitrile to the flask, followed by aniline (1.05 eq). Stir the resulting suspension.

  • Initiation: Slowly add a solution of this compound (1.0 eq) in anhydrous acetonitrile to the stirring suspension at room temperature. The addition should be dropwise to control any potential exotherm.

  • Reaction: Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure N-(4-chloro-2-fluorobenzyl)aniline.

SynthesisWorkflow A 1. Setup (Flask, Stirrer, K₂CO₃ under N₂) B 2. Add Solvents & Amine (ACN, Aniline) A->B C 3. Add Benzyl Bromide (Dropwise at RT) B->C D 4. Heat & Monitor (60°C, TLC/LCMS) C->D E 5. Quench & Filter (Cool, filter solids) D->E F 6. Extraction (EtOAc, H₂O, Brine) E->F G 7. Purify (Dry, Concentrate, Column Chromatography) F->G H Final Product G->H

Caption: Experimental workflow for the N-alkylation of aniline.

By integrating a deep understanding of the reagent's chemical nature with stringent, multi-layered safety protocols, researchers can confidently and safely leverage the synthetic power of this compound to advance their scientific objectives.

References

Proper disposal methods for 4-Chloro-2-fluorobenzyl bromide waste.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Decontamination and Disposal of 4-Chloro-2-fluorobenzyl Bromide Waste

Abstract

This compound is a versatile synthetic building block, frequently employed in the development of novel pharmaceutical and agrochemical agents.[1] However, its utility is matched by its significant hazardous properties, including severe corrosivity and lachrymatory effects, necessitating rigorous handling and disposal protocols.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper characterization, segregation, and disposal of waste containing this compound. It outlines two primary pathways for waste management: bulk collection for high-temperature incineration and a detailed, step-by-step protocol for the chemical neutralization of small quantities at the laboratory scale. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment and Essential Safety Precautions

This compound is classified as a hazardous chemical, primarily due to its high reactivity and corrosive nature.

  • Primary Hazards:

    • Skin Corrosion/Irritation: Causes severe skin burns and damage upon contact (Category 1B).[2][3]

    • Eye Damage: Poses a risk of serious, irreversible eye damage (Category 1).[2]

    • Respiratory Irritation: Vapors can cause irritation to the respiratory system.[2]

    • Lachrymator: The compound is a potent lachrymator, causing a strong tearing effect.[5][6]

  • Required Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles used in combination with a full-face shield is mandatory.[7]

    • Skin Protection: Wear a chemically resistant lab coat and closed-toe shoes.

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile rubber). Given that breakthrough times can vary, it is advisable to double-glove, especially when handling larger quantities or for prolonged periods.[8] All handling of the pure compound or its concentrated waste must be performed within a certified chemical fume hood.[2]

Waste Characterization and Regulatory Framework

Proper disposal begins with correct waste classification and adherence to national and institutional regulations.

  • Waste Classification: this compound is a halogenated organic compound .[9] Any waste stream containing this substance must be treated as regulated hazardous waste.

  • Regulatory Compliance: In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] This framework mandates a "cradle-to-grave" responsibility for waste generators, requiring proper identification, management, and disposal.[10]

  • Mandatory Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated streams.[11][12] This is because the disposal methods differ significantly; halogenated waste requires high-temperature incineration with specialized off-gas treatment (scrubbing) to neutralize acidic gases like HCl, HBr, and HF that are formed during combustion.[13][14] Mixing these waste streams increases disposal costs and complicates the disposal process.[12][15]

Disposal Methodologies: A Decision Workflow

The choice of disposal method depends primarily on the quantity of the waste and the context of its generation. The following workflow provides a decision-making framework.

DisposalDecision start Waste Generated (this compound) decision Assess Waste Quantity and Form start->decision bulk Bulk Liquid Waste (> 5g or 5mL) or Contaminated Solids decision->bulk Large Quantity small Small Residual Quantities (< 5g or 5mL) or Contaminated Glassware decision->small Small Quantity / Decontamination proc_bulk Protocol 1: Bulk Waste Accumulation for Off-Site Incineration bulk->proc_bulk proc_small Protocol 2: Laboratory-Scale Chemical Neutralization small->proc_small end_path1 Dispose via certified hazardous waste contractor proc_bulk->end_path1 end_path2 Dispose of neutralized mixture via aqueous waste (pending institutional approval) proc_small->end_path2 NeutralizationWorkflow start Start: Small quantity of This compound waste step1 Place waste in flask inside a chemical fume hood start->step1 step2 Add co-solvent (e.g., Ethanol) to dissolve the waste step1->step2 step3 Slowly add 10% Sodium Carbonate solution while stirring. Monitor for exotherm. step2->step3 step4 Stir mixture at room temperature for at least 12 hours step3->step4 step5 Check pH of the aqueous layer. Is it basic (pH > 9)? step4->step5 step6 Add more Sodium Carbonate solution and stir for another 2 hours step5->step6 No step7 Neutralization is complete. The mixture now contains 4-chloro-2-fluorobenzyl alcohol, NaBr, and excess base. step5->step7 Yes step6->step4 end Dispose of mixture into Aqueous Hazardous Waste stream step7->end

References

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with 4-Chloro-2-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-chloro-2-fluorobenzyl bromide in alkylation reactions. This versatile reagent is a key building block in the synthesis of pharmaceuticals and agrochemicals due to its capacity for introducing the 4-chloro-2-fluorobenzyl moiety.[1] However, its high reactivity, characteristic of benzylic halides, can lead to a range of side products that complicate purification and reduce yields.[2][3]

This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common impurities. It is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: My alkylation of a primary/secondary amine is not clean. My LC-MS shows my desired product, but also peaks at higher molecular weights corresponding to multiple additions of the benzyl group. What is happening?

A: You are observing over-alkylation , the most common side reaction when alkylating primary or secondary amines.[4][5] This occurs because the alkylated product (a secondary or tertiary amine) is often more nucleophilic than the starting amine.

Overalkylation_Mechanism cluster_2 Step 3: Second Over-alkylation PrimaryAmine R-NH₂ (Starting Material) SecondaryAmine R-NH-CH₂-Ar (Desired Product) PrimaryAmine->SecondaryAmine PrimaryAmine->SecondaryAmine BenzylBromide1 Ar-CH₂Br TertiaryAmine R-N-(CH₂-Ar)₂ (Side Product 1) SecondaryAmine->TertiaryAmine SecondaryAmine->TertiaryAmine BenzylBromide2 Ar-CH₂Br QuatSalt R-N⁺-(CH₂-Ar)₃ Br⁻ (Side Product 2) TertiaryAmine->QuatSalt + Ar-CH₂Br TertiaryAmine->QuatSalt BenzylBromide3 Ar-CH₂Br note Ar = 4-Chloro-2-fluorophenyl

Caption: Over-alkylation cascade in amine alkylation.

Q2: I've unexpectedly isolated 4-chloro-2-fluorobenzyl alcohol from my reaction. How was this formed?

A: The presence of 4-chloro-2-fluorobenzyl alcohol is a clear indicator of hydrolysis . Benzyl bromides are susceptible to nucleophilic substitution by water.[9] This side reaction can occur via either an SN1 or SN2 mechanism, depending on the reaction conditions.

Causality Explained: Although benzyl bromide is a primary halide, the resulting benzyl carbocation is significantly stabilized by resonance with the aromatic ring, which can favor an SN1 pathway, particularly in polar, protic solvents.[10] If your reaction solvent (e.g., ethanol, methanol) contains residual water, or if you are using an aqueous base (e.g., aqueous NaHCO₃), the water molecules can act as nucleophiles, attacking the benzylic carbon to displace the bromide and form the corresponding alcohol after deprotonation. Even atmospheric moisture can be a culprit in reactions run open to the air for extended periods.

Hydrolysis_Mechanism cluster_sn1 SN1 Pathway (Polar Solvents) cluster_sn2 SN2 Pathway Start 4-Cl, 2-F-Benzyl Bromide (Ar-CH₂Br) Carbocation Benzylic Carbocation (Ar-CH₂⁺) (Resonance Stabilized) Start->Carbocation - Br⁻ (Slow) TS_SN2 [HO--H--CH₂--Br]⁻ Transition State Start->TS_SN2 + OH⁻ Oxonium Protonated Alcohol (Ar-CH₂-O⁺H₂) Carbocation->Oxonium + H₂O (Fast) Alcohol 4-Cl, 2-F-Benzyl Alcohol (Ar-CH₂OH) (Hydrolysis Product) Oxonium->Alcohol - H⁺ TS_SN2->Alcohol - Br⁻ note Ar = 4-Chloro-2-fluorophenyl

Caption: Competing hydrolysis pathways for benzyl bromide.

Q3: My reaction is sluggish, and upon heating in DMF with K₂CO₃, I get a dark, intractable mixture. What could be the issue?

A: High temperatures in the presence of a base can lead to solvent decomposition , particularly with amide solvents like Dimethylformamide (DMF).[11] The resulting decomposition products can react with your starting material or desired product, leading to a complex and often polymeric mixture.

Causality Explained: At temperatures exceeding ~140 °C, especially with a base, DMF can decompose to generate dimethylamine and carbon monoxide. The in situ generated dimethylamine is a nucleophile and can compete with your intended nucleophile, leading to the formation of N,N-dimethyl-4-chloro-2-fluorobenzylamine. Furthermore, benzyl halides themselves can undergo self-condensation or polymerization under harsh basic or thermal conditions, contributing to the formation of insoluble brown tars.[11]

Troubleshooting Guide

This table summarizes common issues and provides actionable solutions to improve reaction outcomes.

Symptom Observed Probable Cause Proposed Solutions & Key Insights
Multiple product spots on TLC/LC-MS. Mass increases by 199.5 Da (mass of C₇H₅BrClF - Br).Over-alkylation 1. Stoichiometry Control: Use a large excess (3-10 equivalents) of the amine nucleophile. This ensures the benzyl bromide is more likely to encounter a starting amine than the more reactive product.[7] 2. Slow Addition: Add the this compound slowly (e.g., via syringe pump) to a solution of the amine and base. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting amine. 3. Alternative Methods: For selective mono-alkylation, consider reductive amination as a superior alternative.[6]
Significant peak in GC/LC-MS with mass of 162.5 g/mol . Product appears more polar than starting material on TLC.Hydrolysis 1. Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. 3. Non-Aqueous Base: Use a non-nucleophilic, anhydrous base such as powdered potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) instead of aqueous bases.
Reaction turns dark brown/black upon heating. Formation of an insoluble, tar-like solid.Solvent Decomposition / Polymerization 1. Lower Temperature: Benzylations are often faster than alkylations with simple alkyl halides. Attempt the reaction at a lower temperature (start at room temperature and gently warm to 40-60 °C if necessary).[11] 2. Change Solvent: Replace DMF with a more stable polar aprotic solvent such as Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO) for reactions requiring heat.[12]
Low conversion despite prolonged reaction time. Starting materials are recovered.Inadequate Base / Poor Solubility 1. Base Strength: Ensure the base is strong enough to deprotonate the nucleophile (if required) or to scavenge the HBr byproduct. For amine alkylations, K₂CO₃ or Cs₂CO₃ are common choices.[12] 2. Solubility: Ensure the base and nucleophile are at least partially soluble in the reaction solvent. For heterogeneous reactions (e.g., K₂CO₃ in ACN), vigorous stirring is critical. 3. Catalyst: Consider adding a catalytic amount of sodium or potassium iodide (NaI/KI) to promote the reaction via the Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide in situ.

Validated Experimental Protocols

Protocol 1: General Procedure for N-Monoalkylation of a Primary Amine

This protocol is designed to minimize over-alkylation by controlling stoichiometry and addition rate.

Materials:

  • Primary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (3.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, syringe pump, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Reagent Loading: To the flask, add the primary amine (1.0 eq) and anhydrous K₂CO₃ (3.0 eq). Add enough anhydrous ACN to ensure the mixture is stirrable (approx. 0.1-0.2 M concentration with respect to the amine).

  • Prepare Alkylating Agent: In a separate, dry syringe, prepare a solution of this compound (1.1 eq) in a small amount of anhydrous ACN. Mount the syringe on a syringe pump.

  • Reaction: Begin vigorously stirring the amine/base slurry. Start the slow addition of the benzyl bromide solution via the syringe pump over 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting amine and the formation of the desired product.

  • Workup: Once the reaction is complete, filter the mixture to remove the K₂CO₃ and rinse the solid with ACN. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue can be purified by standard methods, such as flash column chromatography, to isolate the desired secondary amine.

Protocol 2: Analytical Workflow for Side Product Identification

This workflow details how to use common analytical techniques to identify the byproducts discussed.

  • Thin-Layer Chromatography (TLC):

    • Application: Spot the crude reaction mixture alongside your starting materials.

    • Observation:

      • Desired Product: Will appear as a new spot, typically less polar than a primary amine starting material.

      • 4-Chloro-2-fluorobenzyl Alcohol: Will appear as a relatively polar spot.

      • Quaternary Salt: Being ionic, it will often remain at the baseline (Rf ≈ 0).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To determine the molecular weights of components in the mixture.

    • Expected Masses [M+H]⁺:

      • Starting Material (Benzyl Bromide): Not typically observed, but fragments may be present. M = 223.47 g/mol .

      • Desired Product (Mono-alkylated): [Mass of Nucleophile + 143.0]⁺

      • Over-alkylation Product (Di-alkylated): [Mass of Nucleophile + 286.0]⁺

      • Hydrolysis Product (Alcohol): [163.0]⁺

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):

    • Purpose: Structural confirmation of products and impurities.

    • Key Signals for 4-chloro-2-fluorobenzyl moiety:

      • Benzylic Protons (-CH₂-): This is the most diagnostic signal.

        • In the starting bromide (Ar-CH₂ -Br): Appears as a singlet around ~4.5 ppm .

        • In the alkylated amine (Ar-CH₂ -NR₂): Shifts upfield to a singlet around ~3.5-4.0 ppm .

        • In the hydrolysis alcohol (Ar-CH₂ -OH): Appears as a singlet around ~4.6-4.7 ppm .

      • Aromatic Protons: A complex multiplet pattern between ~7.0-7.5 ppm .

Caption: Troubleshooting decision tree for side product analysis.

References

Technical Support Center: Purification of Products from 4-Chloro-2-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This Technical Support Center provides troubleshooting guides and FAQs for the purification of products synthesized from 4-Chloro-2-fluorobenzyl bromide. It is designed for researchers, scientists, and drug development professionals.

Welcome to the technical support center for purification challenges associated with products derived from this compound. This versatile reagent is a key building block in the synthesis of a wide range of compounds for pharmaceutical and agrochemical applications.[1] However, its reactivity can lead to a variety of impurities and side products, making purification a critical and often challenging step. This guide provides in-depth, experience-driven advice to help you navigate these challenges effectively.

I. Understanding the Chemistry: Common Reactions and Potential Impurities

This compound is primarily used in nucleophilic substitution reactions (SN1 and SN2) to introduce the 4-chloro-2-fluorobenzyl moiety into a target molecule.[1][2][3] The reaction's outcome and the impurity profile are highly dependent on the reaction conditions.

Common Reactions:

  • SN2 Reactions: Favored by strong, unhindered nucleophiles and polar aprotic solvents. These reactions are typically concerted, with the nucleophile attacking the benzylic carbon and displacing the bromide ion in a single step.[4]

  • SN1 Reactions: Can occur with weak nucleophiles in protic solvents. This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate.[2][5]

Potential Impurities:

  • Unreacted this compound: Incomplete reactions will leave residual starting material.

  • Hydrolysis Product (4-Chloro-2-fluorobenzyl alcohol): Reaction with trace amounts of water can lead to the formation of the corresponding alcohol.[6]

  • Oxidation Products (4-Chloro-2-fluorobenzaldehyde and 4-Chloro-2-fluorobenzoic acid): The benzylic position is susceptible to oxidation, especially in the presence of air or certain reagents.[7][8][9][10]

  • Byproducts from the Nucleophile: Self-condensation or other side reactions of the nucleophile can generate impurities.

  • Solvent-Related Impurities: Some solvents, like DMF, can participate in side reactions, leading to unexpected byproducts.[11][12]

II. Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of your target compound.

FAQ 1: My crude product is an oil, but I expect a solid. How can I induce crystallization?

Answer:

This is a common issue, often caused by the presence of impurities that inhibit the formation of a crystal lattice. Here’s a systematic approach to tackle this:

  • Initial Purification: Begin by removing major impurities. A quick flash column chromatography with a non-polar eluent can often separate your product from highly polar or non-polar contaminants.

  • Solvent Screening for Recrystallization: The key to successful recrystallization is finding a suitable solvent or solvent system.[13][14]

    • Ideal Solvent Properties: Your product should be sparingly soluble at room temperature but highly soluble when the solvent is heated.[14]

    • Common Solvents to Try: Start with common solvents of varying polarity such as hexanes, ethyl acetate, isopropanol, ethanol, or toluene.[15] A solvent pair, like ethanol-water or diethyl ether-hexane, can also be effective.[14]

  • Experimental Protocol: Small-Scale Solvent Screening

    • Place a small amount of your oily product (10-20 mg) into several small test tubes.

    • Add a few drops of a single solvent to each tube.

    • If the oil dissolves at room temperature, the solvent is too good; your product is too soluble for recrystallization.

    • If the oil doesn't dissolve, gently heat the tube. If it dissolves when hot, this is a promising solvent.

    • Allow the promising tubes to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

Troubleshooting Crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, saturated solution to initiate crystallization.

  • Slow Evaporation: If direct cooling doesn't work, allow the solvent to evaporate slowly from a loosely covered container.

G cluster_0 Inducing Crystallization Oily_Product Oily Crude Product Flash_Chromatography Flash Column Chromatography Partially_Purified_Oil Partially Purified Oil Solvent_Screening Solvent Screening Good_Solvent Identify Suitable Solvent/Solvent Pair Recrystallization Recrystallization Pure_Crystals Pure Crystalline Product

FAQ 2: I have a significant amount of unreacted this compound in my product mixture. How can I remove it?

Answer:

Residual this compound can be problematic due to its reactivity and similar polarity to many target products. Here are a few strategies for its removal:

  • Column Chromatography: This is often the most effective method. This compound is relatively non-polar.

    • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) will typically elute the benzyl bromide first, allowing for its separation from more polar products.[16]

  • Chemical Scavenging: If your product is stable to basic conditions, you can use a nucleophilic scavenger to react with the excess benzyl bromide.

    • Experimental Protocol: Triethylamine Scavenging

      • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Add an excess of triethylamine (2-3 equivalents relative to the estimated amount of residual benzyl bromide).

      • Stir the mixture at room temperature for a few hours. The triethylamine will react with the benzyl bromide to form a quaternary ammonium salt.

      • Wash the organic layer with water or a dilute acid (e.g., 1M HCl) to remove the salt and excess triethylamine.

      • Dry the organic layer and concentrate to obtain your product, now free of the starting benzyl bromide.[16]

  • Distillation/High Vacuum: If your product is significantly less volatile than this compound (b.p. 98 °C/15 mmHg), removal under high vacuum may be possible.[1] However, this is only suitable for thermally stable products.

G Crude_Product Crude Product with Excess Starting Material Column_Chromatography Column Chromatography (Gradient Elution) Crude_Product->Column_Chromatography Chemical_Scavenging Chemical Scavenging (e.g., with Triethylamine) Crude_Product->Chemical_Scavenging Distillation Distillation/High Vacuum (for non-volatile products) Crude_Product->Distillation Purified_Product Purified Product Column_Chromatography->Purified_Product Chemical_Scavenging->Purified_Product Distillation->Purified_Product

FAQ 3: My purified product contains a persistent impurity with a similar Rf value on TLC. What are my options?

Answer:

Co-eluting impurities are a common frustration. Here’s how to approach this problem:

  • Optimize Column Chromatography:

    • Change the Solvent System: The key is to alter the selectivity of the separation. If you are using a hexanes/ethyl acetate system, try a different combination like dichloromethane/methanol or toluene/ethyl acetate.

    • Use a Different Stationary Phase: If changing the mobile phase is ineffective, consider a different stationary phase. Options include alumina, C18 (reverse-phase), or functionalized silica gels.

  • Recrystallization: Even if your product appears pure by TLC, recrystallization can often remove small amounts of closely related impurities.[13] The principle here is that the impurity will have a different solubility profile and will be excluded from the crystal lattice of your pure compound.[13]

  • Preparative HPLC: For high-value materials or when other methods fail, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolving power. This technique is more resource-intensive but can often separate even very similar compounds.

TechniquePrincipleBest For
Optimized Column Chromatography Altering mobile phase or stationary phase to change selectivity.Removing impurities with slightly different polarities.
Recrystallization Exploiting differences in solubility to form pure crystals.Removing small amounts of closely related impurities from a solid product.[13][17]
Preparative HPLC High-resolution separation based on differential partitioning between mobile and stationary phases.Separating very similar compounds or for high-purity requirements.
FAQ 4: I suspect my product is contaminated with the hydrolysis product, 4-Chloro-2-fluorobenzyl alcohol. How can I confirm this and remove it?

Answer:

4-Chloro-2-fluorobenzyl alcohol is a common byproduct. Its presence can be confirmed by analytical techniques and it can be removed through purification.

Confirmation:

  • 1H NMR: Look for a characteristic singlet for the benzylic CH2 group and a broad singlet for the hydroxyl proton. The chemical shift of the CH2 group will be different from that of your product and the starting benzyl bromide.

  • LC-MS: This is a powerful tool to identify the mass of the impurity, which should correspond to the molecular weight of 4-Chloro-2-fluorobenzyl alcohol.

Removal:

  • Column Chromatography: The alcohol is more polar than the starting benzyl bromide and many of its derivatives. A standard silica gel column with a hexanes/ethyl acetate eluent system should provide good separation.

  • Aqueous Wash: If your product has low water solubility, a simple liquid-liquid extraction can be effective.

    • Experimental Protocol: Aqueous Wash

      • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

      • Follow with a wash with brine (saturated NaCl solution) to remove the bulk of the water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate. The polar alcohol will preferentially partition into the aqueous layer.

G Crude_Product_with_Alcohol Crude Product with 4-Chloro-2-fluorobenzyl alcohol Dissolve Dissolve in Organic Solvent Crude_Product_with_Alcohol->Dissolve Aqueous_Wash Wash with NaHCO3 (aq) then Brine Dissolve->Aqueous_Wash Separate_Layers Separate Organic and Aqueous Layers Aqueous_Wash->Separate_Layers Dry_and_Concentrate Dry and Concentrate Organic Layer Separate_Layers->Dry_and_Concentrate Aqueous_Waste Aqueous Layer (contains alcohol impurity) Separate_Layers->Aqueous_Waste Purified_Product Purified Product Dry_and_Concentrate->Purified_Product

III. References

  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237. --INVALID-LINK--

  • Khan Academy. (n.d.). Reactions at the benzylic position. --INVALID-LINK--

  • Heidarizadeh, F., et al. (2010). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Asian Journal of Chemistry, 22(3), 949-952. --INVALID-LINK--

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. --INVALID-LINK--

  • ACS Publications. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization. --INVALID-LINK--

  • Baker, J. W. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, (Resumed), 214-222. --INVALID-LINK--

  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization. --INVALID-LINK--

  • Macquarie University. (n.d.). Recrystallisation. --INVALID-LINK--

  • Jasperse, C. (n.d.). Recrystallization. --INVALID-LINK--

  • University of Rochester. (n.d.). Solvents for Recrystallization. --INVALID-LINK--

  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. --INVALID-LINK--

  • Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. --INVALID-LINK--

  • PubMed. (2007). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--

  • The Royal Society of Chemistry. (2022). Supplementary Information. --INVALID-LINK--

  • Research Repository UCD. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. --INVALID-LINK--

  • Google Patents. (n.d.). Method for producing 4-chloro-2-fluoronitrobenzene. --INVALID-LINK--

  • Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. --INVALID-LINK--

  • Wikipedia. (n.d.). SN2 reaction. --INVALID-LINK--

  • PubMed. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. --INVALID-LINK--

  • National Institutes of Health. (2014). Effect of Allylic Groups on SN2 Reactivity. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Bulletin 916 Purge-and-Trap System Guide. --INVALID-LINK--

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. --INVALID-LINK--

  • YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. --INVALID-LINK--

  • Google Patents. (n.d.). Purification of halogenated aromatic compounds. --INVALID-LINK--

  • Preprints.org. (n.d.). Supplementary. --INVALID-LINK--

  • YouTube. (2022). lab mystery - product or starting material. --INVALID-LINK--

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method for 4-fluorobenzoyl chloride. --INVALID-LINK--

  • PubChem. (n.d.). 4-Fluorobenzyl bromide. --INVALID-LINK--

  • Google Patents. (n.d.). Methods of removing impurities from alkyl bromides during distillation and distillate produced therein. --INVALID-LINK--

  • ResearchGate. (2017). Removal of Intermediate Aromatic Halogenated DBPs by Activated Carbon Adsorption: A New Approach to Controlling Halogenated DBPs in Chlorinated Drinking Water. --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of benzyl bromide. --INVALID-LINK--

  • National Institutes of Health. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. --INVALID-LINK--

  • Worldwidejournals.com. (n.d.). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzyl bromide. --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. --INVALID-LINK--

  • Reddit. (2022). separating benzyl bromide and product spots on tlc. --INVALID-LINK--

  • Benchchem. (n.d.). Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. --INVALID-LINK--

  • ChemicalBook. (2025). 2-Fluoro-4-chlorobenzyl bromide - Safety Data Sheet. --INVALID-LINK--

References

Technical Support Center: Optimizing Catalyst Selection for Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst selection in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions for robust and reproducible results.

PART 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of rational catalyst system design.

Q1: What are the primary factors to consider when selecting a catalyst system for a new coupling reaction?

A1: A successful cross-coupling reaction depends on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent. An intelligent starting point is crucial.[1]

  • Palladium Source/Precatalyst: The choice of palladium source is critical for generating the active Pd(0) species that enters the catalytic cycle. While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction, which can be inefficient.[2][3] Modern precatalysts (e.g., Buchwald G3/G4 palladacycles, PEPPSI™ catalysts) are often more reliable as they generate the active LPd(0) species cleanly and efficiently upon exposure to a base.[1][4]

  • Ligand: The ligand is arguably the most important variable for controlling catalyst activity and stability.[5] Its electronic properties (electron-donating or -withdrawing) and steric properties (bulkiness) directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[6][7]

  • Base: The base plays multiple roles. In reactions like Suzuki-Miyaura, it facilitates the transmetalation step. In Buchwald-Hartwig amination, it deprotonates the amine nucleophile.[8] The strength and nature of the base (e.g., carbonates, phosphates, alkoxides) must be matched to the substrates to avoid side reactions.[9][10]

  • Solvent: The solvent must solubilize all reaction components, but it also influences catalyst activity and stability.[11] Polar aprotic solvents (e.g., DMF, Dioxane, THF) are common, but their coordinating ability can impact the catalytic species.[11][12] The choice of solvent can even alter the selectivity of a reaction.[12]

Q2: Phosphine vs. N-Heterocyclic Carbene (NHC) Ligands: When should I choose one over the other?

A2: Both phosphines and NHCs are powerful ligand classes, but they have distinct properties that make them suitable for different challenges.

  • Phosphine Ligands: This is a vast and versatile class of ligands. Their properties are highly tunable by modifying the substituents on the phosphorus atom.[5][13]

    • Key Feature: Generally, bulky and electron-rich phosphine ligands (e.g., trialkylphosphines, biarylphosphines like XPhos) are highly effective because they promote both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.[5][7]

    • Best For: A wide range of transformations, including Suzuki, Buchwald-Hartwig, and Heck reactions. They are the traditional workhorses, and extensive literature exists to guide selection.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors, often more so than phosphines.[14][15] This strong donation forms a very stable bond with the palladium center.

    • Key Feature: The strong Pd-NHC bond leads to highly stable and active catalysts, often with a high turnover frequency.[14] This stability makes them robust even at high temperatures.[14] Their strong electron-donating ability facilitates the oxidative addition of difficult substrates.[14][16]

    • Best For: Reactions requiring high thermal stability or when dealing with particularly unreactive substrates where a strong σ-donating ligand is needed to facilitate oxidative addition.[14][17] They are excellent choices for various cross-coupling reactions.[17]

Table 1: Comparison of Common Ligand Classes

FeaturePhosphine LigandsN-Heterocyclic Carbene (NHC) Ligands
Metal-Ligand Bond Moderately strong, tunableVery strong and stable[14][15]
Electronic Properties Highly tunable; generally strong σ-donors[7]Very strong σ-donors[14][16]
Steric Properties Highly tunable via substituents (e.g., cone angle)[7]Bulky, creating a defined coordination sphere[16]
Stability Can be sensitive to oxidation[5]Generally high thermal and oxidative stability[17]
Common Applications Suzuki, Buchwald-Hartwig, Heck, Sonogashira[6]Suzuki, Heck, Sonogashira, Metathesis[17]
Q3: What is the role of the base and solvent, and how do they influence catalyst performance?

A3: The base and solvent are not passive components; they are active participants that can dictate the outcome of a reaction.

  • Base Selection: The choice of base is critical and substrate-dependent. Stronger bases like alkoxides (NaOtBu, KOtBu) are often used in Buchwald-Hartwig aminations and for less reactive aryl chlorides in Suzuki couplings.[4] However, these can cause decomposition of sensitive substrates.[4] Weaker inorganic bases like K₂CO₃ or K₃PO₄ are common in Suzuki reactions but may be insufficient for more challenging substrates.[10][18] The base must be finely powdered and dry to be effective.[10]

  • Solvent Effects: Solvents can stabilize catalytic intermediates, influence the solubility of reagents, and even participate in the catalytic cycle.[11][12] For instance, polar aprotic solvents like DMF can accelerate some reactions but may favor different selectivity pathways compared to nonpolar solvents like toluene.[12][18] For Suzuki reactions, biphasic systems (e.g., Toluene/Water) are often employed to dissolve both the organic-soluble components and the inorganic base/boronic acid salt.[9] Always use pure, anhydrous, and properly degassed solvents to avoid catalyst deactivation.[2][9]

PART 2: Troubleshooting Guide

Even with careful planning, experiments can fail. This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Reaction Yield / Conversion

This is the most common issue. A systematic check of the reaction components is the first step.[2]

  • Potential Cause 1.1: Inactive Catalyst / Inefficient Catalyst Generation

    • Why it Happens: The active catalyst in most cross-coupling reactions is a Pd(0) species. If you start with a Pd(II) salt (like Pd(OAc)₂), it must be reduced in situ. This process can be inefficient or fail, preventing the catalytic cycle from starting.[1][2][3] The Pd(0) source itself, like Pd₂(dba)₃, can also degrade over time.[19]

    • Solution:

      • Use a Modern Precatalyst: Switch to an air-stable palladacycle precatalyst (e.g., a Buchwald G3/G4 or PEPPSI-type catalyst). These are designed to cleanly and rapidly generate the active LPd(0) species under the reaction conditions, leading to more reproducible results.[1][4]

      • Verify Reagent Quality: Ensure your palladium source is fresh and has been stored correctly under an inert atmosphere.[10]

      • Ensure Inert Atmosphere: Palladium catalysts, especially the active Pd(0) form, are sensitive to oxygen.[2] Ensure your reaction flask is properly degassed (e.g., via several vacuum/inert gas cycles) and maintained under an inert atmosphere (Nitrogen or Argon) throughout the experiment.[20]

  • Potential Cause 1.2: Inappropriate Ligand Selection

    • Why it Happens: The ligand dictates the catalyst's reactivity. For challenging substrates, such as electron-rich or sterically hindered aryl halides (especially chlorides), a generic ligand like PPh₃ may be completely ineffective. The oxidative addition step is often rate-limiting, and a suitable ligand is required to facilitate it.[21]

    • Solution:

      • Switch to a State-of-the-Art Ligand: For difficult substrates like aryl chlorides, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or a suitable NHC ligand.[7][10] These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination.[5][7]

      • Perform a Ligand Screen: There is no universal ligand.[1] A small, systematic screen of 4-6 different ligands from various classes (e.g., different biarylphosphines, an NHC) can quickly identify a more effective system for your specific substrates.[22]

  • Potential Cause 1.3: Poor Reagent or Solvent Quality

    • Why it Happens: Moisture, oxygen, or other impurities can destroy or inhibit the catalyst.[2] Water can hydrolyze organometallic reagents, while oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) oxides or oxidize phosphine ligands.[9][23]

    • Solution:

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Purify Substrates: Ensure starting materials are pure. Recrystallize solids or distill liquids if necessary.[1]

      • Use a Dry, Finely Powdered Base: Clumpy or hydrated bases have low surface area and are ineffective. Store bases in a desiccator.[1][10]

dot

Troubleshooting_Low_Yield start Low / No Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_ligand Is the Ligand Appropriate? check_catalyst->check_ligand Yes solution_catalyst Use Precatalyst (e.g., G3/G4) Ensure Inert Atmosphere check_catalyst->solution_catalyst No check_reagents Are Reagents & Solvents Pure? check_ligand->check_reagents Yes solution_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, NHC) check_ligand->solution_ligand No check_conditions Are Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Use Anhydrous Solvents Purify Substrates Degas Reaction Mixture check_reagents->solution_reagents No solution_conditions Increase Temperature Increase Reaction Time Screen Bases/Solvents check_conditions->solution_conditions No

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Catalyst Deactivation / Reaction Stalls Prematurely

Sometimes a reaction begins but stops before the starting material is fully consumed. This points to catalyst deactivation.

  • Potential Cause 2.1: Formation of Palladium Black

    • Why it Happens: "Palladium black" is aggregated, insoluble palladium metal. It forms when the monoligated Pd(0) species, which is the active catalyst, is unstable and precipitates out of solution.[3] This is often due to insufficient ligand concentration or ligand degradation.

    • Solution:

      • Increase Ligand-to-Palladium Ratio: A slight excess of ligand (e.g., 1.1-1.5 equivalents relative to Pd) can help stabilize the active species in solution.[1]

      • Use a More Stable Ligand: NHC ligands form very strong bonds with palladium and are less prone to dissociation, reducing the chance of agglomeration.[14] Bulky biarylphosphine ligands also help prevent the formation of inactive palladium clusters.

      • Ensure Proper Degassing: Oxygen can promote the formation of palladium black.[23] Rigorous degassing of all solvents and the reaction headspace is critical.

  • Potential Cause 2.2: Catalyst Poisoning

    • Why it Happens: Certain functional groups or impurities can irreversibly bind to the palladium center, rendering it inactive. Common poisons include sulfur-containing compounds, un-protected coordinating heteroatoms (like in some pyridines or imidazoles), and even the carboxylate group of a substrate under certain conditions.[9][24][25][26]

    • Solution:

      • Purify Starting Materials: If catalyst poisoning is suspected, rigorously purify the starting materials to remove trace impurities. Elemental sulfur is a known poison that can be present in some aryl halides.[24][25]

      • Modify the Ligand: In cases of substrate-directed poisoning (e.g., by a carboxylate), using a very bulky ligand can sterically block the coordinating group from accessing the metal center.[9]

      • Protecting Groups: If a heteroatom in your substrate is poisoning the catalyst, consider temporarily installing a protecting group.

Problem 3: Formation of Side Products

The appearance of significant byproducts indicates that an undesired reaction pathway is competing with your desired coupling.

  • Potential Cause 3.1: Homocoupling

    • Why it Happens: This side reaction involves the coupling of two molecules of the organometallic reagent (e.g., two boronic acids in a Suzuki reaction). It is often promoted by the presence of oxygen or Pd(II) species that arise from incomplete reduction of the precatalyst or oxidation of the active catalyst.[3]

    • Solution:

      • Rigorous Degassing: The most effective way to minimize homocoupling is to thoroughly remove oxygen from the reaction mixture.[3][19]

      • Use a Pd(0) Source or Efficient Precatalyst: Starting with a clean source of Pd(0) like Pd₂(dba)₃ or using a precatalyst that rapidly generates Pd(0) minimizes the amount of Pd(II) present that can facilitate homocoupling.[3]

  • Potential Cause 3.2: Protodeboronation (Suzuki Reactions)

    • Why it Happens: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. It is a common decomposition pathway, especially under harsh basic conditions or with prolonged heating, and is more prevalent with electron-rich or heteroaromatic boronic acids.[27]

    • Solution:

      • Use Milder Conditions: If possible, lower the reaction temperature or use a less harsh base (e.g., K₃PO₄ instead of an alkoxide).

      • Use a More Stable Boronic Ester: Pinacol (BPin) or neopentyl glycol esters of boronic acids are often more stable towards protodeboronation than the free boronic acids.[19]

      • Increase Reaction Rate: Use a more active catalyst system to ensure the desired cross-coupling reaction occurs faster than the decomposition of the boronic acid.[27]

PART 3: Experimental Protocols & Workflows

Workflow: Decision-Making for Initial Catalyst System Selection

This workflow provides a logical path for choosing a starting point for reaction optimization.

dot

Catalyst_Selection_Workflow start Define Coupling Partners (e.g., Aryl Halide + Nucleophile) halide_type What is the Aryl Halide? start->halide_type iodide_bromide Aryl Iodide or Bromide halide_type->iodide_bromide I / Br chloride Aryl Chloride or Tosylate halide_type->chloride Cl / OTs sterics Are Substrates Sterically Hindered? not_hindered No Significant Steric Hindrance sterics->not_hindered No hindered Yes, Hindered sterics->hindered Yes iodide_bromide->sterics recommend_2 Use a Highly Active System: - Buchwald Precatalyst (G3/G4) with a bulky  ligand (XPhos, RuPhos) - Or an NHC-Pd Precatalyst (e.g., PEPPSI) - Stronger Base (e.g., Cs₂CO₃, NaOtBu) chloride->recommend_2 recommend_1 Start with Standard Conditions: - Pd₂(dba)₃ / P(t-Bu)₃ - Or a versatile Buchwald Ligand (e.g., SPhos) - K₂CO₃ or K₃PO₄ base not_hindered->recommend_1 hindered->recommend_2

Caption: Decision workflow for selecting an initial catalyst system.

Protocol: General Procedure for High-Throughput Ligand Screening

This protocol allows for the rapid and efficient evaluation of multiple ligands to identify the optimal choice for a specific transformation.[6]

Objective: To compare the efficacy of different phosphine or NHC ligands for a given cross-coupling reaction.

Materials:

  • A 96-well reaction block or an array of individual reaction vials.

  • Inert atmosphere glovebox or Schlenk line.

  • Stock solutions of: Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), Aryl Halide, Coupling Partner, and Base in the chosen anhydrous solvent.

  • Individual phosphine/NHC ligands.

Procedure:

  • Preparation (Inert Atmosphere): Perform all dispensing of reagents under an inert atmosphere (e.g., in a glovebox).

  • Ligand Dosing: Dispense the individual solid ligands into separate reaction wells/vials. Typically, a Ligand:Palladium ratio of 1:1 to 2:1 is used.

  • Reagent Addition: a. Add the palladium precursor stock solution to each well. b. Add the aryl halide stock solution. c. Add the coupling partner stock solution. d. Finally, add the base solution/slurry to initiate the reactions simultaneously.

  • Reaction Execution: a. Seal the reaction block or vials securely. b. Place the setup on a pre-heated heating block or in an oil bath at the desired temperature. c. Stir the reactions for the specified amount of time.

  • Analysis: a. After cooling, quench the reactions appropriately. b. Dilute an aliquot from each well and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products. c. Compare the performance of each ligand to identify the top candidates for further optimization.

This systematic approach minimizes variability and provides clear, comparable data to guide your catalyst selection process.[6]

References

Technical Support Center: Managing 4-Chloro-2-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Chloro-2-fluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the effective use of this versatile but moisture-sensitive reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.

I. Understanding the Reagent: Properties and Stability

Before delving into experimental troubleshooting, a thorough understanding of the properties of this compound is crucial.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 71916-82-0[1]
Molecular Formula C₇H₅BrClF[1]
Molecular Weight 223.47 g/mol [1]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 98 °C / 15 mmHg[1]
Density 1.65 g/cm³[1]
Purity ≥ 98% (GC)[1]
FAQ: Core Concepts

Q1: Why is this compound so sensitive to moisture?

A1: this compound is a benzylic halide. The carbon atom of the bromomethyl group (-CH₂Br) is electrophilic and susceptible to nucleophilic attack. Water, although a weak nucleophile, can react with this electrophilic carbon in a process called hydrolysis. This reaction is often catalyzed by the ability of the benzyl system to stabilize the resulting carbocation intermediate in an Sₙ1-type mechanism, or through a direct Sₙ2 displacement. This reactivity is the primary reason for its moisture sensitivity.

Q2: What is the primary product of hydrolysis?

A2: The primary product of hydrolysis is 4-chloro-2-fluorobenzyl alcohol. In this reaction, the bromide is replaced by a hydroxyl group (-OH) from a water molecule.

Q3: How can I visually assess the quality of my this compound?

A3: High-purity this compound should be a colorless to light yellow liquid.[1] A significant darkening of the color may indicate degradation, potentially due to exposure to moisture, air (oxidation), or light. The presence of a solid precipitate could also indicate the formation of hydrolysis byproducts or other impurities.

II. Storage and Handling: The First Line of Defense

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring the success of your experiments.

Troubleshooting Guide: Storage and Handling
Issue Potential Cause Solution
Reagent has turned dark yellow or brown.Exposure to air, light, or moisture leading to degradation.While the reagent may still be usable for some applications, it is best to purify it by distillation under reduced pressure if a high-purity starting material is required. For future prevention, always store in a tightly sealed, amber glass bottle under an inert atmosphere.
A solid precipitate is observed in the bottle.Hydrolysis to 4-chloro-2-fluorobenzyl alcohol, which may be a solid at refrigerator temperatures, or other degradation products.The liquid can be carefully decanted or syringed away from the solid. However, the presence of the solid indicates significant hydrolysis, and the remaining liquid will be of lower purity.
Experimental Protocol: Proper Storage of this compound
  • Container: Always store this compound in its original amber glass bottle or another suitable glass container to protect it from light.

  • Seal: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture. Parafilm can be wrapped around the cap for an extra layer of protection.

  • Atmosphere: For long-term storage, it is highly recommended to store the reagent under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by gently purging the headspace of the bottle with the inert gas before sealing.

  • Temperature: Store the reagent in a cool, dry, and well-ventilated place, typically at 2-8 °C as recommended by suppliers.[1]

  • Location: Store in a designated area for corrosive and moisture-sensitive chemicals, away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.

III. Experimental Setup: Creating an Anhydrous Environment

The success of reactions involving this compound is highly dependent on maintaining anhydrous conditions throughout the experiment.

Diagram: Workflow for Setting Up a Moisture-Sensitive Reaction

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase A Oven-dry or flame-dry all glassware C Assemble apparatus under inert gas flow A->C B Use freshly dried solvents B->C D Maintain slight positive pressure of inert gas C->D E Transfer this compound via syringe D->E F Add other reagents under inert atmosphere E->F G Quench reaction with anhydrous quenchers if possible F->G H Perform extractions with dry solvents G->H I Dry organic layers thoroughly before solvent removal H->I

Caption: Workflow for moisture-sensitive reactions.

FAQ: Anhydrous Techniques

Q4: What is the best way to dry my glassware for a reaction with this compound?

A4: The most effective method is to oven-dry your glassware at >120 °C for at least 4 hours, or preferably overnight. Assemble the hot glassware while flushing with a stream of dry inert gas (nitrogen or argon) and allow it to cool to room temperature under the inert atmosphere. Alternatively, for smaller setups, you can flame-dry the assembled apparatus under vacuum and then backfill with inert gas.

Q5: What are suitable drying agents for solvents to be used with this reagent?

A5: The choice of drying agent depends on the solvent. For common ethereal solvents like THF and diethyl ether, distillation from sodium/benzophenone is a classic method. For halogenated solvents like dichloromethane, calcium hydride is effective. For many solvents, activated molecular sieves (3Å or 4Å) are a convenient and safe option. Always ensure the drying agent is compatible with your solvent.

Q6: What type of septum should I use for the reaction flask?

A6: Natural rubber septa can be susceptible to attack by organic solvents and reactive reagents. For reactions involving this compound, it is advisable to use a more chemically resistant septum, such as those made from PTFE-faced silicone. These provide the resealability of silicone with the chemical inertness of PTFE on the surface exposed to the reaction mixture.

IV. Troubleshooting Nucleophilic Substitution Reactions

This compound is a key building block in many nucleophilic substitution reactions. Here, we address common issues encountered during these transformations.

Troubleshooting Guide: Nucleophilic Substitution Reactions
Issue Potential Cause(s) Troubleshooting Steps
Low or no product formation 1. Inactive this compound due to hydrolysis. 2. Insufficiently nucleophilic reagent. 3. Reaction conditions not optimal (temperature, solvent, base). 4. Presence of moisture quenching the nucleophile or reacting with the bromide.1. Use a fresh bottle of the bromide or purify the existing stock. 2. If using a weak nucleophile, consider deprotonating it with a stronger, non-nucleophilic base. 3. Increase the reaction temperature or switch to a more polar aprotic solvent (e.g., DMF, acetonitrile) to accelerate Sₙ2 reactions. 4. Rigorously follow anhydrous techniques for all reagents, solvents, and glassware.
Formation of multiple products 1. Over-alkylation of the nucleophile (e.g., with primary amines). 2. Side reactions due to a strong, sterically hindered base causing elimination. 3. Presence of hydrolysis byproduct (4-chloro-2-fluorobenzyl alcohol) competing in the reaction.1. Use a large excess of the nucleophile to favor mono-alkylation. 2. Use a weaker, non-hindered base if elimination is a concern. 3. Ensure the purity of the starting bromide.
Reaction mixture turns dark Decomposition of the reagent or product.This can be common in some reactions. Monitor the reaction by TLC or LC-MS to determine if the desired product is still forming. If not, consider lowering the reaction temperature.
Experimental Protocol: Example Nucleophilic Substitution with an Amine

This is a representative protocol for the synthesis of a secondary amine.

  • Glassware Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is oven-dried overnight and assembled hot under a stream of dry nitrogen. The top of the condenser is fitted with a nitrogen inlet adapter connected to a bubbler.

  • Reagent Addition: To the flask, add aniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq) followed by 50 mL of anhydrous acetonitrile.

  • Reaction Initiation: While stirring the mixture, add this compound (1.1 eq) dropwise via syringe at room temperature.

  • Reaction Progress: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

V. Purification and Analysis

Proper purification and analysis are key to obtaining your desired product in high purity and confirming its identity.

Troubleshooting Guide: Purification
Issue Problem Solution
Difficulty separating the product from unreacted 4-chloro-2-fluorobenzyl alcohol The alcohol byproduct can have similar polarity to some products, making chromatographic separation challenging.If the product is stable to base, a wash with a dilute aqueous solution of sodium hydroxide can deprotonate the weakly acidic benzyl alcohol, making it water-soluble and easily extracted from the organic layer.[2]
Product decomposes on silica gel column The product may be sensitive to the acidic nature of silica gel.Use a less acidic stationary phase, such as neutral alumina, for chromatography. Alternatively, you can pre-treat the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.

Diagram: Purification Workflow

G A Reaction Work-up (Aqueous Extraction) B Presence of 4-chloro-2-fluorobenzyl alcohol in organic layer? A->B C Wash with dilute aq. NaOH B->C Yes D Dry organic layer and concentrate B->D No C->D E Purify by Column Chromatography D->E F Characterize pure product (NMR, MS, etc.) E->F

Caption: Purification strategy for removing hydrolysis byproduct.

FAQ: Analytical Techniques

Q7: How can I use ¹H NMR to check for the presence of the hydrolysis byproduct, 4-chloro-2-fluorobenzyl alcohol?

A7: In the ¹H NMR spectrum, this compound will show a characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of 4.5-4.7 ppm. The corresponding alcohol, 4-chloro-2-fluorobenzyl alcohol, will have a singlet for its benzylic protons (-CH₂OH) at a slightly downfield-shifted position, usually around 4.7-4.8 ppm. Additionally, the alcohol will have a broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration-dependent. The aromatic protons of both compounds will appear in the aromatic region of the spectrum.

Q8: What should I look for in a GC-MS analysis to confirm the success of my reaction?

A8: In a GC-MS analysis, you should look for the disappearance of the peak corresponding to this compound and the appearance of a new peak with the expected mass-to-charge ratio (m/z) for your desired product. The presence of a peak corresponding to 4-chloro-2-fluorobenzyl alcohol would indicate that hydrolysis has occurred.

VI. References

  • Filo. (2023). Describe a chemical procedure to separate a mixture of benzyl alcohol and... [Online]. Available at: --INVALID-LINK--

  • PrepChem. (n.d.). Preparation of benzyl alcohol. [Online]. Available at: --INVALID-LINK--

  • Google Patents. (1997). Process for the separation of a mixture of benzyl chloride, benzyl alcohol, dibenzyl ether and aqueous hydrochloric acid. US5670029A. [Online]. Available at: --INVALID-LINK--

  • Google Patents. (1998). Process for the continuous preparation of benzyl alcohol. US5750801A. [Online]. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 4-Fluorobenzyl bromide. [Online]. Available at: --INVALID-LINK--

  • Google Patents. (1999). Process for the preparation of benzyl alcohol. EP0924179A1. [Online]. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Fluorobenzyl bromide(459-46-1) 1H NMR spectrum. [Online]. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Bromo-1-chloro-2-fluorobenzene(60811-18-9) 13C NMR spectrum. [Online]. Available at: --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline. [Online]. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Chlorobenzyl bromide(622-95-7) 13C NMR spectrum. [Online]. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 13C NMR spectrum. [Online]. Available at: --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. [Online]. Available at: --INVALID-LINK--

  • ResearchGate. (2016). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. [Online]. Available at: --INVALID-LINK--

  • Semantic Scholar. (2011). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. [Online]. Available at: --INVALID-LINK--

  • RSC Publishing. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. [Online]. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide. [Online]. Available at: --INVALID-LINK--

  • Google Patents. (2017). Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. CN106631715A. [Online]. Available at: --INVALID-LINK--

  • NIST WebBook. (n.d.). 4-Chlorobenzyl bromide. [Online]. Available at: --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. [Online]. Available at: --INVALID-LINK--

  • Fisher Scientific. (n.d.). Matrix Scientific 4-CHLORO-2-FLUOROBENZYL BRO-5G. [Online]. Available at: --INVALID-LINK--

  • BLD Pharm. (n.d.). 459-46-1|4-Fluorobenzyl bromide. [Online]. Available at: --INVALID-LINK--

  • Google Patents. (2016). Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline. [Online]. Available at: --INVALID-LINK--

  • Phelps Industrial Products. (n.d.). Chemical Resistance Chart - Elastomers. [Online]. Available at: --INVALID-LINK--

  • Geotech Environmental Equipment. (n.d.). Chemical Compatibility Table. [Online]. Available at: --INVALID-LINK--

  • CP Lab Safety. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. [Online]. Available at: --INVALID-LINK--

  • ERIKS. (n.d.). Rubber Chemical Resistance Guide. [Online]. Available at: --INVALID-LINK--

  • Swift Supplies Australia. (n.d.). Rubber Chemical Resistance and Compatibility Guide. [Online]. Available at: --INVALID-LINK--

References

Preventing decomposition of 4-Chloro-2-fluorobenzyl bromide during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Chloro-2-fluorobenzyl bromide. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical solutions for preventing the decomposition of this valuable reagent during storage. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows.

Troubleshooting Guide: Diagnosing and Resolving Decomposition

The lability of the benzylic bromide is key to the reactivity of this compound, but it is also its primary vulnerability during storage. Decomposition not only reduces the purity of the reagent but can also introduce impurities that may complicate subsequent reactions. This section will help you identify the signs of decomposition and take corrective action.

Issue 1: Discoloration of the Reagent (Yellow to Brown)

Observation: Your previously colorless or light-yellow this compound has developed a noticeable yellow or brown tint.

Probable Cause: The discoloration is often a primary indicator of decomposition. This can be due to a number of factors, including exposure to light, air (oxygen), or trace impurities that can initiate free-radical pathways. The colored byproducts are often polymeric materials or compounds with extended conjugation.

Troubleshooting Steps:

  • Assess the Extent of Decomposition:

    • Perform a purity analysis using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Compare the results with the certificate of analysis provided with the fresh reagent.

    • Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities. Look for the appearance of new signals or a decrease in the integration of the characteristic benzylic CH₂Br protons.

  • Immediate Action:

    • If the purity is still acceptable for your application, use the reagent as soon as possible.

    • If significant degradation has occurred, consider purification by distillation under reduced pressure or column chromatography. However, be aware that heating can promote further decomposition.[1][2][3]

  • Preventative Measures for Future Storage:

    • Light Exclusion: Store the reagent in an amber glass bottle to protect it from light.

    • Inert Atmosphere: Before sealing the container, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.[4]

    • Consistent Cold Storage: Maintain a consistent, cool storage temperature as recommended by the supplier.[5][6][7]

Issue 2: Pressure Buildup in the Container

Observation: You notice a hiss upon opening the container, or the cap appears to be bulging.

Probable Cause: Pressure buildup is a serious concern and often points to the generation of gaseous byproducts from decomposition. A likely culprit is the slow hydrolysis of the benzyl bromide by atmospheric moisture, which can produce hydrogen bromide (HBr) gas.[8]

Troubleshooting Steps:

  • Safety First: Handle the container with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[9][10]

  • Careful Venting: Slowly and carefully open the container to release the pressure.

  • Moisture Assessment: Check for any visible signs of moisture in the container. The reagent should be a clear liquid or solid, not cloudy or containing a separate aqueous layer.

  • Preventative Measures:

    • Dry Storage Environment: Ensure the storage area is dry.

    • Use of Desiccants: Store the container within a desiccator, especially in humid environments.

    • Proper Sealing: Use a container with a tight-fitting cap, preferably with a PTFE liner, to prevent moisture ingress.

    • Inert Gas Blanket: An inert gas blanket will also help to exclude moisture.[4]

Issue 3: Decreased Reactivity or Inconsistent Reaction Yields

Observation: You are experiencing lower than expected yields in your reactions, or the reaction outcomes are inconsistent between different batches of the stored reagent.

Probable Cause: A decrease in the purity of this compound is the most likely cause. The presence of decomposition products, such as the corresponding benzyl alcohol or other byproducts, can interfere with the desired reaction pathway.

Troubleshooting Workflow:

start Inconsistent Reaction Results Observed check_purity Analyze Reagent Purity (GC, HPLC, or NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify Reagent (Distillation or Chromatography) is_pure->purify No use_as_is Use Reagent Cautiously (Adjust Stoichiometry) is_pure->use_as_is Yes reassess_storage Re-evaluate Storage Conditions (Light, Air, Moisture, Temp) purify->reassess_storage end Proceed with Reaction use_as_is->end reassess_storage->end

Caption: Troubleshooting workflow for decreased reactivity.

Corrective Actions:

  • Confirm Purity: As outlined in the workflow, the first step is always to confirm the purity of your starting material.

  • Purification: If the purity has dropped, purification is recommended. For small scales, flash chromatography on silica gel can be effective.

  • Re-evaluation of Storage Protocol: This is a critical step to prevent future occurrences. Refer to the recommended storage conditions in the FAQ section below.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions aim to mitigate the primary drivers of decomposition: heat, light, and moisture.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of thermal decomposition and hydrolysis.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.[4]
Container Amber Glass Bottle with PTFE Liner CapProtects from photodecomposition and ensures an airtight seal.
Environment Cool, Dry, Well-Ventilated AreaMinimizes exposure to ambient moisture and heat.[6][10]

Q2: What is the primary decomposition pathway for this compound?

A2: The most common decomposition pathway during storage is hydrolysis due to exposure to atmospheric moisture. The benzylic carbon is electrophilic and susceptible to nucleophilic attack by water, leading to the formation of 4-chloro-2-fluorobenzyl alcohol and hydrogen bromide. The generated HBr can further catalyze decomposition.

reagent This compound alcohol 4-Chloro-2-fluorobenzyl alcohol reagent->alcohol Hydrolysis hbr HBr (gas) reagent->hbr Hydrolysis moisture H₂O (Moisture) moisture->reagent

Caption: Primary hydrolysis decomposition pathway.

Q3: Are there any chemical stabilizers that can be added?

A3: Commercially, similar reagents like benzyl bromide are sometimes supplied with a stabilizer such as propylene oxide.[7][11][12][13] Propylene oxide acts as an acid scavenger, reacting with any HBr that may form and thus preventing it from catalyzing further decomposition. For laboratory use, adding a small amount of a non-reactive acid scavenger like powdered molecular sieves (ensure they are thoroughly dried) to the storage container can help to sequester trace moisture.

Q4: What materials are incompatible with this compound?

A4: Avoid storing this reagent with strong oxidizing agents, strong bases, and metals that can be corroded by HBr.[9][14][15][16][17] Amines are also incompatible.[14]

Q5: How can I safely dispose of decomposed this compound?

A5: Decomposed or unwanted this compound should be treated as hazardous waste. It should be disposed of in accordance with local, state, and federal regulations.[4][5][6][10] Do not attempt to neutralize it without a proper risk assessment and standard operating procedure.

Experimental Protocol: Purity Assessment by GC-FID

This protocol provides a general method for assessing the purity of this compound and detecting common decomposition products.

Objective: To determine the purity of a stored sample of this compound.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • DB-1 or similar non-polar capillary column

  • Helium (carrier gas)

  • Suitable solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 20 mg of a reference standard (a fresh, unopened bottle of high-purity this compound) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. This is your reference solution.

  • Sample Preparation:

    • Prepare a sample of the stored reagent in the same manner as the standard.

  • GC-FID Conditions (Example):

    • Inlet Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas Flow: 1.5 mL/min (Helium)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject the reference solution to determine the retention time of the pure compound.

    • Inject the sample solution.

    • Analyze the resulting chromatogram for the appearance of new peaks (impurities) and calculate the area percent of the main peak to estimate purity. The primary decomposition product, 4-chloro-2-fluorobenzyl alcohol, will have a different retention time.

Data Interpretation: A significant decrease in the area percentage of the main peak compared to the reference standard, or the appearance of new peaks, indicates decomposition.

References

Technical Support Center: Troubleshooting Failed Reactions with 4-Chloro-2-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-fluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in organic synthesis. As a versatile building block, its unique electronic and steric properties can sometimes lead to unexpected outcomes.[1] This resource provides in-depth, field-proven insights to help you achieve your desired synthetic results.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions we receive regarding reactions with this compound:

Q1: My reaction with this compound is not proceeding. What are the first things I should check?

A1: When a reaction fails to initiate, it's crucial to revisit the fundamentals. First, confirm the quality of your this compound. It should be a colorless to light yellow liquid.[1] Over time, exposure to moisture and light can lead to degradation.[2] Second, ensure your reaction is conducted under anhydrous conditions, as benzylic bromides can be sensitive to moisture.[3][4] Finally, verify the integrity of your other reagents, particularly the nucleophile and the base, and ensure your solvent is of appropriate quality and dryness.

Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side reactions?

A2: The formation of multiple products often points to side reactions competing with your desired transformation. With this compound, common side reactions include:

  • Hydrolysis: Reaction with trace amounts of water to form the corresponding benzyl alcohol.[5]

  • Elimination: Particularly with sterically hindered or strong bases, elimination to form a reactive quinone methide intermediate can occur.

  • Over-alkylation: If your nucleophile has multiple reactive sites, or if the product is more nucleophilic than the starting material.

  • Homocoupling (Wurtz-type reaction): This is more common in Grignard reagent formation but can occur under certain reductive conditions.[6][7]

Q3: Is this compound stable under my reaction conditions?

A3: this compound is a reactive electrophile and its stability is condition-dependent. It is sensitive to strong bases, which can promote elimination or decomposition.[3] It is also a lachrymator and should be handled in a well-ventilated fume hood. High temperatures can also lead to decomposition, so it is advisable to start reactions at a lower temperature and gradually warm if necessary.

In-depth Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types where this compound is commonly employed.

Case Study 1: Failed Williamson Ether Synthesis

Problem: "I am trying to synthesize an ether by reacting this compound with a primary alcohol using sodium hydride in THF, but I am only recovering my starting alcohol."

Causality and Troubleshooting Steps:

The Williamson ether synthesis is a classic SN2 reaction.[8][9][10][11] A failure to form the ether product points to an issue with either the nucleophile generation or the subsequent substitution step.

Step 1: Verify Alkoxide Formation. Sodium hydride (NaH) is an excellent choice for deprotonating alcohols to form the nucleophilic alkoxide.[12][13] However, its effectiveness is highly dependent on the reaction conditions.

  • Protocol for Verifying Alkoxide Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), add your alcohol to anhydrous THF. Add a small portion of NaH. The evolution of hydrogen gas (bubbling) is a positive indicator of alkoxide formation. If no bubbling is observed, your NaH may be old or deactivated, or your solvent may not be sufficiently dry.

Step 2: Assess the Purity of this compound. As a reactive benzylic bromide, it can degrade upon improper storage.

  • Quick Quality Check: Run a quick 1H NMR of your this compound. The benzylic protons should appear as a sharp singlet around 4.5-4.7 ppm. The presence of other significant peaks may indicate decomposition.

Step 3: Optimize Reaction Conditions. If both the alkoxide formation and the quality of the benzyl bromide are confirmed, the issue may lie in the reaction conditions.

  • Solvent Choice: While THF is a common solvent, for some sluggish SN2 reactions, a more polar aprotic solvent like DMF or DMSO can accelerate the reaction rate.[12][14]

  • Temperature: SN2 reactions are sensitive to temperature. If the reaction is not proceeding at room temperature, gentle heating (e.g., to 40-50 °C) can be beneficial. However, be cautious of higher temperatures which may favor elimination side reactions.[9]

  • Addition Order: Add the this compound slowly to the pre-formed alkoxide solution. This maintains a low concentration of the electrophile and can minimize side reactions.

dot

Williamson_Ether_Synthesis cluster_nucleophile_generation Step 1: Nucleophile Generation cluster_substitution Step 2: SN2 Substitution Alcohol R-OH Alkoxide R-O- Na+ Alcohol->Alkoxide Deprotonation NaH NaH NaH->Alkoxide H2 H₂ (gas) Alkoxide->H2 BenzylBromide 4-Cl-2-F-BnBr Product R-O-Bn-2-F-4-Cl BenzylBromide->Product NaBr NaBr Product->NaBr Alkoxide_ref R-O- Na+ Alkoxide_ref->BenzylBromide SN2 Attack

Caption: Workflow for a successful Williamson Ether Synthesis.

Case Study 2: Low Yield in N-Alkylation Reactions

Problem: "I am performing an N-alkylation of a secondary amine with this compound and potassium carbonate in acetonitrile, but the yield is consistently low with significant starting material remaining."[15]

Causality and Troubleshooting Steps:

Low yields in N-alkylation reactions can be attributed to several factors, including insufficient basicity, poor solubility, or competing side reactions.

Potential Cause Explanation Recommended Solution
Insufficient Basicity Potassium carbonate (K₂CO₃) is a mild base.[15] If your amine starting material is not very acidic (e.g., has a high pKa), K₂CO₃ may not be strong enough to deprotonate it effectively.Consider a stronger base such as cesium carbonate (Cs₂CO₃) or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[14]
Poor Solubility The amine starting material or the base may have poor solubility in acetonitrile, leading to a heterogeneous reaction mixture with slow reaction rates.[14]Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[14] The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can also be beneficial in biphasic systems.[10]
Steric Hindrance Although this compound is a primary halide, significant steric bulk on the amine nucleophile can slow down the SN2 reaction.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

dot

N_Alkylation_Troubleshooting Start Low Yield in N-Alkylation Check_Base Is the base strong enough? Start->Check_Base Check_Solubility Are reactants soluble? Check_Base->Check_Solubility Yes Use_Stronger_Base Use Cs₂CO₃ or DBU Check_Base->Use_Stronger_Base No Check_Sterics Is steric hindrance an issue? Check_Solubility->Check_Sterics Yes Change_Solvent Switch to DMF or DMSO Check_Solubility->Change_Solvent No Increase_Temp_Time Increase temperature or reaction time Check_Sterics->Increase_Temp_Time Yes Success Improved Yield Check_Sterics->Success No Use_Stronger_Base->Success Change_Solvent->Success Increase_Temp_Time->Success

Caption: Decision tree for troubleshooting N-alkylation reactions.

Case Study 3: Unwanted Byproducts in Grignard Reactions

Problem: "I am attempting to form a Grignard reagent from this compound, but the reaction mixture is complex, and upon quenching, I isolate a significant amount of a homocoupled product (1,2-bis(4-chloro-2-fluorophenyl)ethane)."

Causality and Troubleshooting Steps:

The formation of a Grignard reagent from a benzyl bromide can be challenging due to the high reactivity of the starting material and the product.[16] The Wurtz-type homocoupling is a common side reaction.[6][7]

Step 1: Ensure High-Quality Magnesium and Anhydrous Conditions. The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.[17] Any moisture will quench the Grignard reagent as it forms.

  • Activation of Magnesium: Briefly grind the magnesium turnings in a dry mortar and pestle or use a crystal of iodine to activate the surface.

  • Anhydrous Conditions: All glassware should be oven-dried, and the solvent (typically anhydrous diethyl ether or THF) must be freshly distilled from a suitable drying agent.

Step 2: Control the Reaction Temperature and Addition Rate. The formation of the Grignard reagent is exothermic. A rapid increase in temperature can favor the Wurtz coupling side reaction.

  • Slow Addition: Add the this compound solution dropwise to the suspension of magnesium turnings at a rate that maintains a gentle reflux.

  • External Cooling: Have an ice bath ready to cool the reaction if the reflux becomes too vigorous.

Step 3: Solvent Choice. The choice of solvent can influence the outcome of a Grignard reaction.

  • Alternative Solvents: While diethyl ether is standard, some studies suggest that 2-methyltetrahydrofuran (2-MeTHF) can suppress the Wurtz coupling byproduct in benzyl Grignard reactions.[6][7]

dot

Grignard_Reaction_Pathway cluster_desired Desired Pathway cluster_side_reaction Side Reaction (Wurtz Coupling) BnBr 4-Cl-2-F-BnBr Grignard 4-Cl-2-F-BnMgCl BnBr->Grignard Mg Mg Mg->Grignard Coupled_Product Dimerized Product Grignard->Coupled_Product Reaction with another BnBr

References

Identifying and removing impurities from 4-Chloro-2-fluorobenzyl bromide.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-fluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist in identifying and removing impurities, ensuring the integrity of your downstream applications.

Introduction: The Challenge of Purity in Synthesis

This compound is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its utility is rooted in its ability to readily undergo nucleophilic substitution reactions, allowing for the introduction of the 4-chloro-2-fluorobenzyl moiety into a target molecule. However, like many reactive benzyl halides, its synthesis and storage can lead to the formation of various impurities that can compromise reaction yields, introduce downstream purification challenges, and potentially lead to the formation of unwanted byproducts. This guide provides a systematic approach to identifying, understanding, and rectifying common purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Common impurities often stem from the synthetic route, which typically involves the bromination of 4-chloro-2-fluorotoluene. These can include:

  • Unreacted Starting Material: 4-Chloro-2-fluorotoluene.

  • Over-brominated Species: 4-Chloro-2-fluorobenzal bromide and 4-Chloro-2-fluorobenzotribromide.

  • Hydrolysis Products: 4-Chloro-2-fluorobenzyl alcohol, which can form if the compound is exposed to moisture.

  • Oxidation Products: 4-Chloro-2-fluorobenzaldehyde.

  • Residual Solvents from the synthesis and purification process.

The presence and concentration of these impurities can vary depending on the manufacturing process and storage conditions.[2][3]

Q2: My this compound has a yellow to orange tint. Is it still usable?

A2: A colorless to light yellow or orange clear liquid is the typical appearance of this compound.[1] A more pronounced color may indicate the presence of degradation products, such as the corresponding benzaldehyde or polymeric materials. While a slight coloration may not significantly impact all applications, it is a sign of potential impurity. For sensitive reactions, it is advisable to analyze the purity and consider purification if necessary.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To maintain its purity, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] This minimizes exposure to moisture and oxygen, which can lead to hydrolysis and oxidation, respectively. It is also light-sensitive and should be stored in an amber or opaque container.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: The most effective methods for identifying and quantifying impurities are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities.[2][3]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for both volatile and non-volatile impurities.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used for quantitative analysis (qNMR).[5][6][7][8][9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield in subsequent reaction Presence of unreacted starting material or hydrolysis to the corresponding alcohol in the this compound reagent.1. Purity Analysis: Confirm the purity of the starting material using GC-MS or ¹H NMR. 2. Purification: If significant impurities are detected, purify the reagent using an appropriate method (see Purification Protocols below). 3. Stoichiometry Adjustment: If purification is not feasible, adjust the stoichiometry of your reaction to account for the lower purity of the reagent.
Formation of unexpected byproducts Impurities in the this compound are reacting alongside the desired compound.1. Byproduct Identification: Characterize the unexpected byproducts using LC-MS or GC-MS to deduce the problematic impurity. 2. Targeted Purification: Select a purification method that effectively removes the identified impurity. For example, an aqueous wash can remove acidic impurities.[2]
Inconsistent reaction outcomes Variable purity of this compound between batches.1. Batch Qualification: Analyze each new batch of the reagent for purity before use. 2. Standardize Purification: Implement a standard in-house purification protocol for all batches to ensure consistent quality.
Reagent appears cloudy or contains solid precipitate The reagent may have partially hydrolyzed or been stored at too low a temperature, causing it to solidify.1. Visual Inspection: Allow the reagent to warm to room temperature to see if the solid redissolves. 2. Purity Check: If the cloudiness persists, it likely indicates the presence of insoluble impurities. Analyze the liquid portion for purity. 3. Purification: Filtration may remove solid impurities, but the liquid phase should still be analyzed for dissolved impurities.

Impurity Identification and Removal Workflow

The following diagram illustrates a systematic approach to identifying and removing impurities from this compound.

cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Verification A Initial Assessment of this compound B Analytical Testing (GC-MS, HPLC, NMR) A->B Sample C Identify and Quantify Impurities B->C Data Analysis D Select Purification Method C->D Impurity Profile E Aqueous Wash D->E For polar/acidic impurities F Column Chromatography D->F For closely related impurities G Recrystallization D->G If solid at low temp. H Vacuum Distillation D->H For non-volatile impurities I Analyze Purified Product E->I F->I G->I H->I J Product Meets Purity Specifications? I->J Purity Data K Proceed with Synthesis J->K Yes L Repeat Purification or Re-evaluate Method J->L No L->D Re-optimize

Caption: Workflow for Impurity Identification and Removal.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound. Method optimization may be required based on the available instrumentation and specific impurities of interest.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or dichloromethane.

  • Instrument Setup:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is recommended.

    • Injection: 1 µL split injection.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze smaller peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities.

Protocol 2: Purification by Aqueous Wash

This method is effective for removing acidic impurities.

  • Dissolution: Dissolve the crude this compound in an inert organic solvent like dichloromethane or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution. Gently swirl and vent frequently to release any CO₂ gas formed.[2]

  • Water Wash: Wash the organic layer with deionized water, followed by a wash with brine to remove residual base and dissolved salts.[2]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Silica Gel Chromatography

This technique is useful for separating impurities with different polarities.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude material in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Purification by Recrystallization

This method is applicable if the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent system.

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.[10]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[10]

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Logical Relationships in Purification Method Selection

The choice of purification method is dictated by the nature of the impurities present.

cluster_0 Impurity Type cluster_1 Recommended Purification Method A Polar/Acidic Impurities (e.g., Benzyl Alcohol, HBr) E Aqueous Wash A->E B Structurally Similar Impurities (e.g., Isomers, Over-brominated species) F Column Chromatography B->F H Recrystallization B->H C Non-Volatile Impurities G Vacuum Distillation C->G D Thermolabile Product D->F Avoids high temp. D->H Avoids high temp.

Caption: Selecting a Purification Method Based on Impurity Type.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals utilizing 4-Chloro-2-fluorobenzyl bromide in their synthetic workflows. Given its status as a versatile, halogenated building block, understanding and controlling its reactivity is paramount for successful outcomes.[1] This document addresses common challenges and frequently asked questions, with a focus on the profound influence of the solvent system on reaction pathways and efficiency.

Section 1: Frequently Asked Questions (FAQs) - Core Reactivity Principles

This section covers fundamental concepts governing the behavior of this compound in solution.

Q1: Why is solvent selection so critical when working with this compound?

A: The choice of solvent is arguably the most critical parameter in controlling the outcome of nucleophilic substitution reactions with this substrate. This compound, like other primary benzylic halides, exists at a mechanistic crossroads. It can react via two distinct pathways:

  • SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate.

  • SN2 (Substitution Nucleophilic Bimolecular): A single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time the bromide leaving group departs.

The solvent directly influences the energy of the transition states and intermediates for both pathways, effectively allowing a chemist to favor one mechanism over the other.[2] An incorrect solvent choice can lead to slow reactions, unwanted byproducts, or a non-selective mixture of products.

Q2: I want to promote an SN1 reaction. What type of solvent should I use and why?

A: To favor the SN1 pathway, you must use a polar protic solvent .[3][4]

  • Examples: Water (H₂O), methanol (MeOH), ethanol (EtOH), and acetic acid (AcOH).

  • Mechanism of Action: Polar protic solvents excel at stabilizing the key intermediates of the SN1 mechanism.[4][5] They possess O-H or N-H bonds, allowing them to form hydrogen bonds.[6]

    • Carbocation Stabilization: The solvent's lone pairs and high dielectric constant effectively solvate and stabilize the positively charged benzylic carbocation intermediate, lowering its energy and the activation energy of the rate-determining step.[3][7]

    • Leaving Group Stabilization: Through hydrogen bonding, these solvents also solvate the departing bromide anion (Br⁻), making it a better leaving group and facilitating its departure.[5]

Be aware that in an SN1 reaction, the protic solvent can also act as a nucleophile, leading to a solvolysis byproduct (e.g., a benzyl ether in an alcohol solvent).

Q3: My goal is a clean SN2 reaction. Which solvents are recommended?

A: To favor the SN2 pathway, you must use a polar aprotic solvent .[3][8]

  • Examples: Acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).

  • Mechanism of Action: These solvents have significant dipole moments to dissolve the reactants but lack the acidic protons (O-H or N-H bonds) necessary for hydrogen bonding.[6][9] Their effect is to enhance the power of the nucleophile:

    • "Naked" Nucleophile Effect: Polar aprotic solvents are poor at solvating anions (the nucleophile).[9] They typically solvate the cation (the nucleophile's counter-ion), leaving the nucleophile "naked," highly reactive, and sterically unencumbered to attack the substrate.[9]

    • Destabilization of Nucleophile: In contrast, polar protic solvents would form a hydrogen-bonding cage around the nucleophile, stabilizing it and decreasing its reactivity, thereby slowing the SN2 reaction.[2][10]

Q4: How do the chloro- and fluoro- substituents on the aromatic ring affect reactivity compared to standard benzyl bromide?

A: The electron-withdrawing nature of the chlorine and fluorine atoms has a dual, competing influence:

  • Effect on SN1: Halogens are electron-withdrawing via the inductive effect. This effect destabilizes the formation of the positive charge on the benzylic carbocation intermediate. Therefore, this compound is expected to react slower via an SN1 mechanism compared to unsubstituted benzyl bromide.

  • Effect on SN2: The same inductive electron-withdrawing effect makes the benzylic carbon more electron-deficient (more electrophilic). This enhanced electrophilicity makes the carbon a more attractive target for nucleophilic attack. Consequently, this compound is expected to react faster via an SN2 mechanism compared to unsubstituted benzyl bromide.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems encountered during experimentation.

Q1: My reaction is extremely slow or appears to have stalled. What are the likely causes?

A: A slow or stalled reaction is a common issue. Systematically check the following factors:

  • Solvent-Mechanism Mismatch: This is the most frequent cause. Are you trying to perform an SN2 reaction with a strong nucleophile in a protic solvent like ethanol? The solvent is likely solvating and deactivating your nucleophile. Solution: Switch to a polar aprotic solvent like DMF or DMSO.

  • Weak Nucleophile: For an SN2 reaction, the rate is directly dependent on the nucleophile's strength. If you are using a weak nucleophile (e.g., H₂O, ROH), the reaction will be slow. Solution: Consider using a stronger, anionic nucleophile (e.g., the conjugate base, RO⁻).

  • Insufficient Temperature: Chemical reactions generally accelerate with temperature. Solution: If the substrate and reagents are stable, consider gently heating the reaction mixture. Run a small-scale test to check for decomposition before heating the entire batch.

  • Moisture Contamination: In reactions requiring anhydrous conditions with moisture-sensitive reagents (e.g., Grignards, organolithiums), trace water can quench the nucleophile. Solution: Ensure all glassware is oven-dried and solvents are appropriately anhydrous.

Q2: I am observing a significant amount of a solvolysis byproduct. How can I minimize this?

A: Solvolysis occurs when the solvent acts as the nucleophile, a common issue in SN1 reactions run in polar protic solvents.

  • Shift to SN2 Conditions: The most effective solution is to change the reaction conditions to strongly favor the SN2 pathway, which does not involve a carbocation intermediate that the solvent can attack. Solution: Switch to a polar aprotic solvent (e.g., acetone) and use a high concentration of a strong nucleophile.

  • Increase Nucleophile Concentration: If you must use protic conditions, increasing the concentration of your desired nucleophile can improve the reaction kinetics in its favor, outcompeting the solvent.

Q3: How can I definitively steer my reaction towards either the SN1 or SN2 pathway?

A: Use the following table as a guide to selectively promote one mechanism over the other.

ParameterTo Favor SN1 PathwayTo Favor SN2 PathwayRationale
Solvent Polar Protic (e.g., Methanol, Water)Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)Protic solvents stabilize the carbocation intermediate; Aprotic solvents enhance nucleophile reactivity.[3][5][9]
Nucleophile Weak, neutral (e.g., H₂O, ROH)Strong, often anionic (e.g., I⁻, RS⁻, N₃⁻, CN⁻)SN1 rate is independent of the nucleophile; SN2 rate depends directly on nucleophile strength/concentration.[10]
Concentration Low substrate concentrationHigh nucleophile concentrationFavors unimolecular dissociation vs. bimolecular collision.
Additives Lewis acids (e.g., Ag⁺) can assist leaving group departure.N/APromotes formation of the carbocation.

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Solvent Screening Study

This protocol allows for the rapid, qualitative assessment of solvent effects on product formation.

Objective: To determine the optimal solvent for a nucleophilic substitution reaction with this compound and a chosen nucleophile (e.g., sodium azide).

Methodology:

  • Preparation: Arrange a set of identical reaction vials (e.g., 5 mL microwave vials with stir bars).

  • Reagent Addition: To each vial, add this compound (1.0 eq) and the nucleophile (e.g., Sodium Azide, 1.2 eq).

  • Solvent Addition: To each vial, add 2 mL of a different solvent to be tested. A recommended screening set includes:

    • Methanol (Polar Protic)

    • Acetonitrile (Polar Aprotic)

    • DMF (Polar Aprotic)

    • Toluene (Nonpolar)

    • Tetrahydrofuran (THF) (Borderline Polar Aprotic)

  • Reaction: Seal the vials and stir the reactions at a set temperature (e.g., room temperature or 50 °C) on a parallel synthesis block.

  • Monitoring: After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction. Dilute the aliquot and analyze by Thin Layer Chromatography (TLC) or LC-MS to assess the consumption of starting material and the formation of the desired product.

  • Analysis: Compare the conversion rates across the different solvents to identify the most effective one for the desired transformation.

Protocol 2: Kinetic Analysis via HPLC Monitoring

Objective: To quantitatively measure the reaction rate of this compound in a specific solvent.

Methodology:

  • Standard Preparation: Prepare calibrated standard solutions of both this compound and the expected product at known concentrations. Use these to build a calibration curve on the HPLC.

  • Reaction Setup: In a thermostated jacketed reactor, dissolve this compound in the chosen solvent. Allow the solution to reach thermal equilibrium.

  • Initiation: Initiate the reaction by adding a solution of the nucleophile. Start a timer at the moment of addition (t=0).

  • Sampling: At regular, timed intervals (e.g., every 5 minutes for a fast reaction, every 30 minutes for a slow one), withdraw a precise volume (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable quenching agent and diluent (e.g., cold acetonitrile/water) to stop the reaction. This vial should be pre-loaded with an internal standard if one is being used.

  • HPLC Analysis: Analyze each quenched sample by HPLC. Use the pre-established calibration curve to determine the concentration of the reactant and product at each time point.

  • Data Processing: Plot the concentration of the starting material versus time. The resulting data can be used to determine the reaction order and calculate the rate constant (k).[11]

Section 4: Visualizations

Diagram 1: Solvent Selection Workflow

SolventSelection start Desired Mechanism? sn1 S_N1 Pathway (Carbocation Intermediate) start->sn1 Unimolecular sn2 S_N2 Pathway (Concerted Attack) start->sn2 Bimolecular protic Use Polar Protic Solvent (e.g., MeOH, H₂O) sn1->protic aprotic Use Polar Aprotic Solvent (e.g., DMF, Acetone) sn2->aprotic protic_reason Why? Stabilizes carbocation and leaving group. protic->protic_reason aprotic_reason Why? Enhances nucleophile reactivity ('Naked Nucleophile'). aprotic->aprotic_reason

Caption: Decision tree for solvent selection based on the desired nucleophilic substitution pathway.

Diagram 2: Troubleshooting Workflow for Slow Reactions

Troubleshooting problem Problem: Slow or No Reaction check_solvent 1. Check Solvent Choice problem->check_solvent check_nuc 2. Check Nucleophile problem->check_nuc check_temp 3. Check Temperature problem->check_temp solvent_action Action: Is it correct for the desired mechanism (S_N1/S_N2)? If not, switch solvent. check_solvent->solvent_action nuc_action Action: Is it strong enough? Consider using a more potent nucleophile or increasing concentration. check_nuc->nuc_action temp_action Action: Is the reaction too cold? Consider gentle heating after confirming reagent stability. check_temp->temp_action

Caption: A logical workflow for diagnosing and resolving slow reactions.

References

Technical Support Center: A Senior Application Scientist's Guide to Scaling Reactions with 4-Chloro-2-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-fluorobenzyl bromide. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning reactions involving this versatile but reactive building block from the bench to pilot or manufacturing scale. As Senior Application Scientists, we understand that scaling up is not merely about using larger flasks; it involves a deep understanding of reaction kinetics, thermodynamics, and potential hazards. This document provides practical, field-tested insights in a direct question-and-answer format to address the critical challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and common applications of this compound, with a focus on scale-up considerations.

Q1: What are the key chemical properties of this compound that I should be aware of before scaling up?

This compound (CAS: 71916-82-0) is a substituted benzyl bromide, a class of compounds known for their utility as alkylating agents.[1][2] Its reactivity is primarily dictated by the benzylic bromide, which is an excellent leaving group in nucleophilic substitution (SN2) reactions.

Key properties to consider are:

  • Reactivity: The C-Br bond is labile and susceptible to attack by a wide range of nucleophiles. The electron-withdrawing effects of the fluorine and chlorine atoms on the aromatic ring can subtly influence this reactivity.

  • Stability: The compound is stable under normal storage conditions but is sensitive to moisture and light.[3] It can react with water to form the corresponding benzyl alcohol and hydrogen bromide (HBr), which can introduce impurities and create a corrosive environment.[4]

  • Lachrymatory Nature: Like many benzyl bromides, it is a potent lachrymator (tear-producing agent) and irritant to the skin, eyes, and respiratory system.[4][5][6] This property becomes a significant engineering and safety challenge at scale.

  • Solubility: It is generally soluble in common organic solvents like THF, DMF, acetonitrile, and chlorinated solvents. Its solubility in your chosen reaction medium is a critical parameter for process design.

Q2: What are the primary safety and handling protocols required for kilogram-scale use?

Handling this compound at scale necessitates robust engineering controls and strict adherence to personal protective equipment (PPE) protocols. It is classified as corrosive and can cause severe skin burns and eye damage.[7]

Hazard Category Required PPE Engineering Controls & Work Practices First Aid Measures
Skin & Eye Contact Chemical-resistant gloves (e.g., Viton®, nitrile), chemical splash goggles, face shield, and impervious lab coat or suit.[5]Use within a closed system (e.g., reactor with charging ports) or a well-ventilated fume hood.[8] Ensure safety showers and eyewash stations are immediately accessible.Immediately flush eyes with water for at least 15 minutes.[9] For skin contact, remove contaminated clothing and wash the affected area with soap and plenty of water.[7][9] Seek immediate medical attention.[8]
Inhalation Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors if exposure limits may be exceeded.[5]All transfers and reactions should be conducted in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress.[7][8]Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][9]
Reactivity Standard PPE as listed above.Store away from incompatible materials such as strong bases, oxidizing agents, amines, and alcohols.[4] Use spark-proof tools and ground all equipment to prevent static discharge.[10]In case of fire, use dry chemical, CO2, or alcohol-resistant foam. DO NOT use water, as it reacts to produce corrosive HBr gas.[3][4]

Q3: Which reaction types involving this reagent are most challenging to scale up?

While SN2 reactions are common, two classes of reactions present significant scale-up challenges:

  • Grignard Reagent Formation: The preparation of the corresponding Grignard reagent, (4-chloro-2-fluorobenzyl)magnesium bromide, is notoriously difficult. Benzyl bromides are highly prone to Wurtz-type homocoupling, where the newly formed Grignard reagent attacks another molecule of the starting bromide, leading to the formation of 1,2-bis(4-chloro-2-fluorophenyl)ethane as a major byproduct.[11] This side reaction significantly lowers the yield and complicates purification.

  • Friedel-Crafts Alkylations: Using this compound as an alkylating agent in Friedel-Crafts reactions can lead to polyalkylation.[12] The initial product is often more activated than the starting material, leading to subsequent alkylations that reduce the selectivity for the desired mono-alkylated product.

Part 2: Troubleshooting Guide for Scale-Up

This guide provides solutions to specific problems you might encounter during the scale-up process.

Problem 1: My SN2 reaction yield is high at the 1g scale but drops significantly at the 100g scale.

This is a classic scale-up issue often related to mixing, mass transfer, and thermal control.

Causality Analysis & Solution Workflow

G start Low Yield at Scale check_mixing Is the reaction homogeneous? start->check_mixing check_temp Is exotherm controlled? check_mixing->check_temp Yes sol_mixing Improve Agitation: - Use baffled reactor - Optimize impeller type/speed - Check for solids precipitation check_mixing->sol_mixing No check_addition How are reagents added? check_temp->check_addition Yes sol_temp Improve Heat Transfer: - Use jacketed reactor with TCU - Lower batch concentration - Slow reagent addition rate check_temp->sol_temp No check_addition->start Controlled sol_addition Implement Controlled Dosing: - Use a syringe or addition pump - Consider subsurface addition to minimize localized hotspots check_addition->sol_addition All at once

Caption: Decision workflow for troubleshooting low SN2 reaction yields.

In-depth Explanation:

  • Mixing and Mass Transfer: On a small scale, magnetic stirring is often sufficient to ensure homogeneity. In a large reactor, inefficient mixing can create "hot spots" or areas of high reactant concentration, leading to side reactions. The transition from magnetic stirring to overhead mechanical stirring requires careful consideration of impeller design and agitation speed to ensure uniform mixing.

  • Thermal Control: SN2 reactions are exothermic. A flask in an ice bath has a very high surface-area-to-volume ratio, allowing for efficient heat dissipation. As you scale up, this ratio decreases dramatically. The heat generated can increase the reaction temperature, promoting side reactions like elimination (E2) or degradation.

    • Solution: Implement a controlled addition strategy for the limiting reagent using an addition pump. Monitor the internal reaction temperature closely and use a reactor with a cooling jacket connected to a temperature control unit (TCU). Running a preliminary reaction calorimetry study can help quantify the heat of reaction and determine the required cooling capacity.[13]

Problem 2: I am observing a significant amount of the homocoupled (dimer) byproduct in my Grignard reaction.

As mentioned, this is the primary challenge when forming Grignard reagents from reactive benzyl bromides.[11]

Strategies to Minimize Homocoupling:

  • Slow, Controlled Addition: The key is to maintain a very low concentration of the this compound in the presence of a large excess of magnesium.

    • Protocol: Prepare a solution of the benzyl bromide in anhydrous THF. Add only a small portion (~5%) to the activated magnesium turnings to initiate the reaction. Once initiation is confirmed (by a color change or slight exotherm), add the rest of the solution very slowly via an addition pump over several hours. This ensures that any bromide molecule entering the solution is more likely to find a magnesium surface than an already-formed Grignard molecule.

  • Use of "Activated" Magnesium: The magnesium surface can have a passivating oxide layer.[14] Activating it is crucial for rapid initiation.

    • Activation Methods:

      • Iodine: Add a single crystal of iodine to the magnesium in THF. The disappearance of the brown color indicates activation.[15]

      • 1,2-Dibromoethane: A small amount reacts with magnesium to expose a fresh metal surface.[14]

      • Mechanical Stirring: Vigorous stirring of the magnesium turnings in anhydrous THF can help break the oxide layer.

  • Inverse Addition: In some cases, adding the magnesium slurry to the halide solution can be beneficial, although this is less common.

Problem 3: During workup, I'm having trouble removing unreacted this compound from my product.

Due to its relatively high boiling point, removing residual this compound by distillation can be difficult without causing product degradation. A chemical quench is often more effective at scale.

Scavenging Unreacted Benzyl Bromide:

After the reaction is complete (as determined by TLC, LC, or GC analysis), unreacted benzyl bromide can be quenched by adding a nucleophilic scavenger. This converts the bromide into a more polar, easily separable compound.

Scavenger Reagent Product of Quench Separation Method Considerations
Triethylamine (Et₃N) Benzyltriethylammonium bromide (salt)Aqueous extractionThe resulting salt is highly water-soluble.[16] Ensure your product is not water-soluble. The reaction is fast.
Thiourea Benzylisothiouronium bromide (salt)Filtration or aqueous extractionForms a salt that often precipitates and can be filtered off, or is water-soluble.[16]
Thiol-based Resins Resin-bound thioetherFiltrationEffective for small to medium scale. The resin is simply filtered off. Can be expensive for very large scales.

Experimental Protocol: Scavenging with Triethylamine

  • Cool the completed reaction mixture to room temperature.

  • Add 1.5 to 2.0 equivalents of triethylamine (relative to the theoretical amount of unreacted benzyl bromide).

  • Stir the mixture for 1-2 hours at room temperature. Monitor the disappearance of the benzyl bromide spot/peak by TLC/LC/GC.

  • Proceed with your standard aqueous workup. The benzyltriethylammonium bromide salt will partition into the aqueous layer.

Problem 4: My reaction is turning dark brown/black, and I'm seeing multiple unidentified impurities.

Dark coloration often indicates decomposition or complex side reactions.

Thermal & Stability Assessment Workflow

G start Dark Color & Impurity Formation check_reagents Are reagents pure & dry? (Solvents, base, nucleophile) start->check_reagents check_atmosphere Is the reaction under an inert atmosphere? check_reagents->check_atmosphere Yes sol_reagents Purify/dry all reagents. Use anhydrous grade solvents. check_reagents->sol_reagents No check_temp_profile Was the internal temperature stable? check_atmosphere->check_temp_profile Yes sol_atmosphere Ensure rigorous N₂ or Ar blanket. Degas solvents if necessary. check_atmosphere->sol_atmosphere No check_stability Is the product stable to the reaction conditions? check_temp_profile->check_stability Yes sol_temp_profile Review thermal control (see Problem 1). Consider a lower reaction temperature. check_temp_profile->sol_temp_profile No sol_stability Run a stability test: Stir product under reaction conditions (no reagents) to check for degradation. check_stability->sol_stability Unsure

Caption: Workflow for diagnosing decomposition and impurity issues.

Possible Causes:

  • Moisture: Water can react with the benzyl bromide to form HBr, which can catalyze decomposition pathways.[4]

  • Oxygen: The presence of oxygen can sometimes lead to oxidative side products, especially if radical pathways are accessible.

  • Thermal Stress: Uncontrolled exotherms can "cook" the reaction mixture, leading to thermal decomposition of reagents or products.

  • Base/Nucleophile Instability: The base or nucleophile being used might not be stable at the reaction temperature over long periods, leading to colored degradation products.

Solutions:

  • Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware. Use fresh, high-purity reagents.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.

  • Temperature Control: As detailed previously, precise temperature control is non-negotiable. Lowering the reaction temperature, even if it extends the reaction time, is a common strategy to improve selectivity and reduce decomposition.

References

Validation & Comparative

A Comparative Guide to the Reaction Rates of 4-Chloro-2-fluorobenzyl bromide and 4-chlorobenzyl bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents and functional materials, the selection of appropriate building blocks is paramount. Substituted benzyl bromides are a cornerstone of this synthetic toolkit, serving as versatile electrophiles for the introduction of the benzyl moiety. Their reactivity, however, is exquisitely sensitive to the nature and position of substituents on the aromatic ring. This guide provides an in-depth technical comparison of the reaction rates of two such analogues: 4-chloro-2-fluorobenzyl bromide and 4-chlorobenzyl bromide, in the context of nucleophilic substitution reactions. While direct head-to-head kinetic data for these specific compounds is not prevalent in the surveyed literature, this guide will leverage established principles of physical organic chemistry to predict their relative reactivity and provide a framework for experimental validation.

Mechanistic Considerations: The Interplay of Electronic and Steric Effects

Nucleophilic substitution reactions at the benzylic carbon can proceed through either a concerted (S(_N)2) or a stepwise (S(_N)1) mechanism, or a continuum between these two extremes. The operative pathway is dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. For primary benzylic halides such as those under consideration, the S(_N)2 pathway is often favored, though the resonance-stabilized benzylic carbocation can also facilitate S(_N)1 reactions under appropriate conditions.

The introduction of a fluorine atom at the ortho position in this compound introduces both electronic and steric perturbations not present in 4-chlorobenzyl bromide. These factors are critical in determining the relative reaction rates.

Electronic Effects:

  • Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring and, more importantly, withdraws electron density from the benzylic carbon. In an S(_N)2 transition state, where there is a buildup of negative charge on the central carbon as the nucleophile attacks and the leaving group departs, this inductive withdrawal can have a complex influence. It can make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. However, it also destabilizes the transition state, which has developing negative charge character. For an S(_N)1 reaction, the strong -I effect of the ortho-fluoro group would significantly destabilize the incipient benzylic carbocation, thereby disfavoring this pathway.

  • Resonance Effect: Fluorine, like other halogens, possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect is most pronounced at the ortho and para positions. However, for fluorine, the inductive effect is generally considered to outweigh the resonance effect in influencing reactivity.

Steric Effects:

The presence of a fluorine atom in the ortho position introduces steric hindrance to the backside attack of a nucleophile, which is characteristic of the S(_N)2 mechanism. This steric impediment can raise the energy of the S(_N)2 transition state, thereby slowing the reaction rate.

Predicting Relative Reactivity

Considering the combined influence of these factors, it is anticipated that This compound will exhibit a slower rate of nucleophilic substitution compared to 4-chlorobenzyl bromide , particularly under conditions favoring an S(_N)2 mechanism. The steric hindrance from the ortho-fluoro group is expected to be a dominant factor in retarding the rate of backside nucleophilic attack. Furthermore, the strong inductive electron withdrawal, while increasing the electrophilicity of the benzylic carbon, is also likely to destabilize the S(_N)2 transition state. In scenarios where an S(_N)1 mechanism might be operative, the destabilizing inductive effect of the ortho-fluoro group on the carbocation intermediate would also lead to a slower reaction rate compared to the 4-chlorobenzyl bromide.

Comparative Data Summary

CompoundPredicted Relative RateKey Influencing Factors
4-chlorobenzyl bromide Faster- Unencumbered ortho positions allowing for facile backside attack (S(_N)2). - Milder electronic deactivation compared to the di-substituted analogue.
This compound Slower- Steric Hindrance: The ortho-fluoro group impedes the approach of the nucleophile in an S(_N)2 reaction. - Electronic Effects: The strong inductive electron-withdrawing effect of fluorine can destabilize the transition state.

Experimental Protocol for a Comparative Kinetic Study

To empirically validate the predicted difference in reactivity, a kinetic study can be performed. The reaction of the benzyl bromides with a suitable nucleophile, such as a secondary amine (e.g., piperidine or morpholine), can be monitored over time. The progress of the reaction can be followed by measuring the change in conductivity of the solution as bromide ions are liberated.

Materials and Reagents:
  • This compound

  • 4-chlorobenzyl bromide

  • Piperidine (or other suitable nucleophile)

  • Anhydrous methanol (or other suitable solvent)

  • Conductivity meter and probe

  • Thermostatted water bath

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Solution Preparation cluster_reaction Kinetic Run cluster_data Data Analysis prep1 Prepare equimolar solutions (e.g., 0.02 M) of each benzyl bromide in anhydrous methanol. thermo Equilibrate reactant solutions and reaction vessel in a thermostatted water bath (e.g., 25 °C). prep1->thermo prep2 Prepare a solution of the nucleophile (e.g., 0.04 M piperidine) in anhydrous methanol. prep2->thermo mix Initiate the reaction by mixing equal volumes of the benzyl bromide and nucleophile solutions. thermo->mix measure Immediately begin monitoring the conductivity of the reaction mixture at regular time intervals. mix->measure guggenheim Record conductivity until the reaction is complete or for a sufficient duration. measure->guggenheim plot Plot conductivity vs. time and determine the second-order rate constant (k) using appropriate kinetic models (e.g., Guggenheim method). guggenheim->plot compare Compare the calculated rate constants for the two benzyl bromides. plot->compare

Caption: Workflow for the comparative kinetic analysis.

Step-by-Step Methodology:
  • Solution Preparation:

    • Accurately prepare stock solutions of this compound, 4-chlorobenzyl bromide, and piperidine in anhydrous methanol. For a second-order reaction, a typical concentration for the benzyl bromides would be 0.02 M and for piperidine, 0.04 M.

  • Temperature Equilibration:

    • Place the reactant solutions and the reaction vessel (a jacketed beaker or a flask) in a thermostatted water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C) and allow them to equilibrate for at least 30 minutes.

  • Reaction Initiation and Monitoring:

    • Pipette equal volumes of the equilibrated benzyl bromide and piperidine solutions into the reaction vessel.

    • Start a stopwatch immediately upon mixing.

    • Immerse the conductivity probe into the reaction mixture and record the conductivity at regular time intervals (e.g., every 30 or 60 seconds) until the reading becomes stable, indicating the completion of the reaction.

  • Data Analysis:

    • The reaction is expected to follow second-order kinetics. The rate law can be expressed as: Rate = k[Benzyl Bromide][Piperidine].

    • The second-order rate constant, k, can be determined from the conductivity data. As the reaction progresses, the concentration of the ionic product (piperidinium bromide) increases, leading to a change in the conductivity of the solution.

    • A plot of the appropriate function of conductivity versus time will yield a straight line, the slope of which is related to the rate constant. For reactions where the final conductivity is difficult to measure accurately, the Guggenheim method is often employed.

  • Comparison:

    • Repeat the experiment under identical conditions for both this compound and 4-chlorobenzyl bromide.

    • A direct comparison of the calculated second-order rate constants will provide a quantitative measure of their relative reactivities.

Visualizing the Mechanistic Differences

The following diagrams illustrate the key mechanistic considerations that underpin the predicted reactivity differences.

SN2_Comparison Figure 1: S(_N)2 Transition State Comparison cluster_4Cl 4-chlorobenzyl bromide cluster_4Cl2F This compound C1 C H1a H C1->H1a H1b H C1->H1b Ar1 4-Cl-Ph C1->Ar1 Br1 Br C1->Br1 Nu1 Nu⁻ Nu1->C1 label_4Cl Less Steric Hindrance C2 C H2a H C2->H2a H2b H C2->H2b Ar2 4-Cl, 2-F-Ph C2->Ar2 Br2 Br C2->Br2 Nu2 Nu⁻ Nu2->C2 F F label_4Cl2F Increased Steric Hindrance due to ortho-Fluoro group

Caption: Steric hindrance in the S(_N)2 transition state.

SN1_Comparison Figure 2: S(_N)1 Carbocation Intermediate Comparison cluster_4Cl_SN1 4-chlorobenzyl carbocation cluster_4Cl2F_SN1 4-chloro-2-fluorobenzyl carbocation C1_SN1 C⁺ H1a_SN1 H C1_SN1->H1a_SN1 H1b_SN1 H C1_SN1->H1b_SN1 Ar1_SN1 4-Cl-Ph C1_SN1->Ar1_SN1 label_4Cl_SN1 Resonance Stabilized C2_SN1 C⁺ H2a_SN1 H C2_SN1->H2a_SN1 H2b_SN1 H C2_SN1->H2b_SN1 Ar2_SN1 4-Cl, 2-F-Ph C2_SN1->Ar2_SN1 label_4Cl2F_SN1 Destabilized by ortho-Fluoro inductive effect

Caption: Electronic effects on the S(_N)1 intermediate.

Conclusion

The strategic placement of substituents on a benzyl bromide scaffold provides a powerful tool for modulating reactivity. In the comparison between this compound and 4-chlorobenzyl bromide, the introduction of an ortho-fluoro group is predicted to decrease the rate of nucleophilic substitution. This is primarily attributed to the steric hindrance it imposes on the S(_N)2 transition state and the electronic destabilization it imparts to an S(_N)1 carbocation intermediate. For synthetic chemists, this implies that reactions with this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger nucleophiles) to achieve comparable conversions to those with 4-chlorobenzyl bromide. The provided experimental protocol offers a robust method for quantifying this reactivity difference, enabling researchers to make informed decisions in the selection of reagents for their specific synthetic targets.

A Comparative Guide to the Efficacy of 4-Chloro-2-fluorobenzyl Bromide in Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the selection of an appropriate building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Benzylating agents are a cornerstone of this field, enabling the introduction of the versatile benzyl moiety, which can serve as a protecting group or as an integral part of a final molecular scaffold. Among these, 4-Chloro-2-fluorobenzyl bromide has emerged as a reagent of significant interest due to the unique electronic properties conferred by its halogen substituents.

This guide provides an in-depth analysis of this compound, moving beyond a simple cataloging of its properties. We will explore the mechanistic nuances of its reactivity, offer a comparative analysis against common alternatives, and provide detailed, field-tested protocols for its application. The objective is to equip researchers, scientists, and drug development professionals with the practical insights needed to effectively leverage this reagent in their synthetic endeavors.

Mechanistic Insights: The Reactivity of a Dihalogenated Benzyl Bromide

This compound is a primary benzylic halide, and as such, its reactivity is dominated by nucleophilic substitution reactions. The primary mechanism for this class of compounds is the bimolecular nucleophilic substitution (SN2) pathway, especially with strong nucleophiles.[1] The rate of an SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon; the primary nature of the benzylic carbon in this reagent makes it highly accessible to incoming nucleophiles.

The presence of both chloro and fluoro substituents on the aromatic ring introduces significant electronic effects. Both are electron-withdrawing via induction, which slightly deactivates the benzene ring. This can influence the reaction rate compared to electron-rich benzyl halides. However, the true value of these substituents often lies in their contribution to the final product's properties, such as modulating lipophilicity, metabolic stability, or binding affinity to a biological target.[2] The fluorine atom at the ortho position can also induce conformational constraints and participate in specific hydrogen bonding interactions, a valuable feature in rational drug design.

dot

Caption: General SN2 mechanism for this compound.

Comparative Analysis of Benzylating Agents

The choice of a benzylating agent is rarely arbitrary. It depends on the nucleophilicity of the substrate, desired reaction kinetics, and the electronic requirements of the target molecule. Below is a comparison of this compound with other common reagents.

ReagentKey Features & ConsiderationsTypical Yield Range
Benzyl Bromide Baseline Standard: Highly reactive, no electronic modification. Prone to over-alkylation in Friedel-Crafts type reactions.85-98%
4-Fluorobenzyl Bromide Single Halogen Modification: Introduces fluorine for potential metabolic blocking or altered binding interactions. Reactivity is similar to benzyl bromide.[3][4]80-95%
4-Chlorobenzyl Bromide Alternative Halogen: Less reactive than the bromide equivalent. Provides a different electronic and steric profile than the fluoro-substituted isomer.[5]75-90%
This compound Ortho-Fluoro Influence: The 2-fluoro group can sterically direct reactions and influence conformation. The combined electron-withdrawing effect slightly tempers reactivity but offers unique properties to the product.[2]80-95%
4-Methoxybenzyl Bromide Electron-Donating Group: Highly activated and reactive due to the electron-donating methoxy group. Useful for substrates requiring a more potent electrophile, but the resulting benzyl group is more labile to acidic cleavage.[6]90-99%

Core Application: N-Alkylation of Heterocycles

A primary application for this compound is the N-alkylation of nitrogen-containing heterocycles, a crucial step in the synthesis of many pharmaceutical agents.[2][7] The following protocol provides a robust, general procedure for this transformation.

Experimental Protocol: N-Alkylation of 2-Amino-5-chlorobenzophenone (Illustrative)

This protocol describes the N-alkylation of an aromatic amine, a common synthetic step where reagents like this compound are employed.

Materials:

  • 2-Amino-5-chlorobenzophenone (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-Amino-5-chlorobenzophenone (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration relative to the amine).

  • Reagent Addition: Add this compound (1.1 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C and monitor its progress by Thin-Layer Chromatography (TLC). The choice of a polar, aprotic solvent like DMF accelerates the SN2 reaction by solvating the potassium cation without hindering the amine nucleophile.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-benzylated product.

dot

workflow_alkylation A 1. Reaction Setup (Amine, K₂CO₃ in Flask) B 2. Add Anhydrous DMF A->B C 3. Add this compound B->C D 4. Heat to 70-80°C (Monitor by TLC) C->D E 5. Aqueous Work-up (Quench with H₂O, Extract with EtOAc) D->E F 6. Wash Organic Layer (H₂O, Brine) E->F G 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) F->G H 8. Silica Gel Chromatography G->H I Pure N-Alkylated Product H->I

Caption: Experimental workflow for a typical N-alkylation reaction.

Case Study: Application in the Synthesis of Lifitegrast Analogues

Lifitegrast is an FDA-approved drug for the treatment of dry eye disease.[8] Its complex structure features a substituted benzofuran moiety attached to a tetrahydroisoquinoline core. While the exact commercial synthesis may vary, the construction of analogues often involves coupling modified aromatic fragments.[9] this compound is an ideal reagent for synthesizing such analogues, where the benzyl group is used to alkylate a key intermediate.

For instance, in the synthesis of a Lifitegrast analogue, one could envision a route where the core tetrahydroisoquinoline is first prepared, followed by N-acylation. An alternative analogue design could involve N-alkylation of a precursor amine with a reagent like this compound to explore structure-activity relationships (SAR) around that region of the molecule.[9] This highlights the reagent's utility in creating novel chemical entities for drug discovery programs.

dot

decision_tree start Select Benzylating Agent q1 Is high reactivity essential? (e.g., weak nucleophile) start->q1 q2 Are specific electronic properties (e.g., -F, -Cl) required in the product? q1->q2 No a1 Use 4-Methoxybenzyl Bromide q1->a1 Yes q3 Is an ortho-substituent desired for steric/conformational effects? q2->q3 Yes a2 Use standard Benzyl Bromide q2->a2 No a3 Use 4-F or 4-Cl Benzyl Bromide q3->a3 No a4 Use this compound q3->a4 Yes

Caption: Decision guide for selecting a suitable benzylating agent.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.[10]

  • Hazards: It is corrosive and causes severe skin burns and eye damage.[10][11][12] Inhalation of vapors can cause respiratory irritation.

  • Handling: Always handle this reagent in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong bases or oxidizing agents.[14] Recommended storage temperature is often 2-8 °C.[2]

Conclusion

This compound is a highly effective and versatile reagent for introducing a di-halogenated benzyl group into organic molecules. Its predictable SN2 reactivity, combined with the unique electronic and steric properties imparted by its substituents, makes it an invaluable tool in medicinal chemistry and materials science. While its reactivity is slightly modulated compared to more activated benzyl halides, its stability and the functional handles it provides for further modification offer a distinct advantage. By understanding the mechanistic principles and applying robust experimental protocols as outlined in this guide, researchers can confidently and safely integrate this compound into their synthetic pathways to accelerate the discovery and development of novel chemical entities.

References

The Fluorine Advantage: A Comparative Guide to Fluorinated Benzyl Bromides in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has become a cornerstone of molecular design. Its unique electronic properties allow for the fine-tuning of molecules to achieve desirable pharmacokinetic and physicochemical profiles. Among the array of fluorinating reagents, fluorinated benzyl bromides have emerged as indispensable tools for introducing fluorobenzyl and related moieties. This guide provides an in-depth comparison of fluorinated versus non-fluorinated benzyl bromides, supported by experimental insights, to illuminate the profound advantages conferred by this simple atomic substitution.

The Core Directive: Beyond a Simple Halogen Swap

The decision to employ a fluorinated benzyl bromide over its non-fluorinated counterpart is driven by the transformative effects of the fluorine atom on the target molecule's ultimate properties. Fluorine's high electronegativity and relatively small van der Waals radius—only slightly larger than hydrogen—allow it to act as a bioisostere of a hydrogen atom while profoundly altering the electronic landscape of the molecule.[1][2] This guide will dissect the key advantages stemming from this substitution: enhanced metabolic stability, modulated physicochemical properties, improved biological potency, and unique applications in synthetic and analytical chemistry.

Enhanced Metabolic Stability: The C-F Bond's Intrinsic Strength

One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[3] Many drug candidates fail due to rapid in vivo metabolism, often occurring at benzylic C-H positions, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes.

The Causality: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. Substituting a hydrogen atom at a metabolically labile benzylic position with fluorine effectively "shields" the molecule from oxidative degradation at that site.[2][4] This often translates to a longer plasma half-life, which can lead to improved bioavailability, reduced dosing frequency, and better patient compliance.[4][5]

Experimental Evidence: A compelling example is seen in the development of a series of Janus kinase (JAK) inhibitors, where the introduction of a fluorine atom at the benzylic site doubled the plasma half-life by preventing oxidative clearance.[5] Similarly, strategic fluorination of ibuprofen at the benzylic position led to a measurable improvement in metabolic stability in both human and rat microsomes.[6]

Visualizing Metabolic Blocking

The following diagram illustrates how a C-F bond can prevent enzymatic oxidation compared to a C-H bond.

cluster_0 Non-Fluorinated Substrate cluster_1 Fluorinated Substrate Substrate_H R-CH₂-Ar Metabolism_H CYP450 Oxidation Substrate_H->Metabolism_H Product_H R-CH(OH)-Ar (Metabolite) Metabolism_H->Product_H Substrate_F R-CHF-Ar Metabolism_F CYP450 Oxidation Substrate_F->Metabolism_F Product_F Metabolism Blocked (Increased Half-Life) Metabolism_F->Product_F

Caption: Mechanism of metabolic blocking by benzylic fluorination.

Modulation of Physicochemical Properties

The strong electron-withdrawing nature of fluorine can significantly alter a molecule's properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

a. Acidity/Basicity (pKa)

Introducing a fluorinated benzyl group near a basic center, such as an amine, lowers its pKa. This is due to the inductive effect of fluorine, which pulls electron density away and stabilizes the protonated form to a lesser extent, making the conjugate acid stronger (and the base weaker).[1] This reduction in basicity can be crucial for improving oral bioavailability, as a less basic compound will exist in a more neutral, membrane-permeable state at physiological pH.[1]

b. Lipophilicity

While fluorine is highly electronegative, its effect on lipophilicity (logP) is nuanced. Monofluorination can subtly increase lipophilicity.[5] However, the introduction of a trifluoromethyl (CF₃) group, readily achieved using reagents like 4-(Trifluoromethyl)benzyl bromide, dramatically increases lipophilicity.[5][7] This property can be leveraged to enhance membrane permeability and improve binding within hydrophobic pockets of target proteins.[5][7]

Comparative Data on Physicochemical Modulation
PropertyNon-Fluorinated Benzyl GroupFluorinated Benzyl GroupRationale & Impact
Metabolic Half-Life StandardIncreased [5]Strong C-F bond blocks CYP450 oxidation.[2][4]
pKa of Proximal Amine Example: ~9.5Decreased (e.g., ~9.0)[1]Inductive electron withdrawal by fluorine. Improves membrane permeability.[5]
Lipophilicity (logP) BaselineIncreased [5]Enhances membrane penetration and can improve binding affinity.[5][7]
¹³C NMR Shift (Benzylic CH₂) ~73 ppm[8]~60-67 ppm (Upfield Shift)[8]Reduces spectral overlap, aiding in structural elucidation.[8]

Enhanced Binding Affinity and Potency

The introduction of a fluorinated benzyl group can increase a compound's binding affinity for its target protein, leading to higher potency.[1][3] This enhancement can arise from several factors:

  • Direct Favorable Interactions: The polarized C-F bond can participate in dipole-dipole interactions, hydrogen bonds (with specific amino acid residues), or other electrostatic contacts within the protein's binding site.[4][5]

  • Conformational Control: Fluorine substitution can influence the molecule's preferred conformation, "locking" it into a bioactive shape that fits more snugly into the target's active site.[5]

  • Altered Aromatic Interactions: A fluorine or CF₃ group on the benzyl ring alters the quadrupole moment of the aromatic system, which can change and potentially strengthen π-π or cation-π interactions with the protein.

Unique Synthetic and Analytical Utility

Beyond influencing biological properties, fluorinated benzyl groups offer distinct advantages during synthesis and characterization. A notable example is their use as protecting groups in oligosaccharide synthesis.

Experimental Insight: A study demonstrated that when various fluorinated benzyl ethers were used to protect hydroxyl groups on a monosaccharide, the benzylic methylene carbons (CH₂) exhibited a significant upfield shift (10-20 ppm) in the ¹³C NMR spectrum compared to the non-fluorinated benzyl ether.[8] This shift moves the protecting group signals away from the complex carbohydrate core signals, resulting in enhanced spectral resolution and simplifying structural analysis.[8]

Experimental Workflow: Comparative Benzylation

This diagram outlines a workflow for comparing the synthesis and properties of a target molecule using both standard and fluorinated benzyl bromide.

Start Start: Nucleophile (R-XH) (e.g., Alcohol, Amine) Reaction_NF SN2 Reaction (e.g., Williamson Ether Synthesis) Start->Reaction_NF Reaction_F SN2 Reaction (e.g., Williamson Ether Synthesis) Start->Reaction_F Reagent_NF Benzyl Bromide (Non-Fluorinated) Reagent_NF->Reaction_NF Reagent_F Fluorinated Benzyl Bromide (e.g., 4-F-BnBr) Reagent_F->Reaction_F Product_NF Product 1 (R-X-CH₂-Ar) Reaction_NF->Product_NF Product_F Product 2 (R-X-CH₂-Ar-F) Reaction_F->Product_F Analysis Comparative Analysis Product_NF->Analysis Product_F->Analysis Prop_Metabolism Metabolic Stability Assay Analysis->Prop_Metabolism Prop_Binding Binding Affinity Assay Analysis->Prop_Binding Prop_NMR NMR Spectral Analysis Analysis->Prop_NMR

Caption: Workflow for synthesis and comparative property analysis.

Representative Experimental Protocol: N-Benzylation of Piperidine

This protocol provides a self-validating system for the synthesis of a fluorinated N-benzyl piperidine derivative, a common scaffold in medicinal chemistry.

Objective: To synthesize N-(4-fluorobenzyl)piperidine from 4-fluorobenzyl bromide and piperidine.

Materials:

  • 4-Fluorobenzyl bromide (1.0 mmol, 189.04 mg)

  • Piperidine (1.2 mmol, 102.18 mg, 118 µL)

  • Triethylamine (Et₃N) (1.5 mmol, 151.8 mg, 209 µL)

  • Anhydrous Benzene or Toluene (15 mL)

  • Silica Gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture (e.g., 70:30)

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (1.2 mmol) and anhydrous benzene (15 mL).

  • Add triethylamine (1.5 mmol) to the solution. This base will act as a scavenger for the HBr generated during the reaction.

  • Slowly add a solution of 4-fluorobenzyl bromide (1.0 mmol) in 5 mL of benzene to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C for benzene) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. A precipitate of triethylammonium bromide ([Et₃NH]Br) will form.

  • Filter the mixture to remove the salt and wash the solid with a small amount of fresh benzene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by column chromatography on silica gel, eluting with a hexane/ethyl acetate mixture to afford the pure N-(4-fluorobenzyl)piperidine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity. The presence of a characteristic signal in the ¹⁹F NMR spectrum provides definitive confirmation of successful fluorobenzylation.

This protocol is adapted from general benzylation procedures and is representative of the utility of fluorinated benzyl bromides as effective alkylating agents.[9][10]

Conclusion

Fluorinated benzyl bromides are more than just analogues of their parent compounds; they are powerful reagents that unlock a suite of advantageous molecular properties. From blocking metabolic pathways and increasing in vivo half-life to fine-tuning pKa and enhancing binding potency, the strategic use of these reagents is a validated and highly effective approach in modern chemical synthesis.[7][11] The ability to rationally design molecules with improved drug-like characteristics underscores the indispensable role of fluorinated benzyl bromides in the toolkit of researchers, scientists, and drug development professionals.

References

The Mechanistic Crossroads: Dissecting SN1 versus SN2 Pathways in Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Predicting and Verifying Reaction Outcomes

In the realm of synthetic chemistry, the nucleophilic substitution reactions of benzyl halides represent a fascinating case study where the reaction pathway can be finely tuned. Unlike simple primary alkyl halides that predominantly favor the SN2 mechanism, or tertiary halides that favor the SN1 pathway, benzyl halides exist at a mechanistic crossroads.[1][2] This guide provides an in-depth analysis of the factors governing the competition between SN1 and SN2 pathways for substituted benzyl bromides, offering both theoretical insights and practical experimental protocols for researchers, scientists, and drug development professionals.

The Duality of the Benzyl System: Why Both SN1 and SN2 are Plausible

Benzyl bromide, a primary halide, is sterically unhindered, a key requirement for the backside attack characteristic of an SN2 reaction.[2][3] However, it can also form a resonance-stabilized benzyl carbocation upon departure of the bromide leaving group, a hallmark of the SN1 mechanism.[2] This inherent duality means that the reaction conditions, particularly the nature of the substituent on the aromatic ring, the nucleophile, and the solvent, play a decisive role in dictating the operative mechanism.[2]

The Decisive Role of Aromatic Substituents

The electronic nature of substituents on the benzene ring profoundly influences the reaction pathway by altering the stability of the potential carbocation intermediate and the electrophilicity of the benzylic carbon.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) and methyl (-CH3) in the para position stabilize the benzyl carbocation through resonance and inductive effects, respectively. This enhanced stability significantly accelerates the rate of the SN1 pathway.[4] For instance, the solvolysis of 4-methoxybenzyl chloride is dramatically faster than that of unsubstituted benzyl chloride, indicating a strong preference for the SN1 mechanism.[5]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO2) destabilize the benzyl carbocation, thereby disfavoring the SN1 pathway. This destabilization makes the concerted SN2 mechanism the more favorable route.[6] Studies on the solvolysis of 4-nitrobenzyl halides show a clear preference for the SN2 mechanism.[6]

The effect of these substituents on reaction rates can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent constants (σ).[7][8] A large negative ρ (rho) value from a Hammett plot for a series of substituted benzyl bromides indicates the development of significant positive charge in the transition state, which is characteristic of an SN1 reaction. Conversely, a small ρ value suggests an SN2 mechanism.[9]

Visualizing the Competing Pathways

The choice between the SN1 and SN2 pathway is a delicate balance of electronic and steric factors. The following diagrams illustrate the two competing mechanisms for a generic substituted benzyl bromide.

SN1_Pathway sub Substituted Benzyl Bromide int Resonance-Stabilized Benzyl Carbocation sub->int Slow (RDS) -Br⁻ prod SN1 Product int->prod Fast +Nu⁻ caption Figure 1: SN1 pathway for a substituted benzyl bromide.

Caption: SN1 pathway for a substituted benzyl bromide.

SN2_Pathway sub Substituted Benzyl Bromide + Nu⁻ ts Trigonal Bipyramidal Transition State sub->ts Concerted Step prod SN2 Product + Br⁻ ts->prod caption Figure 2: SN2 pathway for a substituted benzyl bromide.

Caption: SN2 pathway for a substituted benzyl bromide.

Experimental Validation: A Guide to Mechanistic Determination

To empirically determine the dominant reaction pathway, a combination of kinetic studies and product analysis is essential.

Experimental Protocol: Kinetic Analysis of Substituted Benzyl Bromide Solvolysis

This protocol outlines a method to determine the reaction order and rate constants for the solvolysis of various substituted benzyl bromides, providing evidence for either an SN1 or SN2 mechanism.

Materials:

  • Substituted benzyl bromides (e.g., 4-methoxybenzyl bromide, 4-methylbenzyl bromide, benzyl bromide, 4-nitrobenzyl bromide)

  • Solvent (e.g., 80% ethanol/20% water)

  • Sodium hydroxide (NaOH) solution (standardized)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Conductivity meter (optional, for more precise measurements)

Procedure:

  • Reaction Setup: Prepare separate solutions of each substituted benzyl bromide in the chosen solvent at a known concentration.

  • Kinetic Runs:

    • For each substituted benzyl bromide, initiate the reaction by placing a known volume of the solution in the constant temperature water bath.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold diethyl ether and water.

    • Separate the aqueous layer, which contains the HBr produced during the solvolysis.

  • Titration: Titrate the HBr in the aqueous layer with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis:

    • Calculate the concentration of HBr produced at each time point.

    • Plot the concentration of the benzyl bromide remaining versus time.

    • To determine the order of the reaction, plot ln[benzyl bromide] vs. time (for first-order kinetics, indicative of SN1) and 1/[benzyl bromide] vs. time (for second-order kinetics, indicative of SN2). A linear plot will indicate the reaction order.

    • The rate constant (k) can be determined from the slope of the linear plot.

Expected Outcomes and Interpretation:

SubstituentExpected Major PathwayExpected Relative RateRationale
4-Methoxy (-OCH3)SN1FastestStrong resonance stabilization of the carbocation.
4-Methyl (-CH3)SN1/SN2 BorderlineFastInductive and hyperconjugative stabilization of the carbocation.
-H (Unsubstituted)SN1/SN2 BorderlineIntermediateCan proceed through either pathway depending on conditions.
4-Nitro (-NO2)SN2SlowestStrong destabilization of the carbocation.

Table 1: Predicted reaction pathways and relative rates for the solvolysis of substituted benzyl bromides.

Experimental Workflow Diagram

Experimental_Workflow start Prepare Solutions of Substituted Benzyl Bromides run Initiate Solvolysis at Constant Temperature start->run aliquot Withdraw Aliquots at Regular Time Intervals run->aliquot quench Quench Reaction aliquot->quench titrate Titrate HBr with Standardized NaOH quench->titrate plot Plot Kinetic Data (Concentration vs. Time) titrate->plot analyze Determine Reaction Order and Rate Constant plot->analyze conclusion Elucidate Dominant Reaction Pathway analyze->conclusion caption Figure 3: Workflow for kinetic analysis of benzyl bromide solvolysis.

Caption: Workflow for kinetic analysis of benzyl bromide solvolysis.

Conclusion

The nucleophilic substitution of substituted benzyl bromides is a nuanced process where the reaction mechanism can be steered towards either an SN1 or SN2 pathway. By understanding the interplay of electronic effects of the substituents, researchers can predict and control the outcome of these reactions. Electron-donating groups strongly favor the SN1 pathway through carbocation stabilization, while electron-withdrawing groups direct the reaction towards the SN2 mechanism. The experimental protocols outlined in this guide provide a robust framework for validating these theoretical predictions and elucidating the dominant reaction pathway in a laboratory setting. This knowledge is crucial for the rational design of synthetic routes in academic research and the pharmaceutical industry.

References

Comparative analysis of halogenated benzyl bromide intermediates.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Halogenated Benzyl Bromide Intermediates

Introduction: The Benzyl Bromide Core in Modern Synthesis

Halogenated benzyl bromide intermediates are foundational pillars in the edifice of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Their utility stems from the inherent reactivity of the benzylic carbon, which is readily susceptible to nucleophilic attack, allowing for the facile introduction of a substituted benzyl moiety into a target molecule.[2][3] The benzyl group itself is a common structural motif and a versatile protecting group for alcohols and carboxylic acids.[4]

The true power of these intermediates, however, lies in their tunability. By strategically placing halogen substituents (F, Cl, Br, I) at various positions on the aromatic ring, a chemist can precisely modulate the electrophilicity and steric environment of the benzylic carbon. This guide, written from the perspective of a senior application scientist, provides a comparative analysis of these critical intermediates. We will dissect the mechanistic nuances that govern their reactivity, present quantitative experimental data, and offer robust protocols to empower researchers in their synthetic endeavors.

The Mechanistic Crossroads: Sₙ1 vs. Sₙ2 Pathways

Unlike simple primary alkyl halides that react almost exclusively via an Sₙ2 mechanism, primary benzyl halides occupy a unique mechanistic space. They readily undergo substitution by both Sₙ1 and Sₙ2 pathways.[5] The choice between these pathways is a delicate balance influenced by the nucleophile, solvent, and, most critically for this discussion, the electronic nature of the aromatic substituents.

  • The Sₙ2 Pathway: Involves a backside attack by a nucleophile, proceeding through a single, pentacoordinate transition state. This pathway is favored by strong nucleophiles and polar aprotic solvents.

  • The Sₙ1 Pathway: Involves a two-step process initiated by the departure of the bromide leaving group to form a carbocation intermediate. This benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic π-system.[6][7][8] This pathway is favored by weak nucleophiles and polar protic solvents.

The presence of halogen substituents on the ring directly influences the stability of both the Sₙ2 transition state and the Sₙ1 carbocation intermediate, thereby dictating the reaction's rate and preferred mechanism.

Caption: Competing Sₙ1 and Sₙ2 reaction pathways for benzyl bromides.

Comparative Analysis of Reactivity

The reactivity of a halogenated benzyl bromide is governed by a nuanced interplay of electronic and steric effects imparted by the ring substituents.

Electronic Effects: The Inductive vs. Resonance Tug-of-War

Halogens exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).[9]

  • Inductive Effect (-I): Halogens are more electronegative than carbon and pull electron density away from the ring through the sigma bond. This effect deactivates the ring and destabilizes any developing positive charge on the benzylic carbon (the Sₙ1 intermediate). The strength of this effect decreases down the group: F > Cl > Br > I.

  • Resonance Effect (+M): The lone pairs on the halogen can be donated into the aromatic π-system. This effect helps to stabilize the benzylic carbocation in an Sₙ1 reaction, particularly when the halogen is at the ortho or para position.

For halogens, the inductive effect generally outweighs the resonance effect, making them net electron-withdrawing groups.[9] This has a direct impact on reaction rates. In a pure Sₙ2 reaction, this electron withdrawal can slightly decrease the reaction rate by destabilizing the transition state, which has some developing positive charge on the benzylic carbon.[10]

Positional Isomerism: The Ortho, Meta, and Para Effect

The position of the halogen substituent is critical in determining its net influence on reactivity.[11][12]

  • Para Position: At the para position, both inductive and resonance effects are at play. The electron-withdrawing inductive effect tends to slow the reaction, while the resonance effect can stabilize the carbocation intermediate in an Sₙ1 pathway.[13]

  • Meta Position: At the meta position, the resonance effect is negligible. Therefore, only the destabilizing inductive effect operates, which generally leads to a slower reaction rate compared to the para isomer in reactions with significant Sₙ1 character.[13][14]

  • Ortho Position: The ortho position is subject to both electronic effects and a significant steric effect. The proximity of the halogen to the reaction center can sterically hinder the approach of the nucleophile in an Sₙ2 reaction, significantly reducing the reaction rate.[11]

G cluster_ring Benzene Ring substituent Halogen (X) c1 C substituent->c1 c2 C c1->c2 c3 C c2->c3 ortho c2->ortho ortho c4 C c3->c4 meta c3->meta meta c5 C c4->c5 para c4->para para c6 C c5->c6 meta2 c5->meta2 meta c6->c1 ortho2 c6->ortho2 ortho G prep 1. Prepare Equimolar Stock Solutions (Reactant & Nucleophile) equil 2. Equilibrate Solutions & Glassware at 25°C prep->equil mix 3. Mix Reactants Start Timer equil->mix measure 4. Record Conductivity (G) vs. Time (t) mix->measure infinite 5. Determine G∞ (Reaction Completion) measure->infinite plot 6. Plot Data & Determine Rate Constant (k) infinite->plot

References

A Researcher's Definitive Guide to Cross-Referencing Experimental Data with PubChem and Chemical Supplier Databases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous identification and purity assessment of chemical compounds are the bedrock of reliable and reproducible results. This guide provides an in-depth, practical workflow for cross-referencing your experimental data with two critical external resources: the public repository PubChem and documentation from commercial suppliers. By systematically integrating data from your laboratory with these vast databases, you can build a robust validation framework for your compounds of interest, ensuring the integrity of your research from discovery to preclinical development.

The Imperative of Multi-Source Validation

Part 1: Verifying Compound Identity with PubChem

PubChem is the world's largest free repository of chemical information, containing data on millions of substances from a multitude of sources.[1] It serves as an essential first stop for validating the identity of a newly synthesized or procured compound.

The Power of Structure-Based Searching

While a simple name search in PubChem is a good starting point, a more definitive verification comes from structure-based searching. This approach allows you to query the database using the very essence of your molecule – its structure. PubChem's structure search tools can be accessed via the PubChem homepage.[2][3]

Key Structural Identifiers:

  • SMILES (Simplified Molecular Input Line Entry System): A line notation that represents a chemical structure using ASCII characters.[4]

  • InChI (International Chemical Identifier): A standardized, non-proprietary textual representation of a chemical substance.[5]

You can generate these identifiers for your experimental compound using most chemical drawing software.

Experimental Protocol: Compound Identity Verification in PubChem
  • Generate a Structural Identifier: Using your preferred chemical drawing software (e.g., ChemDraw, MarvinSketch), draw the structure of your experimental compound and generate its SMILES or InChI string.

  • Perform a Structure Search in PubChem:

    • Navigate to the PubChem homepage.[1]

    • Select the "Draw Structure" option.[6]

    • In the PubChem Sketcher, you can either manually draw the structure or paste the SMILES or InChI string into the search box.[6]

    • Initiate an "Identity Search."[2]

  • Analyze the Search Results:

    • A Perfect Match: If your search returns a single PubChem Compound Identifier (CID) with a structure that perfectly matches your input, this is a strong indication of correct structural assignment.

    • Multiple Hits or No Hits: If you get multiple results or no exact match, it's crucial to investigate further. This could be due to stereoisomers, different salt forms, or tautomers. PubChem's standardization process helps to group different representations of the same molecule under a single compound record.[7][8]

  • Cross-Reference with Experimental Data:

    • Once you have a putative CID, examine the "Names and Identifiers" section on the PubChem compound page. Do the listed synonyms and IUPAC names align with your expectations?

    • Review the "Computed Properties" section. Do the calculated molecular weight and formula match your experimental mass spectrometry data?

    • Explore the "Spectral Information" section. While limited, it may contain links to experimental or predicted NMR and mass spectra that you can compare with your own data.[9]

Diagram: Workflow for Compound Identity Verification using PubChem

G cluster_0 Experimental Data cluster_1 PubChem Verification cluster_2 Outcome exp_data Experimental Compound (e.g., from synthesis or purchase) gen_id Generate SMILES or InChI exp_data->gen_id search_pubchem Perform Identity Search on PubChem gen_id->search_pubchem analyze_results Analyze Search Results search_pubchem->analyze_results cross_ref Cross-Reference with Experimental Data analyze_results->cross_ref confident_id Confident Identity cross_ref->confident_id Match further_investigation Further Investigation cross_ref->further_investigation Mismatch

Caption: A streamlined workflow for verifying the identity of an experimental compound using PubChem's structure search capabilities.

Part 2: Scrutinizing Chemical Supplier Databases and Documentation

While PubChem provides a consensus view of a chemical's properties, the specific batch of a compound you purchase from a supplier requires its own layer of validation. Reputable suppliers provide a Certificate of Analysis (COA) for each lot of a chemical they sell.[10][11]

The Certificate of Analysis (COA): Your Window into Batch-Specific Quality

A COA is a critical document that provides detailed information about the quality control tests performed on a specific batch of a chemical.[11] Understanding how to interpret a COA is a vital skill for any researcher.

Key Information to Look for in a COA:

SectionDescriptionImportance for Researchers
Product Information Includes the chemical name, CAS number, and batch/lot number.Ensures you are looking at the correct document for your specific sample.[11]
Physical Properties Appearance, melting point, boiling point, etc.A quick check against expected values can reveal gross impurities.
Purity Assessment Typically determined by techniques like HPLC, GC, or NMR. The result is usually given as a percentage.This is the most critical piece of information for assessing the suitability of the compound for your experiments.
Analytical Methods Details of the techniques used for purity determination and other tests.Allows you to understand how the purity was determined and whether the methods are appropriate.[11]
Spectroscopic Data Some COAs may include copies of NMR or mass spectra.Provides direct experimental evidence that you can compare with your own data.
Date of Analysis & Signature Indicates when the analysis was performed and who authorized the results.Provides traceability and accountability.[12]
Experimental Protocol: Evaluating a Chemical Supplier's COA
  • Obtain the COA: This is typically available on the supplier's website or can be requested from their customer service.

  • Verify Batch Information: Ensure the lot number on the COA matches the lot number on your chemical's container. A generic COA is a significant red flag.[11]

  • Critically Assess Purity Data:

    • Purity Value: Is the stated purity sufficient for your application? For sensitive biological assays, even small impurities can have significant effects.

    • Analytical Method: Was an appropriate method used to determine purity? For example, HPLC is a common and reliable method for many organic compounds.[13]

  • Compare with Your Own Data:

    • If you have performed your own analytical tests (e.g., NMR, LC-MS), compare your results with the data provided on the COA.

    • Discrepancies in spectral data or purity measurements should be investigated immediately.

  • Evaluate the Supplier's Reputation:

    • Consider the supplier's track record and reputation within the scientific community.[14]

    • Do they have a robust quality management system in place?[15]

Diagram: Decision Tree for Evaluating a Chemical Supplier's COA

G start Receive Compound and COA check_lot Does Lot Number on COA Match Container? start->check_lot assess_purity Is Stated Purity Acceptable for Application? check_lot->assess_purity Yes reject Reject Compound or Contact Supplier check_lot->reject No compare_data Does COA Data Match In-House Experimental Data? assess_purity->compare_data Yes assess_purity->reject No accept Accept Compound compare_data->accept Yes compare_data->reject No

Caption: A decision-making workflow for the critical evaluation of a chemical supplier's Certificate of Analysis.

Part 3: Synthesizing the Evidence for a Comprehensive Validation

The true power of this cross-referencing approach lies in the synthesis of information from all three sources: your experiments, PubChem, and the chemical supplier. By weaving these threads of evidence together, you can build a compelling case for the identity and quality of your compound.

A Self-Validating System in Practice

Imagine you have synthesized a novel compound and want to confirm its structure and purity before proceeding with biological screening. Here's how you can apply the principles discussed in this guide:

  • Experimental Data Generation: You perform ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) on your purified compound.

  • PubChem Cross-Referencing:

    • You generate the InChI string for your proposed structure and perform an identity search on PubChem.

    • You find a matching CID and note the computed molecular formula and weight, which are in excellent agreement with your HRMS data.

  • Hypothetical "Supplier" Data (for novel compounds): While you don't have a commercial supplier, you can treat your own characterization data with the same rigor as you would a COA. You document the purity as determined by HPLC and archive your spectral data.

Conclusion: Upholding Scientific Integrity Through Rigorous Data Cross-Referencing

In the pursuit of scientific discovery, the quality and reliability of our data are paramount. The workflows and principles outlined in this guide provide a robust framework for validating the identity and purity of chemical compounds. By embracing a culture of rigorous cross-referencing with authoritative public databases like PubChem and critically evaluating documentation from chemical suppliers, we, as researchers, can enhance the reproducibility of our work and accelerate the pace of innovation in drug development and beyond.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-2-fluorobenzyl bromide is a versatile halogenated aromatic compound, frequently employed as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactivity of the benzylic bromide, which allows for facile nucleophilic substitution.[1] However, this same reactivity, combined with its classification as a corrosive and hazardous substance, necessitates stringent and well-understood disposal protocols to ensure laboratory safety and environmental protection.[2][3] This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in chemical principles and regulatory best practices.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not merely a benign organic reagent; it is a hazardous material with multiple risk classifications.

Primary Hazards:

  • Corrosivity: The compound is designated as corrosive, capable of causing severe skin burns and serious eye damage upon contact.[2][3][4] The benzylic halide functional group can hydrolyze, releasing hydrobromic acid (HBr), which contributes to its corrosive nature.

  • Toxicity and Irritation: It is a lachrymator, meaning it irritates the eyes and can cause tearing. Inhalation may cause respiratory irritation.[3]

  • Environmental Hazard: Discharge into the environment and sewer systems must be strictly avoided.[2] Halogenated organic compounds can be persistent and harmful to aquatic life.

These hazards dictate that all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Chemical & Physical Properties Summary:

PropertyValueSource
CAS Number 71916-82-0[2][5]
Molecular Formula C₇H₅BrClF[5]
Appearance White to light yellow crystal powder or liquid[2][5]
Hazard Class 8 (Corrosive)[2]
Hazard Statements H290, H314, H318, H335, H341[3]
Primary Disposal Route Licensed chemical destruction plant / Controlled incineration[2]

The Cardinal Rule: Segregation of Halogenated Waste

The single most critical step in the disposal of this compound is its strict segregation into a designated halogenated organic waste stream.

Causality: Halogenated solvents and reagents cannot be mixed with non-halogenated waste for two primary reasons:

  • Disposal Cost: Disposal of mixed waste streams is significantly more expensive. The entire volume must be treated as halogenated waste, which requires specialized incineration facilities equipped with flue gas scrubbers to neutralize the acidic gases (e.g., HCl, HF, HBr) produced during combustion.[6][7]

  • Disposal Method: Non-halogenated solvents are often recycled or used for fuel blending, a process that is incompatible with halogen-containing compounds.[7]

Therefore, maintain separate, clearly labeled waste containers for "Halogenated Organic Waste" and "Non-Halogenated Organic Waste."[7][8]

Standard Operating Procedure for Disposal

This protocol outlines the standard, and most highly recommended, procedure for disposing of this compound waste generated during research activities. This involves collection and transfer to a licensed waste disposal company.

Experimental Protocol: Waste Collection for Licensed Disposal
  • Container Selection: Choose a designated, chemically compatible waste container. High-density polyethylene (HDPE) carboys or bottles are suitable.[6] The container must have a screw-top cap to ensure it remains closed and vapor-tight.[8]

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[6] Clearly write "Halogenated Organic Waste" and list the chemical constituents, including "this compound" and any solvents used. Include the approximate percentages of each component.[7]

  • Accumulation: Collect the waste directly into the labeled container within a chemical fume hood.[6] This includes the pure compound, reaction mixtures containing it, and solvents used for rinsing glassware.

  • Closure: Keep the container tightly closed when not actively adding waste.[7][8] This prevents the release of volatile vapors into the laboratory.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[6] The SAA must be in a cool, dry, well-ventilated location, away from incompatible materials (e.g., strong bases, oxidizers).[9] Ensure the container is within secondary containment to mitigate potential leaks.

  • Disposal Request: Once the container is three-quarters full, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or contracted licensed waste disposal vendor.[6] Do not overfill containers.

G cluster_prep Preparation cluster_collection Waste Accumulation (in Fume Hood) cluster_storage Storage & Disposal select_container Select Compatible HDPE Container label_container Affix & Complete Hazardous Waste Tag select_container->label_container Before adding waste add_waste Add Halogenated Waste (Reagent, solutions, rinses) label_container->add_waste keep_closed Keep Container Tightly Closed add_waste->keep_closed When not in use store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) keep_closed->store_saa request_pickup Request EHS Pickup (when ¾ full) store_saa->request_pickup

Caption: Standard workflow for collecting and disposing of halogenated waste.

Advanced Protocol: In-Lab Decontamination & Quenching

This procedure is only for the decontamination of glassware or the neutralization ("quenching") of very small, residual amounts of this compound. It is not a method for bulk disposal. The principle is a nucleophilic substitution reaction, converting the reactive benzyl bromide into a less hazardous derivative.

Chemical Principle: The carbon-bromine bond in a benzylic bromide is susceptible to attack by nucleophiles. By adding a weak base like sodium bicarbonate or a stronger nucleophile like aqueous ammonia, the bromide is displaced.

  • R-CH₂Br + NaHCO₃(aq) → R-CH₂OH + CO₂ + NaBr (Hydrolysis/Bicarbonate Quench)

  • R-CH₂Br + 2 NH₃(aq) → R-CH₂NH₂ + NH₄Br (Ammonolysis/Ammonia Quench)

Experimental Protocol: Glassware Decontamination
  • Initial Rinse: After emptying the primary contents into the halogenated waste container, perform an initial rinse of the glassware with a minimal amount of a suitable organic solvent (e.g., acetone). Dispose of this rinse solvent into the halogenated organic waste container.

  • Prepare Quenching Solution: In a separate beaker inside a fume hood, prepare either a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous ammonia (NH₃) solution.[10][11]

  • Decontamination: Carefully add the quenching solution to the rinsed glassware. Swirl gently. If using sodium bicarbonate, be aware that CO₂ gas may evolve if acidic residues are present; vent as needed.[10][11]

  • Reaction Time: Allow the glassware to sit with the quenching solution for at least one hour to ensure complete reaction.

  • Disposal of Quench Solution: The resulting aqueous solution may contain trace organics. It should be disposed of as aqueous hazardous waste , following your institution's specific guidelines. Do not pour it down the drain.

  • Final Cleaning: The glassware can now be cleaned using standard laboratory detergents and procedures.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

Immediate Spill Response Protocol
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[2]

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and chemically impermeable gloves (refer to the SDS or glove manufacturer's guide for specific material recommendations).[2][6] For larger spills, a respirator may be necessary.[2]

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[6] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container (e.g., a heavy-duty plastic bag or a dedicated waste pail).[6]

  • Label & Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste for collection by EHS.[6]

  • Decontaminate: Wipe down the spill area with a cloth dampened with soap and water. Dispose of the cleaning materials as hazardous waste.

Caption: Decision workflow for responding to a chemical spill.

References

A Senior Application Scientist's Guide to Handling 4-Chloro-2-fluorobenzyl bromide: Essential Protective Measures

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the safe handling of 4-Chloro-2-fluorobenzyl bromide (CAS No. 71916-82-0). As a potent lachrymator and corrosive agent, stringent adherence to personal protective equipment (PPE) protocols is not merely a recommendation—it is a critical necessity for ensuring operator safety and experimental integrity. This guide moves beyond simple checklists to explain the causality behind each safety measure, empowering you, the researcher, to work with confidence and control.

Hazard Assessment: Understanding the Adversary

This compound is a hazardous chemical that demands respect.[1] Its primary threats are severe corrosive damage to skin and eyes and irritation to the respiratory system.[1][2] The toxicological properties have not been fully investigated, which necessitates a cautious approach assuming high toxicity.[1]

A summary of its hazard classifications is essential for contextualizing the required protective measures.

Hazard ClassificationCategoryDescriptionAuthoritative Source
Skin Corrosion / IrritationCategory 1BCauses severe skin burns and eye damage.[1][2][3]Fisher Scientific, TCI Chemicals, ChemicalBook
Serious Eye Damage / Eye IrritationCategory 1Causes serious eye damage.[1][2][3]Fisher Scientific, TCI Chemicals, ChemicalBook
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][4]Fisher Scientific, TCI Chemicals
Corrosive to MetalsCategory 1May be corrosive to metals.[2][3]ChemicalBook, TCI Chemicals
Combustibility-Combustible liquid.[3]ChemicalBook

These classifications are not abstract labels; they are direct indicators of potential harm. "Skin Corrosion, Category 1B" signifies that the chemical can cause irreversible skin damage upon contact.[1][2] This underpins the necessity for robust skin and body protection. Similarly, its potent lachrymatory effect and ability to cause severe eye damage mandate stringent eye and face protection.[1][5]

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of PPE must directly counteract the identified hazards. All handling of this compound must be performed inside a certified chemical fume hood to control vapor and aerosol exposure.[1] The following is a breakdown of the minimum required PPE.

Eye and Face Protection: The Non-Negotiable First Line of Defense
  • Mandatory Equipment: Tightly fitting safety goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 regulations are the absolute minimum.[1][6] However, due to the severe corrosive nature of this compound, a full-face shield worn over safety goggles is strongly recommended.[7][8]

  • The Rationale (Causality): this compound causes severe, potentially irreversible eye damage.[1][2] Standard safety glasses leave gaps that are vulnerable to splashes and vapors. A face shield provides a broader barrier, protecting the entire face from direct contact.[6] The location of an eyewash station must be confirmed to be in immediate proximity to the workstation before any work begins.[1]

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Standard laboratory gloves are insufficient. You must use chemical-resistant gloves that satisfy the specifications of EN 374.[3] Given the corrosive properties, double-gloving is a highly recommended practice. The outer glove should be a heavy-duty nitrile or butyl rubber glove, while the inner glove can be a standard nitrile glove.

    • Why? The primary danger when handling such chemicals is to the hands.[6] Gloves must be inspected for any signs of degradation or puncture before each use.[3] Contaminated gloves must be removed immediately using a technique that avoids skin contact, and hands must be washed thoroughly.[3]

  • Protective Clothing: A flame-resistant laboratory coat is mandatory. For operations with a higher risk of splashing, a chemically impervious apron or a full Tyvek-style chemical safety suit should be worn over the lab coat.[3][7] All clothing must be long-sleeved, and pants must cover the entire leg.[6]

    • Why? This compound causes severe skin burns.[1][2][3] Protective clothing provides a critical barrier. Any contaminated clothing must be removed immediately, and the affected skin rinsed with copious amounts of water for at least 15 minutes.[2][5][9]

Respiratory Protection: Safeguarding the Respiratory Tract
  • Primary Control: All work must be conducted within a certified chemical fume hood.[1] This is the primary engineering control to prevent inhalation.

  • Secondary Control (If Required): If exposure limits are exceeded or if working outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][4] A full-face respirator with an organic vapor cartridge (Type A, Brown) is the recommended choice as it also provides eye protection.[1][3]

    • The Rationale (Causality): The compound may cause respiratory irritation.[1][2] Inhalation can lead to chemical burns in the respiratory tract and potentially delayed pulmonary edema.[5]

Operational Protocol: A Step-by-Step Guide to Safety

Adherence to a strict, logical workflow for donning, doffing, and handling is paramount.

Donning PPE: The Staging Process
  • Preparation: Confirm the chemical fume hood is operational. Ensure safety shower and eyewash station are unobstructed.

  • Body and Legs: Don lab coat and any additional protective suits/aprons.

  • Respiratory Protection: If required, perform a fit check on your respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Put on the first pair of (inner) nitrile gloves. Tuck the sleeves of your lab coat into the gloves. Put on the second pair of (outer) chemical-resistant gloves over the first, ensuring a complete seal.

Handling the Chemical
  • Always handle this compound within a fume hood.[1]

  • Keep containers tightly closed when not in use and store in a designated corrosives area that is cool, dry, and well-ventilated.[1][3]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Wash hands thoroughly after handling, even if gloves were worn.[9][10]

Doffing PPE: The Decontamination Process

The goal is to remove PPE without contaminating yourself.

  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Body/Leg Protection: Remove the apron or suit.

  • Face/Eye Protection: Remove the face shield, followed by goggles, handling them by the straps.

  • Inner Gloves: Remove the inner gloves last, again without touching the outer surface.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Response

Immediate and correct action during an emergency can significantly mitigate harm.

Personal Exposure
  • Skin Contact: Immediately take off all contaminated clothing.[2][9] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air immediately.[2][9] If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method).[1][4] Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[5][9] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[1]

Spill Response Workflow

For any spill, the primary objective is to ensure personnel safety before addressing containment and cleanup.

Spill_Response_Workflow spill Spill Detected evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size & Associated Risks evacuate->assess minor_spill Minor Spill (Manageable by Lab Staff) assess->minor_spill  Small & Contained major_spill Major Spill (Requires EH&S) assess->major_spill Large, Uncontained, or Outside Fume Hood   don_ppe Don Full Spill Response PPE: - Full-face Respirator - Double Gloves (Butyl) - Chemical Suit minor_spill->don_ppe contact_ehs Contact Emergency Personnel & Environmental Health & Safety (EH&S) major_spill->contact_ehs contain Contain Spill with Inert Absorbent Material (e.g., Dry Sand, Vermiculite) don_ppe->contain collect Carefully Collect Absorbed Material into a Labeled, Sealable Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Institutional EH&S Protocols decontaminate->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-fluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-fluorobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.